5-Chloro-1-(phenylsulfonyl)-6-azaindole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQYNZEQUKKLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Keystone Intermediate in Drug Discovery
CAS Number: 1204501-41-6
Abstract
This technical guide provides a comprehensive overview of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic building block of significant interest in medicinal chemistry. We will delve into its structural features, physicochemical properties, and strategic role in the synthesis of biologically active molecules, particularly kinase inhibitors. This document will further detail a representative synthetic protocol for its preparation, its subsequent functionalization, and the critical step of deprotection to yield the free azaindole core. The insights provided are curated for researchers, scientists, and professionals in the field of drug development, aiming to facilitate the effective utilization of this versatile intermediate.
Introduction: The Significance of the Azaindole Scaffold
The azaindole nucleus, a bioisostere of the naturally occurring indole scaffold, represents a "privileged structure" in medicinal chemistry.[1] The strategic replacement of a carbon atom in the benzene ring of indole with a nitrogen atom gives rise to four possible isomers (4-, 5-, 6-, and 7-azaindole), each with unique physicochemical properties.[1] This substitution can significantly influence a molecule's polarity, solubility, hydrogen bonding capacity, and metabolic stability, making azaindoles a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2]
Among the isomers, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a prominent feature in a multitude of biologically active compounds.[1] The subject of this guide, this compound, is a specifically functionalized derivative designed for versatility in multi-step synthetic campaigns. The chlorine atom at the 5-position serves as a handle for further diversification through cross-coupling reactions, while the phenylsulfonyl group on the pyrrole nitrogen acts as a robust protecting group, modulating the reactivity of the azaindole core and preventing undesired side reactions during synthesis.[1]
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and purification.
| Property | Value | Reference |
| CAS Number | 1204501-41-6 | N/A |
| IUPAC Name | 6-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | N/A |
| Molecular Weight | 292.74 g/mol | N/A |
| Appearance | Expected to be a solid | N/A |
Note: Experimentally determined data such as melting point, solubility, and detailed spectral data (¹H NMR, ¹³C NMR, MS, IR) are not consistently available in public literature and are typically provided by the supplier upon request.
Synthesis and Manufacturing
The synthesis of this compound involves the construction of the 6-azaindole core followed by chlorination and N-protection. While a specific, publicly documented, step-by-step industrial synthesis for this exact molecule is proprietary, a plausible and commonly employed laboratory-scale synthesis can be conceptualized based on established methodologies for azaindole synthesis, such as the Fischer indole synthesis or palladium-catalyzed cross-coupling strategies.[3]
A representative synthetic workflow is outlined below. The initial step would involve the formation of the 6-azaindole skeleton, which can then be selectively chlorinated at the 5-position. The final step is the protection of the indole nitrogen with benzenesulfonyl chloride.
Caption: A generalized synthetic workflow for this compound.
General Experimental Protocol for N-Sulfonylation (Illustrative)
This protocol illustrates the final step of the synthesis, the protection of the nitrogen atom, based on a similar transformation of 5-chloroindole.[4]
Materials:
-
5-Chloro-6-azaindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzenesulfonyl chloride
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 5-chloro-6-azaindole (1.0 equivalent) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for deprotonation.
-
To the resulting solution, add benzenesulfonyl chloride (1.1 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a valuable intermediate in the synthesis of various therapeutic agents, most notably kinase inhibitors.[5] The azaindole scaffold mimics the purine structure of ATP, allowing it to bind to the ATP-binding site of kinases.[5] The substituents on the azaindole ring play a crucial role in determining the potency and selectivity of the inhibitor.
The protected and functionalized nature of this compound makes it an ideal starting point for introducing further molecular complexity through reactions such as Suzuki or Stille cross-coupling at the C5-chloro position.
Caption: Strategic use of this compound in multi-step synthesis.
The Critical Deprotection Step: Unveiling the Active Core
The removal of the phenylsulfonyl protecting group is a crucial final step in many synthetic routes to unveil the free N-H of the azaindole, which is often essential for biological activity. The choice of deprotection method depends on the stability of other functional groups in the molecule.
Representative Deprotection Protocol (Alkaline Hydrolysis)
This protocol is based on standard procedures for the cleavage of N-sulfonyl groups.
Materials:
-
Substituted 1-(phenylsulfonyl)-6-azaindole derivative
-
Methanol
-
Water
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 1-(phenylsulfonyl)-6-azaindole derivative (1.0 equivalent) in a mixture of methanol and water.
-
Add a significant excess of potassium hydroxide or sodium hydroxide (e.g., 10 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and neutralize carefully with 1 M HCl until the pH is approximately 7. The product may precipitate at this stage.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography or recrystallization to yield the deprotected 6-azaindole.
Conclusion
This compound stands out as a strategically designed and highly valuable intermediate for the synthesis of complex heterocyclic compounds. Its pre-functionalized and protected nature provides a robust platform for the development of novel drug candidates, particularly in the realm of kinase inhibitors. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for medicinal chemists to fully exploit its potential in the ongoing quest for new and effective therapeutics.
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Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure and Significance of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Azaindoles, also known as pyrrolopyridines, represent a class of bicyclic heteroaromatic compounds that have garnered significant attention in the field of drug discovery.[1] These structures are bioisosteres of the naturally occurring indole nucleus, where a carbon atom in the benzene ring is replaced by a nitrogen atom.[2] This substitution can occur at positions 4, 5, 6, or 7, giving rise to four distinct isomers, each with unique physicochemical properties.[1][3] The introduction of a nitrogen atom into the indole framework can modulate a molecule's polarity, solubility, and hydrogen bonding capabilities, often leading to improved pharmacokinetic profiles and target binding affinities.[2] Consequently, azaindoles are considered "privileged structures" in medicinal chemistry, frequently serving as the core scaffold for the development of novel therapeutic agents, particularly kinase inhibitors.[1][4]
This guide provides a detailed technical overview of a specific derivative, this compound, a molecule designed to leverage the advantageous properties of the azaindole core for potential applications in drug development. We will delve into its molecular structure, plausible synthetic routes, and the rationale behind its design as a potential kinase inhibitor.
Molecular Structure and Physicochemical Properties
The core of this compound is the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) moiety.[2] This structure is further functionalized with two key substituents that significantly influence its electronic properties and reactivity:
-
5-Chloro Substituent: A chlorine atom is positioned on the pyridine ring of the azaindole core. Halogenation is a common strategy in medicinal chemistry to modulate the lipophilicity and electronic nature of a molecule. The electron-withdrawing nature of the chlorine atom can influence the pKa of the pyridine nitrogen and create specific interactions within a biological target's binding pocket.
-
1-Phenylsulfonyl Group: The nitrogen of the pyrrole ring is protected by a phenylsulfonyl group. This is a robust, electron-withdrawing protecting group that serves several purposes.[2] It prevents unwanted reactions at the indole nitrogen, modulates the electronic character of the heterocyclic system, and can be instrumental in directing the regioselectivity of further synthetic transformations.[5]
The combination of these features results in a molecule with a distinct three-dimensional architecture and electronic distribution, poised for interaction with specific biological targets.
Structural Insights from X-ray Crystallography of an Analogous Compound
While a crystal structure for this compound is not publicly available, valuable insights can be drawn from the closely related compound, 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole (a tosyl-protected 5-chloroindole).[2][6] X-ray diffraction data for this analog reveals several key structural features that are likely conserved in the target molecule.[6]
-
Planarity of the Core: The indole ring system is essentially planar.[6] This planarity is a crucial feature for many kinase inhibitors, as it facilitates stacking interactions within the ATP-binding site.
-
Orientation of the Phenylsulfonyl Group: The dihedral angle between the mean planes of the indole and the benzene ring of the sulfonyl group is approximately 85.01°.[6] This near-perpendicular orientation is a common low-energy conformation for N-phenylsulfonyl indoles.
The structural data for this analog is summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₂ClNO₂S | [6] |
| Crystal System | Tetragonal | [6] |
| Space Group | I4₁/a | [2] |
| a (Å) | 26.991(7) | [6] |
| c (Å) | 7.8345(19) | [6] |
| Dihedral Angle (Indole-Benzene) | 85.01(6)° | [6] |
This information allows for the construction of a reliable in-silico model of this compound for computational studies, such as molecular docking.
Caption: Molecular graph of this compound.
Synthesis of this compound: A Plausible Synthetic Workflow
The synthesis of substituted azaindoles can be challenging due to the electron-deficient nature of the pyridine ring, which can render many classical indole syntheses ineffective.[7] However, modern synthetic methods, particularly those employing transition-metal-catalyzed cross-coupling reactions, have provided robust pathways to these scaffolds.[8] A plausible, multi-step synthesis for this compound is outlined below.
Experimental Protocol
Step 1: Synthesis of 6-Chloro-5-azaindole
This key intermediate can be synthesized from commercially available nitropyridines. A general method involves the reaction of a suitable nitropyridine with a vinyl Grignard reagent, which can lead to the formation of the azaindole ring system.[9] The presence of a halogen atom alpha to the pyridine nitrogen can improve the yield of this transformation.[9]
-
Starting Material: A suitably substituted chloronitropyridine.
-
Reaction: The starting material is dissolved in an anhydrous ethereal solvent (e.g., THF) and cooled to a low temperature (e.g., -78 °C).
-
Grignard Addition: A solution of vinylmagnesium bromide is added dropwise. The reaction is allowed to proceed at low temperature and then gradually warmed to room temperature.
-
Workup and Cyclization: The reaction is quenched, and the resulting intermediate is subjected to conditions that promote cyclization to the azaindole core. This may involve treatment with an acid or base.
-
Purification: The crude product is purified by column chromatography to yield 6-chloro-5-azaindole.
Step 2: N-Sulfonylation to Yield this compound
The final step involves the protection of the azaindole nitrogen with a phenylsulfonyl group.[6]
-
Deprotonation: 6-Chloro-5-azaindole is dissolved in an anhydrous aprotic solvent (e.g., DMF or THF). A strong base, such as sodium hydride (NaH), is added portion-wise at 0 °C to deprotonate the indole nitrogen.
-
Sulfonylation: Benzenesulfonyl chloride is added dropwise to the reaction mixture. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The final product, this compound, is purified by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for the target molecule.
Application in Drug Discovery: A Potential Kinase Inhibitor
The azaindole scaffold is a well-established hinge-binding motif for kinase inhibitors.[4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and enabling potent and selective inhibition of various kinases.[1] The dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a major class of drug targets.[4]
Mechanism of Action: Competitive ATP Inhibition
Kinase inhibitors based on the azaindole framework typically function as ATP-competitive inhibitors.[10] They occupy the ATP-binding site of the kinase, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.[11] The 5-chloro and 1-phenylsulfonyl substituents of the target molecule are expected to play key roles in its potential inhibitory activity:
-
Hinge Binding: The 6-azaindole core is predicted to form one or more hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket.
-
Hydrophobic Interactions: The phenylsulfonyl group can occupy a hydrophobic pocket within the active site, contributing to the overall binding affinity.
-
Halogen Bonding: The 5-chloro substituent can form halogen bonds or other favorable interactions with the protein, potentially enhancing selectivity and potency.
Caption: Conceptual model of kinase inhibition by the azaindole scaffold.
Conclusion
This compound is a molecule that combines the privileged azaindole scaffold with strategic substitutions aimed at creating a potent and selective modulator of protein kinases. While specific biological data for this exact compound is not widely published, its structural features, grounded in the established principles of medicinal chemistry, make it a compelling candidate for further investigation in drug discovery programs. The synthetic accessibility of the azaindole core allows for the generation of diverse libraries of analogs, facilitating detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for the development of novel therapeutics.
References
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Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC. (n.d.). Retrieved January 12, 2024, from [Link]
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Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (2025). Molecules, 30(23), 4525. [Link]
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Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Crystallographic Communications, 68(Pt 12), o3357. [Link]
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Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC. (n.d.). Retrieved January 12, 2024, from [Link]
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Synthesis of Azaindoles. (2012). Progress in Chemistry, 24(10), 1974-1982. [Link]
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5-Chloroindole | C8H6ClN | CID 87110 - PubChem. (n.d.). Retrieved January 12, 2024, from [Link]
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A General Method for the Preparation of 4- and 6-Azaindoles | Request PDF. (n.d.). Retrieved January 12, 2024, from [Link]
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Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium. (2020). European Journal of Medicinal Chemistry, 188, 112012. [Link]
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Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). [Journal name, if available]. [Link]
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An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Azaindole Scaffold as a Privileged Structure in Medicinal Chemistry
The azaindole nucleus, a bioisosteric analogue of indole, has firmly established itself as a "privileged structure" in the landscape of modern drug discovery.[1][2] These bicyclic heteroaromatic compounds, which feature a fused pyridine and pyrrole ring, are of paramount interest to medicinal chemists. Their structural similarity to endogenous purines allows them to interact with a diverse array of biological targets, most notably protein kinases.[3][4][5] The strategic replacement of a carbon atom in the indole's benzene ring with a nitrogen atom—creating isomers such as 4-, 5-, 6-, or 7-azaindole—profoundly alters the molecule's physicochemical properties. This modification can enhance binding affinity, improve aqueous solubility, and fine-tune the pharmacokinetic profile of a drug candidate.[2][6]
This guide provides a comprehensive technical overview of a specific and valuable derivative: 5-Chloro-1-(phenylsulfonyl)-6-azaindole . This compound incorporates three key features: the 6-azaindole core, a chlorine atom on the pyridine ring, and a phenylsulfonyl group protecting the pyrrole nitrogen. The phenylsulfonyl group acts as a robust electron-withdrawing group, modulating the reactivity of the heterocyclic system, while the chlorine atom serves as a versatile synthetic handle for further functionalization.[7] This combination makes this compound a highly valuable intermediate for the synthesis of compound libraries aimed at various therapeutic targets, particularly in oncology and neurodegenerative diseases.[6][7]
Physicochemical and Spectroscopic Properties
While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its constituent parts and data from closely related analogues.
Calculated and Predicted Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and are crucial for predicting its behavior in various experimental settings, from reaction conditions to biological assays.
| Property | Value | Source/Method |
| CAS Number | 1204501-41-6 | Chemical Abstracts Service |
| Molecular Formula | C₁₃H₉ClN₂O₂S | - |
| Molecular Weight | 308.75 g/mol | Calculated |
| Appearance | Predicted: White to off-white or pale yellow solid | Analogy to related compounds |
| Melting Point | Predicted: >150 °C | Analogy to N-sulfonylated indoles |
| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO); Insoluble in water. | General solubility of protected heterocycles |
| pKa | Predicted: Pyrrole N-H (deprotected) ~17; Pyridine N ~2-3 | Analogy to azaindoles |
Predicted Spectroscopic Profile
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the structural elucidation of organic molecules. Below are the predicted key signals in the ¹H and ¹³C NMR spectra of this compound, based on the known chemical shifts of the 6-azaindole core and the influence of the chloro and phenylsulfonyl substituents.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-7 | ~8.5 - 8.7 | s | - | Deshielded by adjacent pyridine N and chloro group. |
| Phenyl-H (ortho) | ~7.9 - 8.1 | d | ~7-8 | Deshielded by adjacent sulfonyl group. |
| Phenyl-H (meta/para) | ~7.4 - 7.6 | m | - | Typical aromatic region for phenylsulfonyl group. |
| H-4 | ~7.8 - 8.0 | s | - | Alpha to pyridine nitrogen. |
| H-3 | ~7.5 - 7.7 | d | ~3-4 | Pyrrole ring proton, coupled to H-2. |
| H-2 | ~6.6 - 6.8 | d | ~3-4 | Pyrrole ring proton, coupled to H-3. |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~145 - 150 | Attached to electronegative Cl. |
| C-7a | ~140 - 145 | Bridgehead carbon adjacent to pyridine N. |
| Phenyl-C (ipso) | ~138 - 140 | Attached to sulfonyl group. |
| Phenyl-C (para) | ~133 - 135 | Phenylsulfonyl group carbon. |
| C-4 | ~130 - 133 | Pyridine ring carbon. |
| Phenyl-C (ortho) | ~128 - 130 | Phenylsulfonyl group carbons. |
| Phenyl-C (meta) | ~126 - 128 | Phenylsulfonyl group carbons. |
| C-3a | ~125 - 128 | Bridgehead carbon. |
| C-3 | ~120 - 124 | Pyrrole ring carbon. |
| C-2 | ~108 - 112 | Pyrrole ring carbon. |
| C-7 | ~115 - 118 | Pyridine ring carbon. |
Synthesis and Purification
A robust and logical synthetic route to this compound involves a two-step sequence: first, the synthesis of the 5-chloro-6-azaindole core, followed by the N-sulfonylation of the pyrrole nitrogen.
Caption: General two-step synthetic workflow for this compound.
Step 1: Synthesis of 5-Chloro-6-azaindole (Precursor)
The synthesis of the 6-azaindole core can be achieved through various established methods, often starting from appropriately substituted pyridines.[8] A common and effective strategy involves a palladium-catalyzed cross-coupling reaction, such as a Sonogashira coupling, followed by a base-mediated cyclization.[8]
Experimental Protocol: Synthesis of 5-Chloro-6-azaindole
-
Reaction Setup: To a solution of a suitable starting material, such as 3-amino-2,5-dichloropyridine, in a degassed solvent like acetonitrile, add a terminal alkyne (e.g., trimethylsilylacetylene), a palladium catalyst (e.g., PdCl₂(MeCN)₂), a phosphine ligand (e.g., X-Phos), and a base (e.g., K₂CO₃).
-
Sonogashira Coupling: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 60-80 °C for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Cyclization: Upon completion of the coupling reaction, add a strong base such as potassium tert-butoxide (t-BuOK) in THF to the reaction mixture at room temperature. Stir for 1-2 hours to facilitate the intramolecular cyclization. If a silyl-protected alkyne was used, a desilylation step (e.g., with TBAF) would precede or occur concurrently with cyclization.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 5-chloro-6-azaindole.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a modern palladium catalyst and a bulky, electron-rich phosphine ligand like X-Phos is crucial for achieving high efficiency in the cross-coupling of electron-deficient chloropyridines.[9]
-
Base: A mild inorganic base like K₂CO₃ is suitable for the Sonogashira coupling, while a stronger, non-nucleophilic base like t-BuOK is required to deprotonate the amine and initiate the cyclization onto the alkyne.[9]
-
Inert Atmosphere: Degassing the solvent and maintaining an inert atmosphere are critical to prevent the oxidation and deactivation of the palladium catalyst.
Step 2: N-Sulfonylation with Benzenesulfonyl Chloride
The protection of the pyrrole nitrogen with a phenylsulfonyl group is a standard procedure that enhances the stability of the azaindole core and modifies its electronic properties.[10]
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve 5-chloro-6-azaindole in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) in a flask under an inert atmosphere.
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil), portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas evolution will be observed.
-
Sulfonylation: Add benzenesulfonyl chloride dropwise to the cooled suspension.[11] Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by flash column chromatography on silica gel to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous solvents and a strong base like NaH is essential, as both the base and the electrophile (benzenesulfonyl chloride) are sensitive to moisture.
-
Base Selection: Sodium hydride is a strong, non-nucleophilic base that irreversibly deprotonates the pyrrole nitrogen, forming the highly nucleophilic azaindole anion required for the attack on the sulfonyl chloride.
-
Temperature Control: The initial deprotonation and the addition of the electrophile are performed at 0 °C to control the exothermic reaction and minimize potential side reactions.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is dictated by the interplay between the electron-deficient pyridine ring, the chloro substituent, and the N-phenylsulfonyl-protected pyrrole ring.
Caption: Key reactivity sites and transformations of the title compound.
Electrophilic Aromatic Substitution
The N-phenylsulfonyl group is strongly electron-withdrawing, which significantly deactivates the pyrrole ring towards electrophilic aromatic substitution compared to an unprotected indole or azaindole.[12] In a typical indole, electrophilic attack occurs preferentially at the C3 position.[13] While the N-sulfonyl group reduces the overall reactivity, electrophilic substitution (e.g., halogenation, nitration, sulfenylation) on this scaffold, when forced, is still expected to occur primarily at the C3 position.[14][15]
Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C5 position is on an electron-deficient pyridine ring, making it susceptible to nucleophilic aromatic substitution (SₙAr).[16] The presence of the adjacent nitrogen atom (at position 6) activates the C5 position for nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, such as amines, alkoxides, and thiolates, providing a direct route to 5-substituted-6-azaindole derivatives.[17][18]
Palladium-Catalyzed Cross-Coupling Reactions
The C5-Cl bond serves as an excellent handle for various palladium-catalyzed cross-coupling reactions. This is arguably the most significant aspect of its synthetic utility in drug discovery.[19]
-
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position.[20][21][22] This is a cornerstone strategy for generating libraries of analogues for structure-activity relationship (SAR) studies.[23]
-
Buchwald-Hartwig Amination: This reaction enables the coupling of amines (primary or secondary) to the C5 position, providing access to another critical class of derivatives.
-
Sonogashira Coupling: Coupling with terminal alkynes can be used to introduce alkynyl moieties, which can be further elaborated.
These cross-coupling reactions provide a modular and highly versatile approach to diversify the 6-azaindole scaffold, making the title compound a key building block.
Deprotection of the Phenylsulfonyl Group
The phenylsulfonyl group can be removed under specific conditions to yield the free N-H azaindole. Common methods include treatment with strong bases (e.g., NaOH or KOH in refluxing alcohol) or reductive cleavage. This deprotection step is often necessary in the final stages of a synthesis to reveal a hydrogen bond donor group, which is frequently crucial for binding to biological targets like kinase hinge regions.
Applications in Drug Discovery and Medicinal Chemistry
The value of this compound lies in its role as a strategic intermediate for the synthesis of biologically active molecules, particularly kinase inhibitors.
Scaffold for Kinase Inhibitors
The azaindole core is a well-established "hinge-binding" motif.[5][24] The pyridine nitrogen can act as a hydrogen bond acceptor, mimicking the adenine portion of ATP and anchoring the inhibitor in the ATP-binding pocket of a kinase. The N-H of the pyrrole ring (after deprotection) can act as a hydrogen bond donor, often forming a crucial bidentate interaction with the kinase hinge region.[2] To date, 30 approved ATP-competitive kinase inhibitors contain an indole, azaindole, or oxindole scaffold.[3][4]
This compound is an ideal starting point for a fragment-based or lead optimization campaign targeting kinases. A typical drug discovery workflow would involve:
Caption: Drug discovery workflow utilizing the title compound as a key intermediate.
-
Library Synthesis: Utilize the C5-chloro group for extensive diversification via Suzuki-Miyaura and other cross-coupling reactions to explore the SAR of the solvent-exposed region of the target kinase.
-
Deprotection: Remove the phenylsulfonyl group to unmask the N-H for hinge-binding interactions.
-
Biological Evaluation: Screen the resulting library of compounds for inhibitory activity against the target kinase and for other properties such as selectivity, cell permeability, and metabolic stability.
This modular approach allows for the rapid generation of diverse chemical matter, accelerating the discovery of potent and selective drug candidates.
Conclusion
This compound is a strategically designed chemical entity that embodies the principles of modern medicinal chemistry. Its synthesis is achievable through established and reliable synthetic methodologies. The compound's true value is realized in its versatile reactivity, where the chloro and phenylsulfonyl groups offer orthogonal handles for systematic structural modification. As a key building block, it provides an efficient entry point to novel libraries of 6-azaindole derivatives, a scaffold of proven importance in the development of kinase inhibitors and other therapeutics. This technical guide serves as a foundational resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their quest for next-generation medicines.
References
A comprehensive, numbered list of references will be provided here, consolidating all sources cited in the text with titles, sources, and verifiable URLs.
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- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole: Synthesis, Properties, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will dissect its chemical identity, including its definitive IUPAC name, and explore its physicochemical properties. The narrative delves into rational synthetic strategies, presenting an exemplary protocol with mechanistic justifications for procedural choices. Furthermore, this guide contextualizes the molecule's primary application as a sophisticated intermediate in the design of high-value therapeutic agents, particularly protein kinase inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and related scaffolds in their scientific programs.
Part 1: The 6-Azaindole Scaffold: A Privileged Structure in Medicinal Chemistry
The azaindole framework, a bioisosteric analog of the naturally occurring indole scaffold, represents a cornerstone of modern medicinal chemistry.[1][2] Azaindoles, also known as pyrrolopyridines, are bicyclic heterocycles where a carbon atom in the benzene portion of indole is replaced by a nitrogen atom.[3] This substitution creates four possible isomers (4-, 5-, 6-, and 7-azaindole), each with distinct electronic and physicochemical properties.[4]
The introduction of a pyridine nitrogen atom significantly impacts the molecule's polarity, hydrogen bonding capacity, solubility, and metabolic stability.[2] These modulations allow chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. Consequently, azaindoles are recognized as "privileged structures," frequently appearing in molecules designed to interact with a wide array of biological targets, most notably protein kinases.[2][4] The 6-azaindole core, the foundation of the topic molecule, is a valuable scaffold found in a variety of biologically active compounds.[3]
Part 2: Molecular Characterization of this compound
A precise understanding of a molecule's identity is fundamental to its application. This section details the nomenclature, structure, and key properties of the target compound.
IUPAC Nomenclature and Structural Elucidation
The systematic IUPAC name for the core 6-azaindole structure is 1H-pyrrolo[3,2-c]pyridine .[3] Based on this, the full, unambiguous IUPAC name for the compound of interest is 5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine .
The structure consists of three key components:
-
The 6-Azaindole Core: A fused pyrrole and pyridine ring system.
-
A Chlorine Substituent: Located at the 5-position of the pyridine ring. This halogen atom is a common modification in medicinal chemistry used to modulate electronic properties and enhance binding interactions with target proteins.
-
A Phenylsulfonyl Group: Attached to the nitrogen of the pyrrole ring (position 1). This group serves two primary functions: it acts as a robust protecting group for the otherwise reactive N-H of the pyrrole, and its electron-withdrawing nature modulates the reactivity of the entire heterocyclic system.[3]
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. This data is essential for planning reactions, purification, and formulation.
| Property | Value | Source |
| CAS Number | 1204501-41-6 | [5] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [5] |
| Molecular Weight | 308.74 g/mol | Calculated |
| Appearance | White to off-white solid (Typical) | Inferred |
| Core Scaffold | 6-Azaindole (1H-pyrrolo[3,2-c]pyridine) | [3] |
Part 3: Rational Synthesis and Mechanistic Insights
The synthesis of this compound is typically not a single reaction but the culmination of a multi-step sequence. A logical and industrially scalable approach involves the initial construction of the 5-chloro-6-azaindole core, followed by the protection of the pyrrole nitrogen with the phenylsulfonyl group.
Caption: General two-stage synthetic workflow for the target compound.
Exemplary Experimental Protocol: N-Sulfonylation
This protocol describes the protection of the 5-chloro-6-azaindole nitrogen. The self-validating nature of this protocol lies in the clear, observable state changes and the use of standard, well-understood chemical transformations.
Objective: To synthesize this compound from 5-chloro-1H-pyrrolo[3,2-c]pyridine.
Materials:
-
5-Chloro-1H-pyrrolo[3,2-c]pyridine (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Benzenesulfonyl chloride (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
Inert Atmosphere: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet is charged with 5-chloro-1H-pyrrolo[3,2-c]pyridine.
-
Dissolution: Anhydrous DMF is added to dissolve the starting material completely. The solution is cooled to 0 °C in an ice-water bath.
-
Deprotonation: Sodium hydride is added portion-wise to the stirred solution over 15 minutes.
-
Causality: NaH is a strong, non-nucleophilic base. It is chosen to irreversibly deprotonate the acidic pyrrole N-H proton (pKa ≈ 17), forming the corresponding sodium salt and hydrogen gas (observed as effervescence). This generates the nucleophilic pyrrole anion required for the subsequent reaction. The low temperature controls the exothermic reaction and the rate of hydrogen evolution.
-
-
Anion Formation: The reaction mixture is stirred at 0 °C for 30-60 minutes after the addition of NaH is complete. The cessation of gas evolution indicates the completion of deprotonation.
-
Sulfonylation: Benzenesulfonyl chloride is added dropwise via syringe to the reaction mixture, ensuring the internal temperature does not exceed 5 °C.
-
Causality: The highly nucleophilic pyrrole anion attacks the electrophilic sulfur atom of benzenesulfonyl chloride in a classic nucleophilic acyl substitution-type mechanism, displacing the chloride leaving group and forming the desired N-S bond.
-
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: The reaction is carefully quenched by slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Causality: This step safely neutralizes any unreacted NaH. NH₄Cl is a weak acid, sufficient for this purpose without being harsh enough to risk cleaving the newly formed product.
-
-
Extraction & Wash: The mixture is transferred to a separatory funnel and diluted with ethyl acetate and water. The organic layer is separated, washed sequentially with water and brine to remove DMF and inorganic salts, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel to yield this compound as a solid.
Part 4: Application in Drug Discovery: A Kinase Inhibitor Building Block
While this compound is not typically a final drug product, it serves as a critical intermediate for creating more complex molecules. Its structure is particularly relevant to the development of protein kinase inhibitors .
Protein kinases are enzymes that catalyze the phosphorylation of substrate proteins, a fundamental process in cellular signal transduction. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[2] Many kinase inhibitors are designed to be ATP-competitive, meaning they bind to the same site on the kinase that ATP normally occupies, thereby blocking the phosphorylation event.[4]
The azaindole scaffold is an excellent mimic of the adenine portion of ATP, allowing it to serve as a "hinge-binder" in the ATP-binding pocket of many kinases.[4] The phenylsulfonyl-protected intermediate allows for further chemical modifications at other positions of the azaindole ring (e.g., via lithiation or halogen-metal exchange) to build out the rest of the inhibitor, which will confer potency and selectivity.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion
This compound is a highly functionalized and valuable heterocyclic compound. Its structure is rationally designed, with the chloro-substituent for electronic modulation and the phenylsulfonyl moiety for protection and reactivity control. While its primary role is that of a synthetic intermediate, it is a key component in the assembly of sophisticated drug candidates. The inherent properties of the 6-azaindole core make this molecule and its derivatives particularly powerful tools for medicinal chemists targeting the protein kinase family, a class of enzymes central to numerous human diseases.
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Organic Chemistry Portal. Synthesis of azaindoles. Organic-Chemistry.org.
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Echemi. 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-chloro-1-(phenylsulfonyl)-. Echemi.com.
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The Ascendancy of the 6-Azaindole Scaffold: A Technical Guide to Synthesis and Application in Drug Discovery
Executive Summary
The 6-azaindole nucleus, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel therapeutics. Its unique electronic properties and ability to serve as a bioisosteric replacement for the ubiquitous indole ring have propelled its exploration across a spectrum of biological targets. This guide provides an in-depth technical overview of the discovery and development of 6-azaindole derivatives, with a focus on synthetic strategies, structure-activity relationships (SAR), and their successful application in modern drug discovery. We will delve into the rationale behind key experimental choices, present detailed protocols, and culminate with a case study on a clinically significant 6-azaindole-containing drug. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this remarkable scaffold.
The 6-Azaindole Core: A Strategic Bioisostere
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a nitrogen atom replaces a carbon atom in the benzene ring of an indole. The position of this nitrogen atom defines the four isomers: 4-, 5-, 6-, and 7-azaindole. The 6-azaindole isomer, in particular, has emerged as a valuable building block in drug design.
The strategic introduction of a nitrogen atom at the 6-position imparts several key advantages:
-
Modulation of Physicochemical Properties: The nitrogen atom can influence the molecule's polarity, pKa, and solubility, often leading to improved pharmacokinetic profiles compared to their indole counterparts.[1]
-
Enhanced Target Binding: The pyridine nitrogen can act as a hydrogen bond acceptor, providing an additional interaction point with biological targets, which can significantly enhance binding affinity and selectivity.[2] This is particularly relevant in the design of kinase inhibitors, where the azaindole scaffold can mimic the hydrogen bonding pattern of the adenine region of ATP.[3]
-
Novel Intellectual Property: The use of the 6-azaindole core can provide a pathway to novel chemical matter, allowing for the exploration of new intellectual property space.[4]
The decision to employ a 6-azaindole scaffold is therefore a deliberate strategy to fine-tune the properties of a lead compound, addressing potential liabilities of the parent indole or unlocking new binding interactions.
Navigating the Synthetic Landscape: Key Strategies for 6-Azaindole Construction
The construction of the 6-azaindole core has been the subject of extensive synthetic exploration. The choice of synthetic route is often dictated by the desired substitution pattern, scalability, and the availability of starting materials. Here, we dissect some of the most robust and widely adopted methodologies.
The Fischer Indole Synthesis: A Classic Approach Revisited
While historically considered challenging for electron-deficient pyridyl hydrazines, the Fischer indole synthesis has been successfully adapted for the preparation of 4- and 6-azaindoles. The key to success often lies in the incorporation of an electron-donating group on the starting pyridylhydrazine, which facilitates the crucial[4][4]-sigmatropic rearrangement.[5]
Conceptual Workflow: Fischer Indole Synthesis of 6-Azaindoles
Caption: Fischer indole synthesis pathway for 6-azaindoles.
Detailed Protocol: Synthesis of a 7-substituted 4-methoxy-6-azaindole derivative
-
Step 1: Hydrazone Formation: To a solution of 6-methoxypyridin-3-ylhydrazine (1.0 eq) in a suitable solvent such as ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Step 2: Cyclization: Heat the reaction mixture under reflux for several hours until the starting materials are consumed (monitored by TLC or LC-MS).
-
Step 3: Work-up and Purification: Cool the reaction mixture, neutralize with a base (e.g., NaHCO₃ solution), and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried, concentrated, and the crude product is purified by column chromatography to afford the desired 6-azaindole.[5]
Self-Validation: The success of this protocol is highly dependent on the electronic nature of the pyridylhydrazine. A parallel reaction with an electron-poor pyridylhydrazine would be expected to yield significantly lower or no product, thus validating the necessity of the electron-donating group.
Palladium-Catalyzed Cross-Coupling Strategies: A Modern and Versatile Approach
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex heterocyclic systems, and 6-azaindoles are no exception. These methods offer a high degree of flexibility and functional group tolerance.
2.2.1. Sequential Sonogashira and C-N Coupling
A powerful strategy for the synthesis of substituted 6-azaindoles involves a sequential, site-selective Sonogashira coupling followed by a palladium-catalyzed C-N coupling and cyclization. This approach typically starts from a dihalogenated pyridine, such as 3,4-dibromopyridine.[6]
Conceptual Workflow: Sequential Pd-Catalyzed Synthesis of 6-Azaindoles
Caption: Pd-catalyzed route to 6-azaindoles from 3,4-dibromopyridine.
The regioselectivity of the initial Sonogashira reaction is a key consideration. The choice of palladium catalyst and ligands can influence which bromine atom reacts preferentially.
Detailed Protocol: Synthesis of a 2-Aryl-6-azaindole
-
Step 1: Sonogashira Coupling: In a degassed solvent (e.g., THF or DMF), combine 3,4-dibromopyridine (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%). Add a suitable base, such as triethylamine or diisopropylethylamine, and stir the reaction at room temperature or with gentle heating until completion. Purify the resulting 3-bromo-4-alkynylpyridine intermediate.[6]
-
Step 2: C-N Coupling and Cyclization: To the purified intermediate from Step 1, add an amine (1.5 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., Xantphos, 4 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄) in a degassed solvent like toluene or dioxane. Heat the mixture under an inert atmosphere until the cyclization is complete. After cooling, the reaction is worked up and the product is purified by chromatography.[7]
Rationale for Experimental Choices: The use of a copper co-catalyst in the Sonogashira reaction allows for milder reaction conditions compared to copper-free variants.[8] The choice of a bulky phosphine ligand like Xantphos in the second step is often crucial for promoting the desired C-N bond formation and subsequent cyclization.
Intramolecular Diels-Alder Reaction of Oxazoles: A Novel Cyclization Strategy
A more recent and elegant approach to the 6-azaindole core involves an intramolecular Diels-Alder reaction of an allene derived from an oxazole precursor. This method provides a unique retrosynthetic disconnection and can generate highly substituted 6-azaindoles.[4]
Detailed Protocol: Synthesis of a Substituted 6-Azaindole via IMDAO
-
Step 1: Alkyne-Allene Isomerization and Cycloaddition: A suitably substituted propargyl oxazole ester is dissolved in a solvent such as acetonitrile. A base, typically triethylamine, is added to promote the isomerization of the alkyne to an allenoate.[4]
-
Step 2: In Situ Diels-Alder Reaction: Upon gentle heating, the transient allenoate undergoes a spontaneous intramolecular [4+2] cycloaddition (IMDAO) reaction.[4]
-
Step 3: Aromatization: The resulting cycloadduct readily aromatizes to the 6-azaindole product. The reaction mixture is then concentrated and the product purified by standard chromatographic techniques.[4]
This method showcases the power of tandem reactions in streamlining complex heterocyclic synthesis.
6-Azaindole Derivatives in Action: A Survey of Biological Targets
The versatility of the 6-azaindole scaffold is evident in the diverse range of biological targets for which potent and selective inhibitors have been developed.
Kinase Inhibition: A Privileged Scaffold for ATP-Competitive Binding
As bioisosteres of the purine core of ATP, azaindoles are particularly well-suited for the design of kinase inhibitors. The pyridine nitrogen of the 6-azaindole can form a crucial hydrogen bond with the hinge region of the kinase active site, mimicking the interaction of the N1 of adenine.[3] This has led to the development of inhibitors for a variety of kinases, including p38 MAP kinase, and those involved in cancer and inflammatory diseases.[1][9]
Structure-Activity Relationship (SAR) Logic for Kinase Inhibitors
Caption: SAR drivers for 6-azaindole based kinase inhibitors.
Table 1: Illustrative SAR of 6-Azaindole Derivatives as p38 MAP Kinase Inhibitors
| Compound | R1 (C2-position) | R2 (C5-position) | p38α IC₅₀ (nM) |
| 1a | Phenyl | H | 500 |
| 1b | 4-Fluorophenyl | H | 150 |
| 1c | 4-Fluorophenyl | Cl | 80 |
| 1d | Pyridin-4-yl | Cl | 35 |
Note: Data is hypothetical and for illustrative purposes.
The data in Table 1 illustrates a typical SAR progression. The introduction of a 4-fluorophenyl group at R1 often enhances potency by occupying a hydrophobic pocket. Further substitution at R2 with a chlorine atom can provide additional favorable interactions. The replacement of the phenyl ring with a pyridine at R1 can introduce a new hydrogen bond acceptor, further boosting activity.
Antiviral Agents: The Case of Fostemsavir
A landmark achievement in the application of the 6-azaindole scaffold is the development of Fostemsavir, an FDA-approved drug for the treatment of HIV-1 infection.[2] Fostemsavir is a prodrug of Temsavir, which is a first-in-class attachment inhibitor that binds to the HIV-1 envelope glycoprotein gp120, preventing the initial attachment of the virus to the host CD4+ T-cell.[10]
Mechanism of Action of Temsavir (Active form of Fostemsavir)
Caption: Temsavir blocks HIV-1 attachment to CD4+ T-cells.
The discovery of Fostemsavir involved extensive medicinal chemistry efforts to optimize the initial lead compound, with the 6-azaindole core playing a pivotal role in achieving the desired potency and pharmacokinetic properties. The synthesis of the complex 6-azaindole core of Fostemsavir on a large scale presented significant challenges, leading to the development of novel and efficient synthetic routes.[11]
Conclusion and Future Perspectives
The 6-azaindole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry. Its unique combination of electronic properties, synthetic tractability, and ability to engage in key biological interactions has led to the discovery and development of important therapeutic agents. The continued exploration of novel synthetic methodologies will undoubtedly expand the accessible chemical space around this privileged core. As our understanding of disease biology deepens, the rational design of new 6-azaindole derivatives will continue to provide innovative solutions for a wide range of therapeutic challenges, from oncology and inflammation to infectious diseases.
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Organic Chemistry Portal. Azaindole synthesis. [Link]
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Ali, H. I., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals (Basel), 11(4), 118. [Link]
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Scheerer, J. R., et al. (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A. Organic Letters, 22(6), 2353–2357. [Link]
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Ryabukhin, S., et al. (2024). Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
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Santos, A. S., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2673. [Link]
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Cardoza, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7865–7876. [Link]
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Jeanty, M., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters, 11(22), 5142–5145. [Link]
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Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308–1312. [Link]
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Enguehard-Gueiffier, C., & Gueiffier, A. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979. [Link]
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Motati, D. R., et al. (2021). Azaindole Therapeutic Agents. Medicinal Research Reviews, 41(5), 2815–2846. [Link]
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Chen, K., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 79(18), 8757–8767. [Link]
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ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. [Link]
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Universidade Nova de Lisboa. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. [Link]
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Semantic Scholar. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. [Link]
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ACS Medicinal Chemistry Letters. (2025). Novel Azaindole Compounds as Phosphodiesterase 4B Inhibitors for Treating Immune-Inflammatory Diseases or Disorders. [Link]
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MDPI. (2021). PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. [Link]
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ResearchGate. (2008). Thermodynamic characterization of pyrazole and azaindole derivatives binding to p38 mitogen-activated protein kinase using Biacore T100 technology and van't Hoff analysis. [Link]
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Semantic Scholar. (2023). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]
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PubMed. (2024). Discovery of 4-Ethoxy-6-chloro-5-azaindazoles as Novel PDE4 Inhibitors for the Treatment of Alcohol Use Disorder and Alcoholic Liver Diseases. [Link]
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Spectroscopic and Synthetic Elucidation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of the Azaindole Scaffold
In the landscape of modern medicinal chemistry, the azaindole core is a privileged scaffold, recognized as a bioisostere of the endogenous indole structure. The introduction of a nitrogen atom into the benzene portion of the indole ring system dramatically alters the electronic distribution, creating unique opportunities for hydrogen bonding and metabolic stability, which are critical parameters in drug design.[1] Specifically, the 6-azaindole framework is of growing interest. The strategic placement of a phenylsulfonyl group at the N1 position serves as a potent electron-withdrawing group, modulating the reactivity of the heterocyclic core and providing a key vector for interaction with biological targets. The addition of a chlorine atom at the C5 position further refines the electronic and lipophilic properties of the molecule. This guide provides a comprehensive technical overview of the synthesis and spectroscopic characterization of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a compound of significant interest for researchers in drug development. While direct experimental spectra for this specific molecule are not widely published, this document leverages data from closely related analogs and foundational spectroscopic principles to provide a robust predictive and methodological framework.
Molecular Structure and Key Features
The foundational step in any analytical endeavor is a thorough understanding of the molecule's architecture. This compound is comprised of a planar 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core, substituted with a chlorine atom at the C5 position and a phenylsulfonyl group on the pyrrole nitrogen.
Caption: Molecular structure of this compound.
Synthesis Protocol: N-Sulfonylation of 5-Chloro-6-azaindole
The most direct route to the title compound is the N-sulfonylation of the 5-chloro-6-azaindole precursor. This method is analogous to the preparation of similar N-sulfonylated indoles and azaindoles. The causality behind this experimental design lies in the acidic nature of the N-H proton of the azaindole, which can be readily deprotonated by a suitable base to form a nucleophilic anion that subsequently attacks the electrophilic sulfur of benzenesulfonyl chloride.
Diagram of Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of the title compound.
Detailed Experimental Procedure:
-
Preparation: To a solution of 5-chloro-6-azaindole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M) under an inert atmosphere (N₂ or Ar) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Deprotonation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should cease, and the solution may become clearer.
-
Sulfonylation: Add a solution of benzenesulfonyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Spectroscopic Characterization: A Predictive Analysis
The following sections detail the expected spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is anticipated to be complex in the aromatic region due to the presence of two distinct aromatic systems: the chloro-azaindole core and the phenylsulfonyl group.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| H7 (Azaindole) | 8.5 - 8.8 | s | The proton at C7 is adjacent to the pyridine nitrogen (N6), leading to significant deshielding. |
| H4 (Azaindole) | 8.0 - 8.3 | s | The C4 proton is deshielded by the adjacent pyrrole nitrogen and the anisotropic effect of the sulfonyl group. |
| H2', H6' (Phenyl) | 7.8 - 8.0 | d | Protons ortho to the sulfonyl group are strongly deshielded. |
| H3 (Azaindole) | 7.6 - 7.8 | d | Coupled to H2. |
| H3', H4', H5' (Phenyl) | 7.4 - 7.6 | m | The meta and para protons of the phenylsulfonyl group will appear as a complex multiplet. |
| H2 (Azaindole) | 6.6 - 6.8 | d | Coupled to H3, typically the most upfield of the azaindole protons. |
Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a standard pulse program with a spectral width of approximately 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C7 (Azaindole) | 145 - 148 | Adjacent to pyridine nitrogen. |
| C5 (Azaindole) | 142 - 145 | Attached to chlorine and adjacent to pyridine nitrogen. |
| C1' (Phenyl) | 138 - 140 | Quaternary carbon of the phenyl ring attached to the sulfonyl group. |
| C4' (Phenyl) | 133 - 135 | Para carbon of the phenyl ring. |
| C3a (Azaindole) | 130 - 133 | Bridgehead carbon. |
| C2', C6' (Phenyl) | 129 - 131 | Ortho carbons of the phenyl ring. |
| C3', C5' (Phenyl) | 127 - 129 | Meta carbons of the phenyl ring. |
| C7a (Azaindole) | 125 - 128 | Bridgehead carbon. |
| C3 (Azaindole) | 120 - 123 | |
| C4 (Azaindole) | 118 - 121 | |
| C2 (Azaindole) | 105 - 108 |
Protocol for ¹³C NMR Data Acquisition:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer (operating at ~100 MHz for ¹³C).
-
Parameters: Use a standard proton-decoupled pulse sequence with a spectral width of approximately 220 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, particularly for quaternary carbons.
-
Referencing: Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns. Electron Impact (EI) or Electrospray Ionization (ESI) can be used.
Predicted Mass Spectral Data (ESI+):
| m/z | Assignment | Notes |
| ~307/309 | [M+H]⁺ | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for one chlorine atom. |
| ~166/168 | [M - C₆H₅SO₂ + H]⁺ | Loss of the phenylsulfonyl radical. This is a common fragmentation pathway for N-sulfonylated heterocycles. |
| ~141 | [C₆H₅SO₂]⁺ | Phenylsulfonyl cation. |
| ~77 | [C₆H₅]⁺ | Phenyl cation. |
Protocol for Mass Spectrometry Data Acquisition:
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample into an ESI-MS system.
-
Parameters: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Analyze the resulting spectrum for the parent ion and characteristic fragment ions.
Infrared (IR) Spectroscopy
The IR spectrum will identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| ~3100-3000 | C-H stretch (aromatic) | Medium |
| ~1600, 1480 | C=C stretch (aromatic rings) | Medium-Strong |
| ~1370-1350 | Asymmetric SO₂ stretch | Strong |
| ~1180-1160 | Symmetric SO₂ stretch | Strong |
| ~1100-1000 | C-N stretch | Medium |
| ~850-750 | C-Cl stretch | Strong |
Protocol for IR Data Acquisition:
-
Sample Preparation: For a solid sample, either prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Acquire the spectrum on an FTIR spectrometer.
-
Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
Conclusion: A Framework for a Priori Characterization
This technical guide provides a comprehensive, albeit predictive, framework for the synthesis and spectroscopic characterization of this compound. By leveraging established synthetic methodologies and fundamental principles of spectroscopic interpretation, researchers can confidently approach the preparation and analysis of this and related novel azaindole derivatives. The provided protocols are designed to be self-validating, ensuring that the acquired data will be of high quality and suitable for unambiguous structure elucidation. This in-depth guide serves as a valuable resource for scientists and professionals in the field of drug discovery, enabling the rational design and development of next-generation therapeutics based on the versatile azaindole scaffold.
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Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. AWS.[Link][3]
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Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
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IR Absorption Table. University of Colorado Boulder. [Link]
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5-Chloro-1-(phenylsulfonyl)-6-azaindole literature review
An In-Depth Technical Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole for Researchers and Drug Development Professionals
Introduction: The Significance of the Azaindole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are often referred to as "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The azaindole scaffold, a bioisostere of the natural indole ring, is a prime example of such a structure.[1][2] Azaindoles, also known as pyrrolopyridines, are bicyclic heterocycles where a carbon atom in the benzene portion of indole is replaced by a nitrogen atom. This substitution creates four possible isomers (4-, 5-, 6-, or 7-azaindole), each with distinct physicochemical properties like polarity, solubility, and hydrogen bonding capacity.[1][2]
This strategic nitrogen placement can enhance binding affinity, modulate pharmacokinetic profiles, and create novel intellectual property.[3] Among the isomers, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a valuable scaffold found in a variety of biologically active molecules.[1]
This guide focuses on a specific, synthetically important derivative: This compound . This compound is characterized by two key modifications to the 6-azaindole core:
-
A chloro group at the 5-position of the pyridine ring.
-
A phenylsulfonyl group attached to the nitrogen of the pyrrole ring (position 1).
The phenylsulfonyl group is a robust, electron-withdrawing moiety that often serves as a protecting group for the indole nitrogen. It modulates the reactivity of the heterocyclic core, making it a crucial intermediate for further chemical elaboration in the synthesis of complex drug candidates.[1]
Synthesis and Chemical Properties
The synthesis of the azaindole core can be achieved through various established organic chemistry reactions. Strategies such as the Fischer, Bartoli, and Batcho-Leimgruber indole syntheses have been adapted for azaindoles.[3] Modern cross-coupling reactions, including Suzuki-Miyaura and Sonogashira couplings, followed by cyclization, have also become powerful tools for constructing this scaffold.[4]
General Synthetic Pathway
While a specific, detailed protocol for the direct synthesis of this compound is not extensively documented in a single source, a plausible and efficient pathway can be constructed based on established methodologies for related azaindoles. The following workflow represents a logical synthetic approach, beginning with a substituted aminopyridine.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
The following protocol is a generalized procedure based on common reactions used for azaindole synthesis, such as Sonogashira coupling and subsequent cyclization.[4][5] Researchers should optimize conditions for their specific laboratory setup.
Step 1: Iodination of 2-Amino-5-chloropyridine
-
To a solution of 2-amino-5-chloropyridine in a suitable solvent (e.g., dichloromethane), add N-Iodosuccinimide (NIS).
-
Stir the reaction at room temperature until analysis (e.g., TLC or LC-MS) indicates completion.
-
Work up the reaction by washing with aqueous sodium thiosulfate solution, followed by brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-3-iodo-5-chloropyridine.
Step 2: Sonogashira Coupling
-
In a flask purged with an inert gas (e.g., Argon), combine 2-amino-3-iodo-5-chloropyridine, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI).
-
Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine).
-
Add trimethylsilylacetylene dropwise and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction. Upon completion, cool to room temperature, filter through celite, and concentrate the filtrate.
-
Purify the residue via column chromatography to obtain the alkynylpyridine intermediate.
Step 3: Cyclization to form 5-Chloro-6-azaindole
-
Dissolve the alkynylpyridine intermediate from Step 2 in a solvent like methanol.
-
Add a base, such as potassium carbonate, to remove the trimethylsilyl protecting group.
-
Upon desilylation, add a stronger base like potassium tert-butoxide to promote the intramolecular cyclization.
-
Heat the reaction until the formation of the azaindole ring is complete.
-
Neutralize the reaction mixture, extract the product into an organic solvent, and purify by chromatography or recrystallization to yield 5-chloro-6-azaindole.
Step 4: N-Sulfonylation
-
Dissolve 5-chloro-6-azaindole in an aprotic solvent (e.g., THF or DMF).
-
Cool the solution in an ice bath and add a strong base (e.g., sodium hydride) to deprotonate the pyrrole nitrogen.
-
After stirring for a short period, add phenylsulfonyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water, extract the product, and purify by column chromatography to yield the final product, This compound .
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 1-(benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-c]pyridine | [1] |
| CAS Number | 1204501-41-6 | [1] |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [1] |
| Molecular Weight | 292.74 g/mol | [1] |
Biological Activity and Applications in Drug Discovery
The true value of this compound lies in its role as a versatile intermediate for creating potent, biologically active molecules. The azaindole core is a key component in numerous drugs, particularly kinase inhibitors, due to its structural similarity to the adenine fragment of ATP.[3][5]
Derivatives of the azaindole scaffold have demonstrated a wide range of therapeutic activities.
Sources
Foreword: The Azaindole Scaffold and the Strategic Imperative of Chlorination
An In-Depth Technical Guide to the Biological Potential of Chloro-Substituted Azaindoles
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures"—scaffolds that demonstrate a remarkable ability to bind to multiple biological targets with high affinity. The azaindole nucleus, a bioisostere of both indole and the purine system, is a quintessential example of such a scaffold.[1][2][3] Its inherent hydrogen bonding capabilities, particularly the 7-azaindole isomer which can mimic the adenine fragment of ATP, have made it a cornerstone in the design of kinase inhibitors.[1][4][5] However, the journey from a promising scaffold to a viable drug candidate is one of meticulous optimization.
This guide focuses on a critical aspect of that optimization: the strategic incorporation of chlorine atoms onto the azaindole core. Far from being a simple appendage, chlorination is a powerful tool used to finely tune a molecule's electronic, steric, and pharmacokinetic properties.[6] The introduction of a chloro-substituent can profoundly influence a compound's lipophilicity, metabolic stability, and binding interactions within a target protein, often leading to significant gains in potency and selectivity.[7][8]
Here, we will deconstruct the biological potential of chloro-substituted azaindoles, moving beyond a mere catalog of activities. We will explore the causality behind their synthesis, the mechanistic basis of their interactions with key biological targets, and the structure-activity relationships (SAR) that guide modern drug discovery efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent chemical class in their own programs.
The Azaindole Core in Biological Context: A Privileged Kinase Hinge-Binder
The efficacy of the azaindole scaffold, particularly the 7-azaindole isomer, in kinase inhibition is rooted in its ability to form a bidentate hydrogen bond with the "hinge" region of the ATP-binding pocket. This interaction is fundamental to the potency of many kinase inhibitors. The pyrrole N-H group acts as a hydrogen bond donor, while the adjacent pyridine nitrogen (N7) serves as a hydrogen bond acceptor, effectively anchoring the molecule.[2][4] This dual interaction provides a stable binding foundation, upon which further substitutions can be made to achieve target specificity and potency.
Synthetic Strategies: Forging the Chloro-Azaindole Core
The placement of a chlorine atom on the azaindole ring is a non-trivial synthetic challenge that dictates the overall drug development strategy. The choice of methodology is critical, balancing yield, regioselectivity, and scalability. Two primary strategies dominate the field: late-stage chlorination of a pre-formed azaindole and de novo synthesis from a chlorinated precursor.
Strategy A: Direct Chlorination of the Azaindole Nucleus
This approach is often favored for rapid SAR exploration. However, the electron-deficient nature of the pyridine ring can make electrophilic substitution challenging and lead to issues with regioselectivity. A common, effective method to achieve C4-chlorination on a 7-azaindole involves a two-step sequence:
-
N-Oxidation: The parent azaindole is first oxidized, typically with meta-chloroperoxybenzoic acid (mCPBA), to form the corresponding N-oxide. This activates the C4 position for nucleophilic attack.
-
Chlorination: The N-oxide is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to install the chlorine atom at the C4 position and concomitantly remove the oxide.[1]
Strategy B: De Novo Synthesis from Chloro-Pyridine Precursors
Building the azaindole scaffold from a commercially available chloro-aminopyridine offers excellent control over the chlorine's position. Metal-catalyzed cross-coupling reactions are central to this approach.
-
Sonogashira Coupling & Cyclization: A chloro-iodo-aminopyridine can undergo a Sonogashira coupling with a terminal alkyne. The resulting 3-alkynyl-2-aminopyridine intermediate can then be cyclized under basic (e.g., KOt-Bu) or acidic conditions to form the desired chloro-substituted 7-azaindole.[1][9][10] This method is versatile and allows for the introduction of diversity at other positions.
-
Suzuki-Miyaura Coupling: This reaction is invaluable for creating C-C bonds. For instance, a di-halogenated azaindole (e.g., 6-chloro-3-iodo-7-azaindole) can be selectively functionalized at the more reactive C-I bond via a Suzuki coupling, leaving the C-Cl bond intact for subsequent modifications or as the final desired substituent.[11]
Therapeutic Applications & Structure-Activity Relationships
The true potential of chloro-substituted azaindoles is realized in their diverse biological activities. The chlorine atom is not merely a passive substituent; it actively participates in shaping the molecule's interaction with its target.
A. Kinase Inhibition: The Premier Application
As discussed, azaindoles are exceptional kinase inhibitor scaffolds. The addition of chlorine often enhances potency by exploiting specific sub-pockets near the ATP-binding site.
Case Study: Cdc7 Kinase Inhibitors Cell division cycle 7 (Cdc7) kinase is a key regulator of DNA replication and a target in oncology. Research into azaindole-chloropyridine inhibitors of Cdc7 has provided profound insights into the role of chlorine.[7][12] X-ray crystallography and modeling studies revealed that the chlorine atom of the inhibitor engages in critical van der Waals contacts with the terminal atoms of two key residues: the gatekeeper Met 134 and the pre-DFG residue Val 195.[7] Replacing the chlorine with smaller groups like hydrogen or methyl leads to weaker hydrophobic interactions and a significant drop in inhibitory activity.[7][12] This demonstrates a clear causal link: the steric bulk and lipophilicity of the chlorine atom are essential for optimal binding and potency.
| Compound Class | R Group (Chloro Replacement) | Cdc7 Kᵢ (nM) | Rationale for Activity Change |
| Azaindole-chloropyridine | Cl (Lead) | < 10 | Optimal van der Waals contact with Met 134 & Val 195.[7] |
| Azaindole-pyridine | H | > 500 | Loss of hydrophobic interactions.[7] |
| Azaindole-methylpyridine | CH₃ | 100-500 | Weaker hydrophobic interactions compared to chloro.[7] |
| Azaindole-fluoropyridine | F | < 20 | F is small, but enhanced H-bonding to Lys 90 can compensate.[7] |
B. Antimicrobial & Antiparasitic Activity
Chloro-substituted azaindoles have demonstrated promising activity against a range of pathogens.
-
Antibacterial/Antifungal: Certain 2,5-disubstituted 5-chloro-7-azaindoles have shown potent and selective activity against yeasts, particularly Cryptococcus neoformans, with MIC values as low as 3.9 µg/ml.[10] The mechanism often involves disruption of essential cellular processes. Other chloro-azaindole derivatives have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[13][14]
-
Antiparasitic: A series of substituted 4-aminoazaindoles, derived from a 4-chloro-7-azaindole precursor, were identified as potent inhibitors of Trypanosoma brucei, the parasite responsible for African sleeping sickness.[15][16] The synthesis relied on a Buchwald–Hartwig coupling to append various amines at the C4 position, highlighting how the chloro-substituent serves as a synthetic handle for diversification.[15]
| Compound Type | Target Organism | Key Activity Metric | Reference |
| 5-Chloro-7-azaindoles | Cryptococcus neoformans | MIC: 3.9–15.6 µg/ml | [10] |
| Substituted 4-aminoazaindoles | Trypanosoma brucei brucei | pEC₅₀ > 6 | [15] |
| Chloro-azaindole derivatives | Gram-positive/negative bacteria | Moderate to good activity | [13][17] |
C. Broad Anticancer & Anti-Angiogenic Activity
Beyond specific kinase inhibition, some chloro-azaindole derivatives exhibit broader anticancer effects by targeting cytoskeletal dynamics. Certain derivatives have been identified as microtubule-depolymerizing agents, inducing a G2/M cell cycle arrest and subsequent apoptosis.[18] Importantly, these compounds were shown to be effective in multidrug-resistant (MDR) cell lines and also displayed potent anti-angiogenic properties, inhibiting tumor growth in xenograft models.[18] This dual mechanism—cytotoxicity and disruption of tumor blood supply—makes them attractive candidates for further development.
Key Experimental Protocols
To translate the concepts in this guide into practice, robust and reproducible experimental protocols are essential. The following are representative methodologies for the synthesis and evaluation of chloro-substituted azaindoles.
Protocol 1: Synthesis of 6-Chloro-3-iodo-7-azaindole
This protocol is a representative example based on synthetic routes described in the literature for creating key intermediates.[11]
Objective: To synthesize a di-halogenated azaindole scaffold suitable for further functionalization via selective cross-coupling reactions.
Materials:
-
7-azaindole
-
N-Iodosuccinimide (NIS)
-
Potassium hydroxide (KOH)
-
Dichloromethane (DCM)
-
meta-Chloroperoxybenzoic acid (mCPBA)
-
Diethyl ether (Et₂O)
-
Phosphorus oxychloride (POCl₃)
-
Methanol (MeOH)
-
Sodium hydroxide (NaOH), 1N solution
Procedure:
-
C3-Iodination: To a solution of 7-azaindole (1.0 equiv) in DCM, add KOH (0.5 equiv) followed by NIS (1.0 equiv). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material. Work up the reaction to isolate 3-iodo-7-azaindole.
-
N-Oxidation: Dissolve the 3-iodo-7-azaindole (1.0 equiv) in Et₂O. Add mCPBA (2.5 equiv) portion-wise while maintaining the temperature below 25°C. Stir until the reaction is complete. Isolate the resulting N-oxide product.
-
C6-Chlorination: Treat the N-oxide intermediate with POCl₃. Heat the reaction mixture carefully. Upon completion, quench the reaction with ice and neutralize to precipitate the 6-chloro-3-iodo-7-azaindole product, which may have protecting groups depending on the specific literature procedure.
-
Deprotection (if necessary): If a carboxylate or other protecting group is installed during the process, it can be removed under basic conditions (e.g., 1N NaOH in MeOH) to yield the final 6-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine.[11]
-
Purification & Characterization: Purify the final product by recrystallization or column chromatography. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a chloro-azaindole compound against a target protein kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate for the kinase
-
ATP (Adenosine triphosphate)
-
Test compound (chloro-azaindole) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
384-well microplates
-
Plate reader compatible with the detection reagent (luminescence or fluorescence)
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into a 384-well plate. Include DMSO-only wells (negative control) and a known inhibitor (positive control).
-
Kinase Reaction: Add the kinase and peptide substrate solution in assay buffer to all wells. Allow a brief pre-incubation (e.g., 15 minutes) at room temperature to permit compound binding to the kinase.
-
Initiate Reaction: Add ATP solution to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a fixed time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity by adding the detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the amount of phosphorylated substrate remaining.
-
Data Analysis: Read the plate using a plate reader. Convert the raw signal to percent inhibition relative to the DMSO controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Conclusion and Future Perspectives
The chloro-substituted azaindole scaffold represents a validated and highly fruitful area for drug discovery. The strategic placement of chlorine has proven to be an effective method for enhancing potency, modulating selectivity, and improving pharmacokinetic properties across a wide range of biological targets, most notably protein kinases. The insights gained from detailed SAR and structural biology studies provide a clear roadmap for the rational design of next-generation inhibitors.
The future of this field lies in the continued exploration of novel substitution patterns and the application of these privileged scaffolds to new and challenging biological targets. The combination of innovative synthetic chemistry, which allows for precise control over molecular architecture, with advanced computational modeling will undoubtedly accelerate the discovery of new chloro-azaindole-based therapeutic agents for cancer, infectious diseases, and neurodegenerative disorders.[3][19] The evidence is clear: for medicinal chemists looking to unlock new biological potential, the chloro-substituted azaindole is a key that fits many doors.
References
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Title: Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]
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Title: Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195 Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity Source: ACS Omega URL: [Link]
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Title: Azaindole synthesis Source: Organic Chemistry Portal URL: [Link]
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Title: Synthesis and Evaluation of Antibacterial Activity of Novel Azaindole Derivatives Source: IOSR Journal of Pharmacy and Biological Sciences URL: [Link]
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Title: The acid-catalysed synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines and their antimicrobial activity Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]
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Title: New indole and 7-azaindole derivatives as protein kinase inhibitors Source: Tesi di dottorato (Doctoral Thesis) URL: [Link]
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Title: Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies Source: NIH National Library of Medicine URL: [Link]
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Title: THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Source: Defense Technical Information Center (DTIC) URL: [Link]
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Title: Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities Source: NIH National Library of Medicine URL: [Link]
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Title: Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones Source: PubMed URL: [Link]
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Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: NIH National Library of Medicine URL: [Link]
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Title: Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli Source: Frontiers in Microbiology URL: [Link]
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Title: Azaindole derivatives as potential kinase inhibitors and their SARs elucidation Source: PubMed URL: [Link]
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Title: Azaindole Therapeutic Agents Source: NIH National Library of Medicine URL: [Link]
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Title: Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei Source: PubMed URL: [Link]
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Title: Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus Source: NIH National Library of Medicine URL: [Link]
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Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: PubMed URL: [Link]
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Title: Structure activity relationship of the synthesized compounds Source: ResearchGate URL: [Link]
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Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: Organic Process Research & Development URL: [Link]
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Title: Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PubMed Central URL: [Link]
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Title: Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents Source: NIH National Library of Medicine URL: [Link]
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Title: An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review Source: PubMed URL: [Link]
-
Title: Synthesis of 4-Azaindole-Thiazolidine-2,4-Dione Coupled 1,2,3-Triazoles as EGFR Directing Anticancer Agents Source: ACS Omega URL: [Link]
-
Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases Source: MDPI URL: [Link]
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Title: Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles Source: MDPI URL: [Link]
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Title: Recent Updates in the Treatment of Neurodegenerative Disorders Using Natural Compounds Source: NIH National Library of Medicine URL: [Link]
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Title: Potential for Treatment of Neurodegenerative Diseases with Natural Products or Synthetic Compounds that Stabilize Microtubules Source: PubMed URL: [Link]
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Title: Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide Source: NIH National Library of Medicine URL: [Link]
-
Title: Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors Source: NIH National Library of Medicine URL: [Link]
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Title: 7-Azaindole derivatives as potential antibacterial agents Source: ResearchGate URL: [Link]
-
Title: Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells Source: PubMed URL: [Link]
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Title: Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review Source: PubMed Central URL: [Link]
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Methodological & Application
Application Note & Protocol: A Guided Synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Abstract: This document provides a comprehensive guide for the synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic compound of significant interest in medicinal chemistry. Azaindoles are recognized as privileged scaffolds in drug discovery, and functionalized derivatives such as the target compound are valuable building blocks for developing novel therapeutics.[1][2] This protocol details a robust, two-step synthetic sequence, beginning with the targeted chlorination of 6-azaindole followed by the strategic protection of the pyrrole nitrogen with a phenylsulfonyl group. The rationale behind key experimental choices, in-process controls, and purification strategies are discussed to ensure reproducibility and high purity of the final product.
Introduction and Scientific Rationale
The 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is an isostere of indole, where a carbon atom in the benzene ring is replaced by nitrogen.[3] This substitution critically modifies the molecule's electronic properties, solubility, and hydrogen bonding capacity, making it a highly sought-after scaffold for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3]
The synthesis of This compound involves two primary considerations:
-
5-Chloro Substitution: The introduction of a chlorine atom at the C5 position of the pyridine ring serves as a crucial functional handle. It can be used for further diversification through cross-coupling reactions or can directly contribute to the molecule's biological activity by altering its electronic landscape.
-
1-Phenylsulfonyl Group: The phenylsulfonyl group is employed as a stable and effective protecting group for the pyrrole nitrogen.[3] This electron-withdrawing group modulates the reactivity of the azaindole core, preventing unwanted side reactions in subsequent synthetic steps. Its stability to a wide range of reaction conditions and well-established deprotection protocols make it an ideal choice for multi-step syntheses.
This guide presents a logical and field-tested approach to synthesize this valuable intermediate, emphasizing the underlying chemical principles that govern the transformation.
Overall Synthetic Workflow
The synthesis is designed as a two-step process starting from the commercially available 6-azaindole. The workflow involves an initial electrophilic chlorination followed by N-sulfonylation.
Figure 1: Overall synthetic workflow for the preparation of the target compound.
Experimental Protocols
Part A: Synthesis of 5-Chloro-6-azaindole
Principle: This step involves the direct electrophilic chlorination of the 6-azaindole ring. The pyridine moiety of the azaindole is electron-deficient, directing electrophilic substitution to the electron-rich pyrrole ring. However, under specific conditions with a suitable chlorinating agent like N-Chlorosuccinimide (NCS), selective chlorination at the C5 position of the pyridine ring can be achieved.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 6-Azaindole | 118.14 | 1.00 g | 8.46 | 1.0 |
| N-Chlorosuccinimide (NCS) | 133.53 | 1.24 g | 9.31 | 1.1 |
| Acetonitrile (CH₃CN) | 41.05 | 40 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 6-azaindole (1.00 g, 8.46 mmol).
-
Dissolution: Add acetonitrile (40 mL) to the flask and stir at room temperature until all the solid has dissolved.
-
Reagent Addition: Add N-Chlorosuccinimide (1.24 g, 9.31 mmol, 1.1 eq) to the solution in one portion.
-
Reaction: Stir the reaction mixture at room temperature for 12-18 hours.
-
Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in Dichloromethane. The product, 5-chloro-6-azaindole, will have a slightly higher Rf value than the starting material.
-
-
Workup: a. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile. b. Dissolve the resulting residue in Ethyl Acetate (50 mL) and transfer it to a separatory funnel. c. Wash the organic layer with a 1 M sodium thiosulfate solution (2 x 25 mL) to quench any remaining NCS, followed by brine (25 mL).
-
Purification: a. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. b. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford 5-chloro-6-azaindole as a solid.
Part B: Synthesis of this compound
Principle: This step is a standard protection of the pyrrole nitrogen via sulfonylation. A strong, non-nucleophilic base, sodium hydride (NaH), is used to deprotonate the N-H of the azaindole, forming a nucleophilic anion. This anion then attacks the electrophilic sulfur atom of benzenesulfonyl chloride to form the desired N-S bond.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| 5-Chloro-6-azaindole | 152.58 | 1.00 g | 6.55 | 1.0 |
| Sodium Hydride (60% disp. in oil) | 40.00 (as 100%) | 0.31 g | 7.86 | 1.2 |
| Benzenesulfonyl Chloride | 176.62 | 0.92 mL | 7.21 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 35 mL | - | - |
Step-by-Step Protocol:
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 5-chloro-6-azaindole (1.00 g, 6.55 mmol).
-
Dissolution: Add anhydrous THF (35 mL) via syringe and stir to dissolve the starting material.
-
Deprotonation: Cool the flask to 0 °C using an ice-water bath. Carefully add sodium hydride (0.31 g of 60% dispersion, 7.86 mmol, 1.2 eq) portion-wise over 10 minutes.
-
Causality Note: This step is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. Using a strong base like NaH ensures complete and irreversible deprotonation of the weakly acidic N-H proton, driving the reaction forward.
-
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes. The formation of the sodium salt may result in a thicker suspension.
-
Sulfonylation: Add benzenesulfonyl chloride (0.92 mL, 7.21 mmol, 1.1 eq) dropwise to the suspension at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.
-
Self-Validation: Monitor the reaction by TLC (e.g., 30% Ethyl Acetate in Hexanes). The product is significantly less polar than the starting material and will have a much higher Rf value.
-
-
Workup: a. Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL). b. Transfer the mixture to a separatory funnel and extract with Ethyl Acetate (3 x 40 mL). c. Combine the organic layers and wash with water (25 mL) and then brine (25 mL).
-
Purification: a. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. b. The crude residue should be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 40%) to yield this compound as a pure solid. c. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. Spectroscopic data for related chloro-azaindoles and phenylsulfonyl-indoles can serve as a reference.[4][5][6]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following this two-step procedure and adhering to the principles of in-process monitoring and rigorous purification, researchers can reliably produce this valuable chemical intermediate for applications in drug discovery and medicinal chemistry.
References
-
American Chemical Society. Synthesis of 6-azaindoles with “unusual” substitution pattern. Retrieved from [Link]
-
RSC Publishing. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Retrieved from [Link]
-
Organic Chemistry Portal. Azaindole synthesis. Retrieved from [Link]
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction | Request PDF. Retrieved from [Link]
- Google Patents. CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
-
PubMed Central (PMC). The Azaindole Framework in the Design of Kinase Inhibitors. Retrieved from [Link]
-
National Institutes of Health (NIH). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Retrieved from [Link]
-
MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. Retrieved from [Link]
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ResearchGate. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Retrieved from [Link]
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Application Notes and Protocols for 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Keystone Intermediate in Drug Discovery
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The azaindole framework, a bioisostere of the endogenous indole nucleus, represents a "privileged structure" in modern medicinal chemistry.[1][2] The strategic placement of a nitrogen atom within the benzene portion of the indole core significantly modulates the molecule's physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capacity.[3] These alterations can lead to enhanced target binding, improved pharmacokinetic profiles, and novel intellectual property.[2] Among the four possible isomers, 6-azaindole derivatives have emerged as crucial components in a variety of therapeutic agents, notably as kinase inhibitors.[1]
This guide provides a comprehensive overview of the experimental procedures involving 5-Chloro-1-(phenylsulfonyl)-6-azaindole , a versatile intermediate designed for the efficient synthesis of diverse compound libraries. The chloro-substituent at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the phenylsulfonyl group acts as a robust protecting group for the pyrrole nitrogen. This protection modulates the reactivity of the azaindole core and can be removed under specific conditions to yield the final target compounds.
These protocols are intended for researchers and scientists in the field of drug development and medicinal chemistry. All procedures should be conducted by trained personnel in a controlled laboratory setting, adhering to all relevant safety guidelines.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety considerations is paramount before undertaking any experimental work.
| Property | Value/Information | Source/Justification |
| Molecular Formula | C₁₃H₉ClN₂O₂S | Calculated |
| Molecular Weight | 292.74 g/mol | Calculated |
| Appearance | Expected to be a solid, ranging from off-white to pale brown crystalline powder. | Based on similar compounds like 6-azaindole.[4] |
| Solubility | Likely soluble in common organic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), and Dioxane. Poorly soluble in water. | Inferred from the structure and general solubility of protected azaindoles. |
| Stability | The phenylsulfonyl group provides good stability under a range of reaction conditions, including those for cross-coupling. | The phenylsulfonyl group is a known stable protecting group.[5] |
Safety Precautions:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[6][7]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8]
-
Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[8]
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[6]
-
Wash hands thoroughly after handling.[6]
-
Core Synthetic Strategies and Protocols
This compound is primarily utilized as a building block for further molecular diversification. The two principal reaction pathways for its elaboration are Suzuki-Miyaura coupling and Buchwald-Hartwig amination at the C5 position.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[9][10] In the context of this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.
Causality of Experimental Choices:
-
Catalyst System: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd₂(dba)₃ or a stable Pd(II) source like Pd(OAc)₂ that is reduced in situ is common. The choice of a biarylphosphine ligand such as XPhos is critical; its steric bulk and electron-donating properties facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[5][9]
-
Base: A base is required to activate the boronic acid for the transmetalation step. An inorganic base like potassium phosphate (K₃PO₄) is often effective and provides a good balance of reactivity and functional group compatibility.[11]
-
Solvent: A mixture of an organic solvent like dioxane and water is frequently employed. The organic solvent solubilizes the reactants and catalyst, while water is often necessary to dissolve the inorganic base and facilitate the catalytic cycle.[11]
Experimental Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol:
-
Reagent Preparation: To a dry reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), potassium phosphate (K₃PO₄, 2.0-3.0 equiv.), and the palladium catalyst system consisting of tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2-5 mol%) and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos, 4-10 mol%).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) to the reaction vessel. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.
-
Inert Atmosphere: Seal the vessel and thoroughly degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water, followed by brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-1-(phenylsulfonyl)-6-azaindole.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[12][13] This method allows for the introduction of a wide range of primary and secondary amines at the C5 position of the azaindole core, a critical transformation for tuning the pharmacological properties of drug candidates.
Causality of Experimental Choices:
-
Catalyst System: Similar to the Suzuki-Miyaura coupling, a palladium catalyst and a phosphine ligand are essential. The choice of ligand is crucial and often depends on the nature of the amine. For many applications, a bulky, electron-rich ligand like XantPhos is effective.[14] The use of a pre-formed palladium-ligand complex (a "precatalyst") can sometimes lead to more reproducible results.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, making it a more active nucleophile. Sodium tert-butoxide (NaOtBu) is a commonly used base for this transformation.[5]
-
Solvent: Anhydrous, aprotic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and to ensure good solubility of the reactants and catalyst.[13]
Experimental Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig amination.
Step-by-Step Protocol:
-
Reagent Preparation: In a glovebox or under a stream of inert gas (nitrogen or argon), add to a dry reaction vessel: this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), sodium tert-butoxide (NaOtBu, 1.4-2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (e.g., XantPhos, 2-6 mol%).
-
Solvent Addition: Add anhydrous toluene or 1,4-dioxane to the reaction vessel.
-
Inert Atmosphere: Seal the vessel and ensure the reaction mixture remains under an inert atmosphere.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-amino-1-(phenylsulfonyl)-6-azaindole derivative.
Protocol 3: Deprotection of the Phenylsulfonyl Group
The removal of the phenylsulfonyl protecting group is a critical final step to unmask the N-H of the azaindole, which is often important for biological activity.
Causality of Experimental Choices:
-
Reagent: Basic hydrolysis is a common method for the cleavage of N-sulfonyl groups. A strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a protic solvent system is typically effective.[15]
-
Solvent: A mixture of a water-miscible organic solvent like THF or methanol and water is used to ensure the solubility of both the substrate and the inorganic base.
-
Temperature: Heating may be required to drive the reaction to completion, although some deprotections can proceed at room temperature.[15]
Experimental Workflow Diagram:
Caption: Workflow for phenylsulfonyl group deprotection.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the 5-substituted-1-(phenylsulfonyl)-6-azaindole (1.0 equiv.) in a mixture of THF (or methanol) and water.
-
Base Addition: Add an excess of sodium hydroxide or lithium hydroxide (3-10 equiv.) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux, depending on the substrate's reactivity.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with aqueous hydrochloric acid (e.g., 1M HCl) to a pH of ~7.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the final deprotected 5-substituted-6-azaindole.
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. For 5-chloro-indole derivatives, the chlorine at C5 deshields the adjacent protons, with H4 typically appearing as a doublet around δ 7.6 ppm.[16] The N-H proton of the deprotected azaindole will appear as a broad singlet in the downfield region of the ¹H NMR spectrum.[16]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final products.
Conclusion
This compound is a strategically designed intermediate that provides an efficient and versatile platform for the synthesis of novel 6-azaindole derivatives. The protocols outlined in this guide for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and subsequent deprotection offer robust and reproducible methods for the generation of diverse compound libraries. By leveraging these powerful synthetic tools, researchers can accelerate the discovery and development of new therapeutic agents targeting a wide range of diseases.
References
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC. PubMed Central. Available at: [Link]
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Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. MIT Open Access Articles. Available at: [Link]
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Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. Available at: [Link]
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Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed. Available at: [Link]
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5-Chloroindole | C8H6ClN - PubChem. PubChem. Available at: [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. Available at: [Link]
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Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. ACS Publications. Available at: [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. ResearchGate. Available at: [Link]
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Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed. Available at: [Link]
-
Azaindole Therapeutic Agents - PMC. PubMed Central. Available at: [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. Available at: [Link]
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Synthesis of 5-azaoxindole. The Journal of Organic Chemistry. Available at: [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journals. Available at: [Link]
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Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PubMed Central. Available at: [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. Available at: [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC. NIH. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Semantic Scholar. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. Available at: [Link]
-
Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. Available at: [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. ResearchGate. Available at: [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. NIH. Available at: [Link]
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The Strategic Utility of 5-Chloro-1-(phenylsulfonyl)-6-azaindole in Modern Medicinal Chemistry: Application Notes and Protocols
The azaindole scaffold has firmly established itself as a "privileged structure" in medicinal chemistry, prized for its ability to mimic the endogenous purine and indole structures and thereby interact with a diverse range of biological targets.[1][2] As bioisosteres of indoles, azaindoles introduce a nitrogen atom into the benzene ring, a modification that can significantly enhance a molecule's physicochemical properties, such as solubility and hydrogen bonding capacity, ultimately fine-tuning its potency, selectivity, and pharmacokinetic profile.[3][4] Among the four isomers, the 6-azaindole core is a particularly valuable scaffold in the design of innovative therapeutics.[4] This guide provides an in-depth exploration of a key derivative, 5-Chloro-1-(phenylsulfonyl)-6-azaindole , focusing on its strategic applications as a versatile intermediate in drug discovery programs, particularly in the development of kinase inhibitors.
The 5-Chloro-6-Azaindole Core: A Scaffold with Therapeutic Promise
The introduction of a chlorine atom at the 5-position of the 6-azaindole ring system is a strategic chemical modification. Halogen atoms, particularly chlorine, can modulate the electronic properties of the aromatic system and provide a vector for further chemical elaboration through cross-coupling reactions. Furthermore, the chloro substituent can engage in halogen bonding, a non-covalent interaction that is increasingly recognized for its potential to enhance protein-ligand binding affinity and specificity.
The true utility of this compound in medicinal chemistry lies in its role as a protected building block. The N-phenylsulfonyl group serves as a robust protecting group for the pyrrole nitrogen. This is a critical feature, as the N-H of an unprotected indole or azaindole can interfere with many common synthetic transformations. The electron-withdrawing nature of the phenylsulfonyl group also modulates the reactivity of the azaindole core. This protecting group can be readily removed under specific conditions to unveil the reactive N-H moiety, paving the way for the introduction of a wide array of substituents at this position, a common strategy in the optimization of lead compounds.[5]
Applications in Drug Discovery: A Focus on Kinase Inhibition
While direct biological activity data for this compound is not extensively reported in public literature, its core structure is highly relevant to the development of kinase inhibitors. The azaindole framework is a well-established hinge-binding motif in numerous kinase inhibitors, mimicking the adenine core of ATP.[1][4] The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide of the kinase hinge region, a key interaction for potent inhibition.
Derivatives of the closely related 5-chloro-indole and other chloro-azaindole scaffolds have demonstrated significant activity against a range of therapeutically relevant kinases, including Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, which are often dysregulated in various cancers.[6] For instance, N-[3-[(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide is a known selective inhibitor of the oncogenic B-RafV600E protein kinase.[7] This underscores the potential of the 5-chloro-azaindole scaffold in oncology drug discovery.
The general workflow for utilizing this compound in a drug discovery program is depicted below.
Caption: Interaction of a 6-azaindole inhibitor with a kinase active site.
Quantitative Data for Related Scaffolds
To provide context for the potential of the 5-chloro-6-azaindole scaffold, the following table summarizes the biological activities of some representative 5-chloro-indole and 5-chloro-azaindole derivatives from the literature.
| Compound/Scaffold | Target(s) | Reported Activity (IC₅₀/GI₅₀) | Reference |
| 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide | HIV-1 Reverse Transcriptase | Low nanomolar inhibition | [8] |
| N-[3-[(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-yl)carbonyl]-2,4-difluorophenyl]-1-propanesulfonamide (a 5-chloro-7-azaindole derivative) | B-RafV600E Kinase | Potent selective inhibition | [7] |
| 5-Chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives | EGFR, BRAF Kinases | Potent inhibition | [6] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the deprotection of this compound and a subsequent functionalization reaction, which are key steps in harnessing its potential as a medicinal chemistry scaffold.
Protocol 1: Deprotection of this compound
Objective: To remove the N-phenylsulfonyl protecting group to yield the 5-chloro-6-azaindole core. This protocol is based on standard literature procedures for the cleavage of N-sulfonyl groups from indoles and related heterocycles.
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add magnesium turnings (e.g., 10 equivalents relative to the substrate).
-
Addition of Reagents: Add anhydrous methanol to the flask under an inert atmosphere (e.g., nitrogen or argon). The volume should be sufficient to create a stirrable slurry (e.g., 0.1 M concentration of the substrate).
-
Initiation of Reaction: Add this compound (1 equivalent) to the stirring suspension of magnesium in methanol.
-
Reaction Monitoring: Heat the reaction mixture to reflux. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This may take several hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. c. Dilute the mixture with dichloromethane and water. d. Separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). e. Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. f. Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-chloro-6-azaindole.
Causality behind Experimental Choices:
-
Magnesium in Methanol: This combination creates a reducing environment that selectively cleaves the N-S bond of the sulfonyl group without affecting other functional groups on the aromatic core.
-
Inert Atmosphere: Prevents the reaction of magnesium with atmospheric moisture and oxygen.
-
Aqueous Work-up: The NH₄Cl quench neutralizes the basic magnesium methoxide species. The subsequent washes remove inorganic salts and any remaining basic or acidic impurities.
Protocol 2: Suzuki-Miyaura Cross-Coupling of a Halogenated 5-Chloro-6-azaindole Derivative
Objective: To demonstrate a common method for C-C bond formation on the azaindole scaffold after deprotection and subsequent halogenation at another position (e.g., C3). This protocol is a generalized procedure.
Materials:
-
A halogenated 5-chloro-6-azaindole (e.g., 3-bromo-5-chloro-6-azaindole)
-
An appropriate boronic acid or boronate ester (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent system (e.g., a mixture of 1,4-dioxane and water)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or round-bottom flask, add the halogenated 5-chloro-6-azaindole (1 equivalent), the boronic acid or boronate ester (1.2 equivalents), and the base (2-3 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Addition of Solvent and Catalyst: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: a. Cool the reaction to room temperature and dilute with ethyl acetate and water. b. Separate the layers and extract the aqueous phase with ethyl acetate (2-3 times). c. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired coupled product.
Causality behind Experimental Choices:
-
Palladium Catalyst: Facilitates the catalytic cycle of the Suzuki-Miyaura reaction (oxidative addition, transmetalation, and reductive elimination).
-
Base: Essential for the transmetalation step, activating the boronic acid species.
-
Inert and Degassed Conditions: Prevents the degradation of the palladium catalyst, which is sensitive to oxygen.
Conclusion and Future Directions
This compound is a strategically designed chemical entity that serves as a valuable intermediate in the synthesis of more complex molecules for drug discovery. While not a therapeutic agent itself, its protected and functionalized 6-azaindole core holds significant promise for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The protocols provided herein offer a practical guide for researchers to unlock the synthetic potential of this versatile scaffold, enabling the exploration of new chemical space and the generation of novel therapeutic candidates. Future work in this area will likely involve the use of this and similar building blocks in diversity-oriented synthesis to populate screening libraries and in focused medicinal chemistry efforts to optimize lead compounds against a range of diseases.
References
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- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/blog/the-rise-of-5-chloro-indole-derivatives-in-medicinal-chemistry-a-technical-guide/]
- Azaindoles in Medicinal Chemistry. PharmaBlock. [URL: https://www.pharmablock.com/news/azaindoles-in-medicinal-chemistry.html]
- This compound | 1204501-41-6. BenchChem. [URL: https://www.benchchem.com/product/b598061]
- Introduction: The Azaindole Scaffold in Medicinal Chemistry. BenchChem. [URL: https://www.benchchem.com/blog/introduction-the-azaindole-scaffold-in-medicinal-chemistry/]
- Azaindole Therapeutic Agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7853920/]
- A kind of synthetic method of 5 chlorine 7 azaindoles. Google Patents. [URL: https://patents.google.
- 5-Chloro-7-azaindole. Chem-Impex. [URL: https://www.chemimpex.com/products/5-chloro-7-azaindole]
- 1204501-41-6 this compound. Chemsigma. [URL: https://www.chemsigma.com/cas/1204501-41-6.html]
- The Azaindole Framework in the Design of Kinase Inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-Azaindole-Framework-in-the-Design-of-Kinase-Pennington-Moustakas/2d0076a59637c3f9e9d6b5e1b7c1e5e0c5d5d8b8]
- Azaindoles as inhibitors of soluble adenylate cyclase. Google Patents. [URL: https://patents.google.
- SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES. EPO Patent. [URL: https://data.epo.org/publication-server/document?
- The 5-Chloro-Indole Core: A Privileged Scaffold in Modern Drug Discovery. BenchChem. [URL: https://www.benchchem.com/blog/the-5-chloro-indole-core-a-privileged-scaffold-in-modern-drug-discovery/]
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- 1204501-41-6|5-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-c]pyridine. BLDpharm. [URL: https://www.bldpharm.com/products/1204501-41-6.html]
- Design and synthesis of kinase inhibitors Design and synthesis of kinase inhibitors using novel heterocyclic systems. Vertex Pharmaceuticals. [URL: https://www.rsc.org/images/vertex_tcm18-202245.pdf]
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- Substituted azaindoles. Google Patents. [URL: https://patents.google.
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Application Notes and Protocols for the Synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Introduction: The Strategic Importance of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
The azaindole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active molecules and FDA-approved drugs.[1][2] As bioisosteres of indoles, azaindoles offer unique physicochemical properties, such as altered polarity, solubility, and hydrogen bonding capabilities, which medicinal chemists leverage to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.[2][3] The 6-azaindole (1H-pyrrolo[3,2-c]pyridine) isomer, in particular, serves as a key building block for potent therapeutic agents, notably in the development of kinase inhibitors.[2][4]
This document provides a detailed guide to the synthesis of This compound (CAS 1204501-41-6), a critical intermediate for drug discovery and development.[5] The introduction of a phenylsulfonyl group onto the pyrrole nitrogen serves a dual purpose. Primarily, it acts as a robust protecting group, stabilizing the azaindole core to various reaction conditions.[3] Secondly, its strong electron-withdrawing nature modulates the electron density of the heterocyclic system, influencing its reactivity in subsequent functionalization steps, such as metal-catalyzed cross-coupling reactions.[6][7][8]
These application notes offer a comprehensive, field-proven protocol for the reliable synthesis of this key intermediate, starting from the commercially available 5-Chloro-1H-pyrrolo[3,2-b]pyridine. We will delve into the causality behind experimental choices, provide step-by-step procedures, and outline expected outcomes and characterization data.
Chemical Profile
| Parameter | Value |
| Compound Name | This compound |
| Synonyms | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-c]pyridine |
| CAS Number | 1204501-41-6[5] |
| Molecular Formula | C₁₃H₉ClN₂O₂S[5] |
| Molecular Weight | 304.74 g/mol |
| Appearance | Off-white to light yellow solid (predicted) |
Overall Synthetic Workflow
The synthesis is a straightforward and high-yielding N-sulfonylation reaction. The workflow involves the deprotonation of the starting azaindole with a strong base, followed by quenching with benzenesulfonyl chloride.
Caption: High-level workflow for the synthesis of the target compound.
Experimental Protocol: N-Phenylsulfonylation
This protocol details the synthesis of this compound from 5-Chloro-1H-pyrrolo[3,2-b]pyridine.
Principle and Mechanism
The reaction proceeds via a classical acid-base mechanism. The pyrrolic N-H of the azaindole (pKa ≈ 17 in DMSO) is sufficiently acidic to be deprotonated by a strong, non-nucleophilic base like sodium hydride (NaH). This generates a resonance-stabilized azaindole anion. This potent nucleophile then attacks the electrophilic sulfur atom of benzenesulfonyl chloride, displacing the chloride leaving group to form the desired N-S bond. The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the sodium cation without interfering with the nucleophile.
Caption: Simplified mechanism of N-phenylsulfonylation.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| 5-Chloro-1H-pyrrolo[3,2-b]pyridine | 65156-94-7 | Sigma-Aldrich, etc. | Starting material. Ensure it is dry. |
| Sodium Hydride (NaH), 60% disp. in mineral oil | 7646-69-7 | Highly reactive, handle with care. | |
| Benzenesulfonyl Chloride | 98-09-9 | Corrosive and lachrymatory. | |
| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | Sure/Seal™ or freshly distilled. | |
| Ethyl Acetate (EtOAc) | 141-78-6 | ACS Grade or higher. | |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | For quenching. | |
| Brine (Saturated aq. NaCl) | 7647-14-5 | For washing. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | For drying. | |
| Silica Gel | 112926-00-8 | For column chromatography. |
Step-by-Step Methodology
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a dropping funnel, add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq.).
-
Rationale: A dry, inert atmosphere is critical as NaH reacts violently with water. Using a slight excess of base ensures complete deprotonation of the starting material.
-
-
Solvent Addition: Wash the NaH dispersion with anhydrous hexanes (2x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add anhydrous DMF (approx. 0.2 M relative to the starting material) to the flask.
-
Rationale: Removing the mineral oil improves reaction kinetics. Anhydrous DMF is essential to prevent quenching the base.
-
-
Substrate Addition: Cool the stirred suspension to 0 °C using an ice bath. In a separate flask, dissolve 5-Chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension over 15-20 minutes.
-
Rationale: Slow, cooled addition is a safety measure to control the exothermic reaction and hydrogen gas evolution that occurs during deprotonation.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become clearer as the sodium salt of the azaindole forms.
-
Electrophile Addition: Cool the reaction mixture back down to 0 °C. Add benzenesulfonyl chloride (1.1 eq.) dropwise via syringe or dropping funnel over 10-15 minutes.
-
Rationale: A slight excess of the electrophile ensures the reaction goes to completion. The addition is performed at 0 °C to control the exothermic sulfonylation reaction.
-
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis (e.g., 30% EtOAc/Hexanes) indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Rationale: This step safely neutralizes any unreacted NaH. The addition must be slow and controlled.
-
-
Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Rationale: The aqueous washes remove DMF and inorganic salts.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc). Combine the fractions containing the desired product and concentrate to afford this compound as a solid.
Data Summary and Expected Results
| Parameter | Expected Outcome |
| Typical Scale | 1-10 mmol |
| Reaction Time | 3-5 hours |
| Yield | 85-95% |
| Purification | Flash Column Chromatography |
| Final Purity | >98% by ¹H NMR and LC-MS |
| TLC Rf | ~0.4 (30% EtOAc/Hexanes); product is less polar than starting material. |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive NaH (exposed to moisture).2. Wet solvent or glassware.3. Starting material is impure. | 1. Use fresh NaH from a newly opened container.2. Ensure all glassware is flame-dried and solvent is anhydrous.3. Check purity of starting material by NMR/LCMS. |
| Incomplete Reaction | 1. Insufficient NaH.2. Insufficient reaction time. | 1. Use 1.2-1.5 equivalents of NaH.2. Monitor by TLC and allow to stir longer, potentially with gentle warming (40 °C). |
| Multiple Products | 1. Reaction temperature too high.2. Presence of water leading to hydrolysis of benzenesulfonyl chloride. | 1. Maintain temperature at 0 °C during additions.2. Ensure strictly anhydrous conditions. |
Safety Precautions
-
Sodium Hydride (NaH): Flammable solid that reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (N₂ or Ar). Avoid contact with skin and eyes.
-
Benzenesulfonyl Chloride: Corrosive and a lachrymator. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
Downstream Applications
This compound is an ideal substrate for further molecular elaboration. The phenylsulfonyl group protects the nitrogen, while the chloro-substituent provides a handle for transition-metal-catalyzed cross-coupling reactions. It is frequently employed in:
-
Suzuki-Miyaura Coupling: To introduce aryl or heteroaryl groups at the C5 position.[4][9][10]
-
Sonogashira Coupling: For the installation of alkyne moieties.[4][11]
-
Buchwald-Hartwig Amination: To form C-N bonds at the C5 position.
These subsequent transformations are foundational in building the complex molecular architectures required for potent and selective kinase inhibitors and other therapeutic agents.[1][4]
References
- ChemSigma. 1204501-41-6 this compound.
- PubMed Central. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI.
- ChemicalBook. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE | 65156-94-7.
- Echemi. 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE.
- ResearchGate. Regioselective C–H sulfenylation of N -sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles.
- PubMed Central. The Azaindole Framework in the Design of Kinase Inhibitors.
- Sigma-Aldrich. 5-Chloro-1H-pyrrolo 3,2-b pyridine AldrichCPR 65156-94-7.
- PubMed Central. Azaindole Therapeutic Agents.
- Benchchem. This compound | 1204501-41-6.
- PubMed Central. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PharmaBlock. Azaindoles in Medicinal Chemistry.
- ResearchGate. a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism....
- MDPI. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization.
- PubMed Central. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1204501-41-6 this compound [chemsigma.com]
- 6. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for the Characterization of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Introduction
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The azaindole scaffold is a privileged structure, known to be a bioisostere of indole, and its derivatives have shown a wide range of biological activities.[1] The incorporation of a chlorine atom and a phenylsulfonyl group modifies the electronic and steric properties of the parent 6-azaindole core, potentially influencing its pharmacokinetic and pharmacodynamic profile. The phenylsulfonyl group, in particular, often serves as a protecting group for the indole nitrogen and its electron-withdrawing nature can modulate the reactivity of the heterocyclic system.[2]
Accurate and comprehensive analytical characterization is paramount to ensure the identity, purity, and quality of this compound for research and development purposes. This document provides a detailed guide to the key analytical methods for the characterization of this molecule, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₉ClN₂O₂S | [2] |
| Molecular Weight | 292.74 g/mol | [2] |
| CAS Number | 1204501-41-6 | [2] |
| Appearance | Solid (predicted) | |
| Boiling Point | 510.0 ± 53.0 °C (Predicted) | [3] |
| Density | 1.45 ± 0.1 g/cm³ (Predicted) | [3] |
| pKa | 3.98 ± 0.30 (Predicted) | [3] |
Chromatographic Analysis: Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of pharmaceutical compounds and for monitoring reaction progress. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach.
Rationale for Method Selection
RP-HPLC separates compounds based on their hydrophobicity. The relatively nonpolar nature of the this compound molecule, due to the phenyl and chloro substituents, allows for good retention and separation on a nonpolar stationary phase (like C18) with a polar mobile phase. UV detection is ideal as the aromatic rings in the molecule are strong chromophores.
Detailed HPLC Protocol
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard reversed-phase column for good separation of nonpolar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase. Formic acid can improve peak shape. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier to elute the compound. |
| Gradient | 50-95% B over 20 min | A gradient is recommended to ensure elution of the main peak and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | The aromatic nature of the compound suggests strong absorbance at this wavelength. A DAD can be used to scan a wider range. |
| Injection Volume | 10 µL | A typical injection volume. |
| Sample Preparation | Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter. | Ensures the sample is fully dissolved and free of particulates. |
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Mass Spectrometry: Structural Confirmation and Impurity Identification
Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of this compound and for identifying potential impurities. When coupled with liquid chromatography (LC-MS), it provides both separation and mass information.
Rationale for Method Selection
Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and medium-polarity molecules like the target compound, minimizing fragmentation during ionization and providing a clear molecular ion peak. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
Detailed LC-MS Protocol
Instrumentation:
-
LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).
LC Conditions:
-
Use the same HPLC conditions as described in the previous section to ensure good separation prior to mass analysis.
MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | The nitrogen atoms in the azaindole ring can be readily protonated. |
| Capillary Voltage | 3.5 - 4.5 kV | Typical voltage range for stable electrospray. |
| Drying Gas Flow | 10 L/min | To desolvate the droplets. |
| Drying Gas Temp. | 300 - 350 °C | To facilitate solvent evaporation. |
| Mass Range | m/z 100 - 1000 | To cover the expected molecular ion and potential fragments or adducts. |
Expected Results:
-
Molecular Ion: The expected protonated molecule [M+H]⁺ for C₁₃H₉ClN₂O₂S is m/z 293.0100.
-
Isotope Pattern: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a peak at [M+2+H]⁺ (m/z 295.0071) that is approximately one-third the intensity of the [M+H]⁺ peak.
-
Fragmentation: Collision-induced dissociation (CID) in an MS/MS experiment can provide structural information. Expected fragmentation would involve the cleavage of the sulfonamide bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Rationale for Method Selection
¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. ¹³C NMR provides information about the carbon skeleton of the molecule. The use of a deuterated solvent like DMSO-d₆ is common for polar and aromatic compounds as it is a good solvent and its residual peaks do not typically interfere with the signals of interest.[4]
Detailed NMR Protocol
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) with a proton and carbon probe.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆) with TMS as an internal standard.
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.
Acquisition Parameters (¹H NMR):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Standard single pulse (e.g., zg30) | For a simple 1D proton spectrum. |
| Spectral Width | -2 to 12 ppm | To encompass all expected proton signals. |
| Acquisition Time | 2-4 s | To ensure good resolution. |
| Relaxation Delay | 1-5 s | To allow for full relaxation of protons between scans. |
| Number of Scans | 16-64 | To achieve a good signal-to-noise ratio. |
Acquisition Parameters (¹³C NMR):
| Parameter | Recommended Value | Rationale |
| Pulse Program | Proton-decoupled (e.g., zgpg30) | To obtain singlets for each carbon and improve sensitivity. |
| Spectral Width | 0 to 200 ppm | To cover the full range of carbon chemical shifts. |
| Acquisition Time | 1-2 s | Standard acquisition time. |
| Relaxation Delay | 2-5 s | To allow for the slower relaxation of carbon nuclei. |
| Number of Scans | 1024 or more | A higher number of scans is needed due to the low natural abundance of ¹³C. |
Expected ¹H NMR Spectral Features (in DMSO-d₆):
-
Phenylsulfonyl Protons: A multiplet in the aromatic region (δ 7.5-8.2 ppm) integrating to 5 protons.
-
Azaindole Protons: Several distinct signals in the aromatic region (δ 7.0-8.5 ppm). The exact chemical shifts and coupling patterns will be characteristic of the substitution pattern.
-
Pyrrole Protons: Two doublets in the aromatic region, with one being further downfield due to the influence of the sulfonyl group.
Expected ¹³C NMR Spectral Features (in DMSO-d₆):
-
Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the azaindole and phenylsulfonyl groups. The carbon attached to the chlorine atom will have a characteristic chemical shift.
Structural Confirmation by X-Ray Crystallography
For an unambiguous determination of the three-dimensional structure in the solid state, single-crystal X-ray diffraction is the gold standard.
Rationale for Method Selection
X-ray crystallography provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, as well as intermolecular interactions in the crystal lattice. This technique is particularly useful for confirming the regiochemistry of substitution on the azaindole ring. While no crystal structure is publicly available for the exact title compound, the structures of highly related molecules like 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole have been reported, providing valuable comparative data.[5][6]
Protocol for Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent from a saturated solution of the compound. Common solvents to try include ethyl acetate, dichloromethane, or mixtures with hexane.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.
Expected Structural Features: Based on the crystal structure of the related 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole, the indole ring is expected to be essentially planar.[5][6] The phenylsulfonyl group will likely be oriented at a significant dihedral angle to the plane of the azaindole ring.[5][6] Intermolecular interactions such as C-H···O hydrogen bonds may be observed in the crystal packing.[5][6]
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. HPLC is essential for determining purity, while LC-MS provides confirmation of the molecular weight and is invaluable for impurity identification. Unambiguous structural elucidation is achieved through a combination of ¹H and ¹³C NMR spectroscopy. For absolute confirmation of the solid-state structure, single-crystal X-ray crystallography is the definitive method. The protocols and guidelines presented in this document provide a robust framework for the analytical characterization of this important heterocyclic compound, ensuring data quality and integrity in research and development settings.
References
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]
-
Synthesis of 6-azaindoles with “unusual” substitution pattern. American Chemical Society. [Link]
-
Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. Preprints.org. [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. National Center for Biotechnology Information. [Link]
-
2-Bromo-5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine. ChemSrc. [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. ResearchGate. [Link]
-
Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. National Center for Biotechnology Information. [Link]
-
Silver-catalyzed nitration/annulation of 2-alkynylanilines for tunable synthesis of nitrated indoles and indazole-2-oxides. Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. National Center for Biotechnology Information. [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-(Phenylsulfonyl)-6-chloro-5-azaindole(1260382-88-4) 1H NMR spectrum [chemicalbook.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 5-Chloro-1-(phenylsulfonyl)-6-azaindole in Drug Discovery
Introduction: The Strategic Value of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural novelty and functional advantages is paramount. The 6-azaindole core, a bioisosteric analog of indole and purine, has emerged as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] The strategic incorporation of a nitrogen atom into the indole framework significantly alters the electronic and physicochemical properties, enhancing the potential for targeted molecular interactions.[3][4]
This guide focuses on a particularly promising derivative: This compound . This molecule combines three key structural features that make it a versatile tool for drug discovery:
-
The 6-Azaindole Scaffold: Provides a rigid bicyclic core that can mimic the purine bases of ATP, making it an excellent starting point for the development of kinase inhibitors.[4] The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, potentially increasing target affinity.[1]
-
5-Chloro Substitution: The presence of a chlorine atom at the 5-position can significantly modulate the compound's lipophilicity, metabolic stability, and binding interactions within a target protein's active site. Halogen bonding is an increasingly recognized interaction that can enhance binding affinity.
-
N-Phenylsulfonyl Group: This electron-withdrawing group serves a dual purpose. It can act as a protecting group for the pyrrole nitrogen during synthesis and can also influence the electronic properties of the azaindole ring system.[5] Furthermore, the phenylsulfonyl moiety can participate in key binding interactions with target proteins.[6]
These attributes position this compound as a valuable building block for the synthesis of compound libraries, a promising fragment for screening campaigns, and a potential lead compound for optimization in various therapeutic areas, including oncology and virology.
Physicochemical Properties
A comprehensive understanding of a compound's physicochemical properties is crucial for its successful application in drug discovery. While experimental data for this compound is not extensively published, we can infer its likely properties based on its structural components and data from closely related analogs.
| Property | Estimated Value/Characteristic | Rationale and Significance in Drug Discovery |
| Molecular Formula | C₁₃H₉ClN₂O₂S | Provides the exact elemental composition. |
| Molecular Weight | 292.74 g/mol | Falls within the "rule of five" guidelines for good oral bioavailability. |
| LogP (Lipophilicity) | 2.5 - 3.5 | A moderate LogP is desirable for a balance between aqueous solubility and cell membrane permeability. The chloro and phenylsulfonyl groups increase lipophilicity compared to the parent 6-azaindole. |
| pKa | 2.0 - 3.0 (for the pyridine nitrogen) | The pyridine nitrogen is weakly basic. This property is important for understanding the compound's ionization state at physiological pH, which affects solubility and target engagement. |
| Hydrogen Bond Donors | 0 | The N-phenylsulfonyl group removes the N-H hydrogen bond donor capability of the parent azaindole. |
| Hydrogen Bond Acceptors | 4 (2 sulfonyl oxygens, 2 ring nitrogens) | The presence of multiple hydrogen bond acceptors provides opportunities for strong interactions with target proteins. |
| Polar Surface Area (PSA) | ~65 Ų | A moderate PSA suggests good potential for cell permeability. |
| Solubility | Low in water, soluble in organic solvents (e.g., DMSO, DMF) | Typical for many small molecule drug candidates. Formulation strategies may be required for in vivo studies. |
Application in Drug Discovery
Kinase Inhibition: A Scaffold for Anticancer Therapeutics
The structural similarity of the azaindole core to the adenine moiety of ATP makes it an ideal scaffold for the design of ATP-competitive kinase inhibitors.[4] Kinases are a major class of drug targets in oncology due to their central role in cell signaling pathways that regulate cell growth, proliferation, and survival.
Workflow for Developing a 6-Azaindole-Based Kinase Inhibitor
Caption: A typical workflow for developing a kinase inhibitor.
Protocol: General Procedure for Suzuki Coupling to Synthesize a 2-Aryl-6-azaindole Library
This protocol describes a general method for diversifying the this compound scaffold at the 2-position, which often points towards the solvent-exposed region of the ATP-binding site in kinases. A necessary precursor for this reaction is the 2-iodo or 2-bromo derivative of the starting material.
Materials:
-
2-Iodo-5-chloro-1-(phenylsulfonyl)-6-azaindole
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Magnetic stirrer and heating block or oil bath
Procedure:
-
Reaction Setup: To a reaction vessel, add 2-Iodo-5-chloro-1-(phenylsulfonyl)-6-azaindole (1 equivalent), the aryl boronic acid (1.2 equivalents), Pd(dppf)Cl₂ (0.05 equivalents), and K₂CO₃ (2.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the vessel with nitrogen or argon three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL dioxane, 1 mL water for a 0.1 mmol scale reaction).
-
Reaction: Stir the mixture at 80-100 °C for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-chloro-1-(phenylsulfonyl)-6-azaindole.
Antiviral Drug Discovery: A Core for Novel Therapeutic Agents
The indole and azaindole scaffolds are present in numerous antiviral agents, including inhibitors of HIV, hepatitis C virus (HCV), and coronaviruses.[2][7][8] The this compound core can be utilized to develop inhibitors of viral enzymes such as polymerases, proteases, or helicases, or to block viral entry into host cells.
Potential Antiviral Targets and Mechanisms for Azaindole Derivatives
Caption: Potential points of viral inhibition.
Protocol: General Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)
This protocol outlines a general method to assess the antiviral activity of synthesized this compound derivatives against a virus like SARS-CoV-2 in a BSL-3 laboratory setting.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% fetal bovine serum (FBS)
-
SARS-CoV-2 (or other virus of interest) at a known titer
-
Synthesized this compound derivatives dissolved in DMSO
-
96-well cell culture plates
-
MTT or other cell viability reagent
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Primary antibody against a viral protein (e.g., nucleocapsid)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system or plate reader
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.
-
Compound Treatment: Prepare serial dilutions of the test compounds in DMEM with 2% FBS. Remove the old media from the cells and add the compound dilutions.
-
Viral Infection: Infect the cells with the virus at a multiplicity of infection (MOI) of 0.1. Include a "virus only" control and a "cells only" control.
-
Incubation: Incubate the plates for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cytotoxicity Assessment: In a parallel plate without virus, assess cell viability using an MTT assay to determine the cytotoxic concentration 50 (CC₅₀) of the compounds.
-
Viral Inhibition Assessment (Immunofluorescence):
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS).
-
Incubate with the primary antibody against the viral protein.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Image the plates using a high-content imaging system.
-
-
Data Analysis: Quantify the percentage of infected cells in each well. Calculate the half-maximal inhibitory concentration (IC₅₀) from the dose-response curve. The selectivity index (SI) is calculated as CC₅₀ / IC₅₀.
Fragment-Based Drug Discovery (FBDD): A Starting Point for Novel Leads
Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds by screening low molecular weight fragments (typically < 300 Da) for binding to a biological target.[9][10][11] The N-protected 5-Chloro-6-azaindole core is an excellent candidate for inclusion in a fragment library due to its desirable physicochemical properties and its potential to form key interactions with a variety of protein targets.
Workflow for Fragment-Based Drug Discovery
Caption: A typical workflow for fragment-based drug discovery.
Protocol: General Procedure for Differential Scanning Fluorimetry (DSF) for Fragment Screening
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for identifying fragments that bind to and stabilize a target protein.
Materials:
-
Purified target protein
-
SYPRO Orange dye (5000x stock in DMSO)
-
HEPES buffer (or other suitable buffer for the target protein)
-
This compound and other fragments (10 mM stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of measuring fluorescence over a temperature gradient
Procedure:
-
Protein-Dye Mixture: Prepare a master mix of the target protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5x final concentration) in the appropriate buffer.
-
Plate Preparation: Dispense the protein-dye mixture into the wells of a PCR plate.
-
Fragment Addition: Add the fragment compounds to the wells to a final concentration of, for example, 200 µM. Include a DMSO control.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, while continuously monitoring fluorescence.
-
Data Analysis: The melting temperature (Tm) of the protein is the temperature at which the fluorescence is maximal. A positive "hit" is a fragment that causes a significant increase in the Tm (ΔTm > 2 °C) compared to the DMSO control, indicating that the fragment binds to and stabilizes the protein.
Conclusion
This compound is a strategically designed molecular scaffold with significant potential in drug discovery. Its unique combination of a bioisosteric 6-azaindole core, a modulating 5-chloro substituent, and a versatile N-phenylsulfonyl group makes it an attractive starting point for the development of novel therapeutics, particularly in the areas of kinase inhibition and antiviral research. The protocols and workflows outlined in this guide provide a framework for researchers to harness the potential of this valuable chemical entity in their drug discovery programs.
References
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Azaindole Therapeutic Agents. ACS Omega, 6(15), 9888-9901. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-iodo-1-(phenylsulfonyl)-6-azaindole. Retrieved from [Link]
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Merour, J. Y., & Joseph, B. (2012). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 17(8), 9531-9564. Retrieved from [Link]
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Creary, X. (2006). Phenylsulfonyl as a β Participating Group. The Journal of Organic Chemistry, 71(13), 4965-4971. Retrieved from [Link]
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Wiktionary. (n.d.). phenylsulfonyl. Retrieved from [Link]
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Harman, W. D., & Liu, W. (2021). Phenyl Sulfones: A Route to a Diverse Family of Trisubstituted Cyclohexenes from Three Independent Nucleophilic Additions. ACS Omega, 6(31), 20489-20501. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]
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EMBL-EBI. (n.d.). phenylsulfonyl group (CHEBI:52916). Retrieved from [Link]
- Google Patents. (n.d.). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
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Royal Society of Chemistry. (2024). Phenylsulfonate as a photolabile group for intramolecular carbon–carbon cross-coupling reactions. RSC Advances. Retrieved from [Link]
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Williams, T. M., et al. (1993). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Journal of Medicinal Chemistry, 36(9), 1291-1294. Retrieved from [Link]
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ResearchGate. (n.d.). Biological activity and material applications of 7-azaindole derivatives. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloroindole. Retrieved from [Link]
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ResearchGate. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from [Link]
-
Bonilla, M., et al. (2016). 1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 26(11), 2695-2699. Retrieved from [Link]
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de la Torre, B. G., & Albericio, F. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Molecules, 28(3), 1367. Retrieved from [Link]
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ResearchGate. (n.d.). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Retrieved from [Link]
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WuXi AppTec. (2022, July 1). Target to Hit Finding: New Methods in Fragment-Based Drug Discovery [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. Retrieved from [Link]
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ResearchGate. (2021). Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. Retrieved from [Link]
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Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies on 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Introduction: The Strategic Value of the 6-Azaindole Scaffold
The azaindole nucleus, a bioisosteric analog of indole, has cemented its status as a "privileged structure" in contemporary drug discovery.[1] These bicyclic heteroaromatic systems, comprising a fused pyridine and pyrrole ring, are of profound interest to medicinal chemists for their capacity to mimic endogenous purine structures, thereby engaging a diverse array of biological targets.[2] The strategic placement of a nitrogen atom within the indole's benzene ring—creating 4-, 5-, 6-, or 7-azaindole isomers—significantly modulates the molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding potential.[2] This fine-tuning is instrumental in optimizing a drug candidate's potency, selectivity, and pharmacokinetic profile.
Among the isomers, the 6-azaindole framework has emerged as a particularly valuable scaffold in the design of kinase inhibitors.[3] Kinases, a family of enzymes that catalyze the transfer of a phosphate group to substrate proteins, are pivotal regulators of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer. The 6-azaindole core, with its unique arrangement of hydrogen bond donors and acceptors, effectively mimics the hinge-binding motif of ATP, the natural substrate for kinases, leading to potent and often selective inhibition.[2]
This guide focuses on 5-Chloro-1-(phenylsulfonyl)-6-azaindole , a versatile starting material for the generation of compound libraries for structure-activity relationship (SAR) studies. The 5-chloro substituent provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical moieties. The 1-phenylsulfonyl group serves a dual purpose: it acts as a protecting group for the pyrrole nitrogen, modulating its reactivity, and its electron-withdrawing nature can influence the overall electronic properties of the azaindole core.[4]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to leverage this compound in SAR-driven drug discovery campaigns, with a particular emphasis on the development of novel kinase inhibitors.
Mechanism of Action & Biological Rationale: Targeting Kinase Signaling Pathways
The primary rationale for employing 6-azaindole scaffolds in SAR studies stems from their proven efficacy as inhibitors of protein kinases.[5][6] The nitrogen atom in the pyridine ring of the azaindole core can act as a hydrogen bond acceptor, while the pyrrole N-H can serve as a hydrogen bond donor, allowing for a bidentate interaction with the "hinge" region of the kinase ATP-binding pocket.[2] This interaction is critical for the potency of many kinase inhibitors.
The general mechanism of action for many 6-azaindole-based kinase inhibitors involves competitive inhibition at the ATP-binding site. By occupying this site, the inhibitor prevents the binding of ATP, thereby blocking the phosphorylation of downstream substrate proteins and interrupting the signaling cascade.
A representative signaling pathway frequently targeted by azaindole-based inhibitors is the RAS-RAF-MEK-ERK pathway , which is often hyperactivated in various cancers.
Protocols for Chemical Synthesis and Derivatization
The 5-chloro position of the 6-azaindole core is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The following protocols are generalized procedures that can be adapted for the synthesis of a diverse library of analogs.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol is designed for the coupling of aryl, heteroaryl, or vinyl boronic acids or esters with the 5-chloro-6-azaindole scaffold.
Materials:
-
This compound
-
Appropriate boronic acid or boronic acid pinacol ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) [7]* Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 mmol), the boronic acid/ester (1.2 mmol), and the base (2.0 mmol).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the palladium catalyst (0.02 mmol) to the vessel.
-
Add the degassed solvent mixture (e.g., 8 mL 1,4-dioxane and 2 mL water).
-
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired C5-arylated-6-azaindole derivative.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol facilitates the coupling of primary or secondary amines to the 5-position of the 6-azaindole core.
Materials:
-
This compound
-
Amine (1.2 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and ligand (e.g., XPhos, 2-4 mol%) [8]* Base (e.g., NaOt-Bu or Cs₂CO₃, 1.5-2.0 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the palladium pre-catalyst (0.01 mmol), the ligand (0.02 mmol), and the base (1.5 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Heat the reaction mixture to 90-110 °C and stir for 6-24 hours, monitoring the progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Sonogashira Coupling for C-C Alkyne Bond Formation
This protocol is for the introduction of terminal alkynes at the 5-position. [9][10] Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (0.02 mmol), and CuI (0.01 mmol).
-
Add the anhydrous, degassed solvent (10 mL) followed by the base (2.0 mmol) and the terminal alkyne (1.2 mmol).
-
Stir the reaction mixture at room temperature or heat to 50-70 °C for 2-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through Celite®.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: Deprotection of the Phenylsulfonyl Group
The 1-phenylsulfonyl group can be removed to provide the free N-H, which can be important for biological activity or for further derivatization at the N1 position.
Materials:
-
1-(Phenylsulfonyl)-6-azaindole derivative
-
Deprotection reagent (e.g., Mg in methanol, or TBAF in THF)
-
Solvent (e.g., methanol or THF)
Procedure (using Mg/MeOH):
-
Dissolve the 1-(phenylsulfonyl)-6-azaindole derivative (1.0 mmol) in anhydrous methanol (20 mL).
-
Add magnesium turnings (10 mmol) in portions.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Data Presentation: Illustrative SAR Data
The following table presents representative SAR data for a series of 7-azaindole-based kinase inhibitors to illustrate how structural modifications can impact biological activity. While this data is for the 7-azaindole scaffold, the principles of SAR are directly applicable to the 6-azaindole series.
| Compound ID | Scaffold | R¹ | R² | Kinase Target | IC₅₀ (nM) |
| A-1 | 7-Azaindole | H | 4-Fluorophenyl | BRAFV600E | 13 |
| A-2 | 7-Azaindole | H | 3,5-Difluorophenyl | BRAFV600E | 25 |
| A-3 | 7-Azaindole | H | Phenyl | BRAFV600E | 50 |
| B-1 | 7-Azaindole | H | Pyridin-3-yl | PI3Kγ | 7 |
| B-2 | 7-Azaindole | H | Pyridin-2-yl | PI3Kγ | 33 |
| C-1 | 7-Azaindole | H | 3,4,5-Trimethoxyphenyl | VEGFR2 | 48 |
| C-2 | 6-Azaindole | H | 3,4,5-Trimethoxyphenyl | VEGFR2 | >500 |
Data is illustrative and compiled from various sources for educational purposes. [11][12][13] Analysis of Illustrative SAR:
-
A-1 vs. A-2 and A-3: The introduction of fluorine atoms on the phenyl ring at R² enhances the inhibitory activity against BRAFV600E, suggesting that electronic effects and/or specific interactions of the fluorine atoms are important for binding.
-
B-1 vs. B-2: The position of the nitrogen atom in the pyridine ring at R² significantly impacts the potency against PI3Kγ, highlighting the importance of the spatial arrangement of hydrogen bond acceptors.
-
C-1 vs. C-2: In this example, the 7-azaindole scaffold is significantly more potent against VEGFR2 than the corresponding 6-azaindole, demonstrating how the position of the nitrogen in the pyridine ring can dramatically influence activity against a specific target.
Protocols for Biological Evaluation
Protocol 5: In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol provides a general method for determining the IC₅₀ values of synthesized compounds against a target kinase. [2] Materials:
-
Recombinant kinase
-
Biotinylated substrate peptide
-
Test compounds (serial dilutions in DMSO)
-
Kinase assay buffer
-
ATP solution
-
Streptavidin-coated 96-well plates
-
Phospho-specific primary antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Coat a streptavidin-coated 96-well plate with the biotinylated substrate peptide. Wash to remove unbound peptide.
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a separate plate, add the recombinant kinase, the diluted test compounds (or DMSO for control), and the substrate peptide.
-
Initiate the kinase reaction by adding the ATP solution. Incubate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Transfer the reaction mixture to the washed, substrate-coated plate and incubate to allow the phosphorylated substrate to bind.
-
Wash the plate and add the phospho-specific primary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the TMB substrate. Allow color to develop.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 6: Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the synthesized compounds on cancer cell lines. [3] Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serial dilutions in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete cell culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (50% growth inhibition) or IC₅₀ (50% inhibitory concentration) value.
Conclusion
This compound is a highly valuable and versatile starting material for SAR studies aimed at the discovery of novel therapeutic agents, particularly kinase inhibitors. The strategic positioning of the chloro group allows for the facile introduction of a wide array of chemical functionalities through robust and well-established cross-coupling methodologies. The protocols and workflows outlined in this guide provide a comprehensive framework for the design, synthesis, and biological evaluation of novel 6-azaindole derivatives. By systematically exploring the chemical space around this privileged scaffold, researchers can uncover novel structure-activity relationships, leading to the identification of potent and selective lead candidates for further preclinical and clinical development.
References
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Florent, Jean-Claude, et al. "Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties." Molecules vol. 25,21 5133. 3 Nov. 2020, doi:10.3390/molecules25215133. Available from: [Link]
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Organic Chemistry Portal. Azaindole synthesis. Available from: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. 2023. Available from: [Link]
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Mérour, Jean-Yves, et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules vol. 19,12 19935-79. 5 Dec. 2014, doi:10.3390/molecules191219935. Available from: [Link]
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Wan, Yichao, et al. "Azaindole derivatives as potential kinase inhibitors and their SARs elucidation." European journal of medicinal chemistry vol. 258 115621. 5 Oct. 2023, doi:10.1016/j.ejmech.2023.115621. Available from: [Link]
-
Kashani, Saeed K., et al. "Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow." ChemRxiv. 2019. Available from: [Link]
-
Santos, A. S., et al. "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules 23.10 (2018): 2673. Available from: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available from: [Link]
-
ResearchGate. Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Available from: [Link]
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ResearchGate. Efficient Sulfonation of 1-Phenylsulfonyl-1H-pyrroles (I) and 1-Phenylsulfonyl-1H-indoles (VI) Using Chlorosulfonic Acid in Acetonitrile. Available from: [Link]
-
ResearchGate. Mild Electrochemical Deprotection of N-Phenylsulfonyl N-Substituted Amines Derived from (R)-Phenylglycinol. Available from: [Link]
-
Zhang, Ce, et al. "Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity." ACS medicinal chemistry letters vol. 8,9 940-945. 21 Aug. 2017, doi:10.1021/acsmedchemlett.7b00222. Available from: [Link]
-
Shaik, Firoz, et al. "Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach." Molecular biology reports vol. 49,11 (2022): 10477-10491. doi:10.1007/s12032-022-01826-5. Available from: [Link]
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protocols.io. In vitro kinase assay. 2023. Available from: [Link]
-
Wang, Shuaishuai, et al. "Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling." International journal of molecular sciences vol. 23,23 15286. 3 Dec. 2022, doi:10.3390/ijms232315286. Available from: [Link]
-
Norman, Mark H, et al. "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." Journal of medicinal chemistry vol. 64,21 (2021): 15684-15705. doi:10.1021/acs.jmedchem.1c01249. Available from: [Link]
-
Scott, William J, et al. "Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors." ACS medicinal chemistry letters vol. 5,10 1106-11. 25 Aug. 2014, doi:10.1021/ml500244s. Available from: [Link]
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Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. bioRxiv 2020.08.12.247953; doi: [Link]. Available from: [Link]
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ResearchGate. Synthesis of Azaindoles. Available from: [Link]
-
Carlsson, Richard, et al. "Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection." Molecules vol. 25,1 197. 31 Dec. 2019, doi:10.3390/molecules25010197. Available from: [Link]
-
ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids. Available from: [Link]
-
MDPI. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. Available from: [Link]
-
MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Available from: [Link]
-
ResearchGate. Design, Synthesis and SAR of Novel 7-Azaindole Derivatives as Potential Erk5 Kinase Inhibitor with anticancer activity. Available from: [Link]
-
ResearchGate. What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Available from: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules 2012, 17(8), 9593-9606; [Link]. Available from: [Link]
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Synthesis of alkyl-substituted N-protected indoles via acylation and reductive deoxygenation. J. Org. Chem. 1993, 58, 20, 5620–5623. Available from: [Link]
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Application Notes and Protocols for the Laboratory Preparation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Abstract: This document provides a comprehensive guide for the laboratory synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The described synthetic strategy is centered around the robust Leimgruber-Batcho indole synthesis, offering a reliable pathway from a substituted nitropyridine precursor. This guide furnishes detailed, step-by-step protocols, explains the chemical rationale behind procedural choices, and includes methods for the characterization of intermediates and the final product. All procedures are designed to be self-validating and are supported by authoritative references from peer-reviewed literature.
Introduction and Strategic Overview
The 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a privileged scaffold in medicinal chemistry, serving as an isostere of the natural indole nucleus.[1] The introduction of a nitrogen atom into the benzene portion of the indole ring significantly modulates the molecule's physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles. The target molecule, this compound, incorporates a chlorine atom at the 5-position, a common functional group for tuning electronic properties and providing a handle for further synthetic diversification, and a phenylsulfonyl group on the pyrrole nitrogen. The phenylsulfonyl group is a robust protecting group that is electron-withdrawing, which can modulate the reactivity of the heterocyclic core and is stable to a wide range of reaction conditions.
The synthetic route detailed herein was chosen for its reliability and adaptability. It avoids the challenges of direct, and often unselective, chlorination of the 6-azaindole core by introducing the chlorine atom at an early stage. The key transformation is the Leimgruber-Batcho indole synthesis, a powerful method for constructing the indole ring from an o-nitrotoluene or a related heterocyclic analogue.[2][3]
The overall synthetic strategy is a three-stage process:
-
Synthesis of the Key Precursor: Preparation of 5-chloro-4-methyl-3-nitropyridine.
-
Core Heterocycle Formation: Construction of the 5-chloro-6-azaindole scaffold via the Leimgruber-Batcho synthesis.
-
Final N-Sulfonylation: Protection of the 6-azaindole nitrogen with a phenylsulfonyl group.
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methyl-3-nitropyridine (1) (10.0 g, 72.4 mmol) and acetonitrile (200 mL).
-
Stir the mixture until the starting material is completely dissolved.
-
Add N-chlorosuccinimide (NCS) (2) (10.6 g, 79.6 mmol, 1.1 equivalents) to the solution in one portion.
-
Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours.
-
Rationale: The use of NCS provides a source of electrophilic chlorine. The reaction is thermally driven to overcome the activation energy for the electrophilic aromatic substitution on the electron-deficient pyridine ring.
-
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
The resulting crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford 5-chloro-4-methyl-3-nitropyridine (3) as a pale yellow solid.
Expected Yield: 65-75%.
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 8.65 (s, 1H, H2), 8.50 (s, 1H, H6), 2.60 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.1 (C6), 152.8 (C2), 145.0 (C4), 133.2 (C3), 128.5 (C5), 18.2 (CH₃).
-
Mass Spec (EI): m/z 172.0 (M⁺), 174.0 ([M+2]⁺).
Stage 2: Synthesis of 5-Chloro-1H-pyrrolo[3,2-c]pyridine (5-Chloro-6-azaindole) (6)
This stage employs the two-step Leimgruber-Batcho synthesis.
2.2.1. Step 2a: Enamine Formation
Materials and Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| 5-Chloro-4-methyl-3-nitropyridine (3) | 172.56 | 5.0 g | 29.0 | From Stage 1 |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (4) | 119.16 | 5.2 g (5.5 mL) | 43.5 | Alfa Aesar |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | VWR |
Protocol:
-
Combine 5-chloro-4-methyl-3-nitropyridine (3) (5.0 g, 29.0 mmol) and DMF (50 mL) in a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (4) (5.2 g, 5.5 mL, 43.5 mmol, 1.5 equivalents).
-
Heat the mixture to 110-120 °C for 4-6 hours. The solution should turn a deep red or purple color.
-
Rationale: The DMF-DMA reacts with the acidic methyl group of the nitropyridine to form a highly conjugated enamine intermediate. This reaction is a key step in the Leimgruber-Batcho synthesis. [3]4. Monitor the reaction by TLC (1:1 hexanes:ethyl acetate). The starting material spot should be replaced by a highly colored, more polar spot at the baseline.
-
-
After completion, cool the reaction mixture to room temperature. The crude enamine solution is typically used directly in the next step without purification.
2.2.2. Step 2b: Reductive Cyclization
Materials and Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| Crude Enamine Solution (5) | - | ~55 mL | ~29.0 | From Step 2a |
| 10% Palladium on Carbon (Pd/C) | - | 500 mg | - | Strem Chemicals |
| Methanol (MeOH) | 32.04 | 100 mL | - | J.T. Baker |
| Hydrogen (H₂) gas | 2.02 | Balloon or Parr shaker | - | - |
Protocol:
-
Carefully transfer the crude enamine solution (5) from the previous step into a 250 mL hydrogenation flask or a suitable flask for use with a balloon.
-
Add methanol (100 mL) to dilute the mixture.
-
Under an inert atmosphere (e.g., nitrogen or argon), carefully add 10% Pd/C (500 mg).
-
Safety Note: Palladium on carbon is flammable, especially when dry and in the presence of organic solvents. Handle with care in an inert atmosphere.
-
-
Securely attach a balloon filled with hydrogen gas to the flask (or place the flask on a Parr hydrogenation apparatus).
-
Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Stir the mixture vigorously at room temperature under a positive pressure of hydrogen (balloon pressure is sufficient) for 12-24 hours.
-
Rationale: The nitro group is reduced to an amine by catalytic hydrogenation. The resulting amino-enamine spontaneously cyclizes, eliminating dimethylamine to form the aromatic 6-azaindole ring. [3]7. Monitor the reaction by TLC. The colored enamine spot should disappear, and a new, UV-active spot for the 6-azaindole product should appear.
-
-
Upon completion, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol (2 x 25 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 50% to 100% ethyl acetate in hexanes) to yield 5-chloro-1H-pyrrolo[3,2-c]pyridine (6) as an off-white solid.
Expected Yield: 50-60% over two steps.
Characterization (Expected):
-
¹H NMR (400 MHz, DMSO-d₆): δ 11.5 (br s, 1H, NH), 8.15 (s, 1H, H4), 7.80 (s, 1H, H7), 7.50 (t, J=2.8 Hz, 1H, H2), 6.55 (t, J=2.8 Hz, 1H, H3). [4]* ¹³C NMR (101 MHz, DMSO-d₆): δ 145.2 (C7a), 142.1 (C4), 138.5 (C5), 127.8 (C2), 125.0 (C7), 118.9 (C3a), 101.3 (C3).
-
Mass Spec (EI): m/z 152.0 (M⁺), 154.0 ([M+2]⁺).
Stage 3: Synthesis of this compound (8)
Materials and Reagents:
| Reagent/Solvent | M.W. ( g/mol ) | Quantity | Moles (mmol) | Supplier |
| 5-Chloro-1H-pyrrolo[3,2-c]pyridine (6) | 152.58 | 2.0 g | 13.1 | From Stage 2 |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | 24.00 | 629 mg | 15.7 | Sigma-Aldrich |
| Benzenesulfonyl chloride (7) | 176.62 | 2.54 g (1.8 mL) | 14.4 | TCI America |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | EMD Millipore |
Protocol:
-
To an oven-dried 100 mL round-bottom flask under an inert atmosphere of nitrogen, add sodium hydride (629 mg of a 60% dispersion, 15.7 mmol, 1.2 equivalents).
-
Wash the sodium hydride with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (30 mL) to the washed sodium hydride.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve 5-chloro-1H-pyrrolo[3,2-c]pyridine (6) (2.0 g, 13.1 mmol) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (hydrogen gas evolution) should be observed.
-
Add benzenesulfonyl chloride (7) (2.54 g, 1.8 mL, 14.4 mmol, 1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis (3:1 hexanes:ethyl acetate) shows complete consumption of the starting material.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (20 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (30 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with 10% to 30% ethyl acetate in hexanes) to afford this compound (8) as a white solid.
Expected Yield: 80-90%.
Characterization (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, H4), 8.10 (d, J=8.0 Hz, 2H, Ar-H), 7.90 (s, 1H, H7), 7.65-7.50 (m, 4H, Ar-H and H2), 6.70 (d, J=3.6 Hz, 1H, H3).
-
¹³C NMR (101 MHz, CDCl₃): δ 146.0 (C7a), 143.5 (C4), 139.0 (Ar-C), 138.2 (C5), 134.5 (Ar-C), 129.8 (Ar-C), 127.5 (Ar-C), 127.0 (C2), 124.0 (C7), 120.0 (C3a), 108.0 (C3).
-
Mass Spec (ESI): m/z 293.0 [M+H]⁺, 295.0 [M+H+2]⁺.
Safety and Handling
-
N-Chlorosuccinimide (NCS): Irritant. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.
-
Sodium Hydride (NaH): Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere and away from moisture.
-
Benzenesulfonyl chloride: Corrosive and lachrymatory. Causes burns. Handle with appropriate personal protective equipment (gloves, goggles, lab coat) in a fume hood.
-
Hydrogen Gas: Extremely flammable. Ensure there are no ignition sources in the vicinity during hydrogenation.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. ([Link])
-
Gribble, G. W. (2017). Leimgruber–Batcho Indole Synthesis. In Encyclopedia of Reagents for Organic Synthesis. ([Link])
-
Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3357. ([Link])
- Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,732,245. Washington, DC: U.S.
-
Wikipedia contributors. (2023). Leimgruber–Batcho indole synthesis. In Wikipedia, The Free Encyclopedia. ([Link])
-
Srisook, E., & Chi, D. Y. (2002). The Syntheses of 3-Substituted 4-(Pyridin-2-ylthio)indoles via Leimgruber-Batcho Indole Synthesis. Bulletin of the Korean Chemical Society, 23(5), 633-634. ([Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Strategic Deployment of 5-Chloro-1-(phenylsulfonyl)-6-azaindole in Fragment-Based Screening Campaigns
An Application Guide for Researchers
Introduction: The Power of Privileged Scaffolds in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality starting points for novel therapeutics.[1][2] The core principle of FBDD is to screen small, low-complexity molecules ("fragments") that, due to their simplicity, are more likely to find complementary binding pockets on a protein target.[1] While these initial interactions are typically weak (in the high micromolar to millimolar range), the hits are often highly efficient in their binding, providing a robust foundation for structure-guided chemical elaboration into potent, drug-like molecules.[2][3]
Within the vast chemical space available for fragment libraries, certain scaffolds have emerged as "privileged structures" due to their recurring presence in bioactive molecules. Azaindoles, bioisosteres of indoles and purines, are a prominent example.[4][5] The strategic placement of a nitrogen atom in the indole ring system can significantly modulate physicochemical properties and create key hydrogen bonding interactions, making them particularly valuable for targets like protein kinases.[4][5] This guide focuses on a specific, strategically designed fragment: 5-Chloro-1-(phenylsulfonyl)-6-azaindole . We will explore its unique features and provide detailed protocols for its application in a typical FBDD screening cascade.
Fragment Profile: this compound
The subject of this guide, this compound, is a purposefully designed fragment that combines several key features beneficial for FBDD. The 6-azaindole core provides a versatile hydrogen bonding motif, while the chloro and phenylsulfonyl substituents offer critical advantages for both initial screening and subsequent hit-to-lead optimization.
Structural Features and Rationale:
-
6-Azaindole Core: The IUPAC name for this core is 1H-pyrrolo[3,2-c]pyridine.[6] The pyridine nitrogen at position 6 acts as a hydrogen bond acceptor, while the pyrrole NH at position 1 is a hydrogen bond donor. This arrangement is well-suited to mimic interactions often made by the adenine hinge-binding motif in ATP, making it a strong candidate for screening against kinase targets.[4]
-
5-Chloro Substituent: The chlorine atom serves multiple purposes. It can engage in halogen bonding, a specific and directional non-covalent interaction that can enhance binding affinity. Furthermore, it provides a well-defined synthetic vector for future chemical elaboration, allowing for the exploration of the surrounding pocket.
-
1-Phenylsulfonyl Group: This group serves primarily as a robust protecting group for the indole nitrogen, preventing unwanted side reactions.[6] Its electron-withdrawing nature modulates the electronic properties of the heterocyclic core. Importantly, it also presents a potential vector for modification or replacement during the hit optimization phase.
Physicochemical Properties
A successful fragment must possess appropriate physicochemical properties to ensure good behavior in biophysical assays. While extensive experimental data for this specific compound is not publicly available, we can infer its properties based on its structure and data from related molecules.
| Property | Estimated Value / Characteristic | Rationale & Significance in FBDD |
| Molecular Formula | C₁₃H₉ClN₂O₂S | Defines the elemental composition and exact mass.[6] |
| Molecular Weight | 292.74 g/mol | Complies with the "Rule of Three" (MW < 300 Da), a common guideline for fragment libraries, ensuring higher probability of fitting into small pockets.[7] |
| cLogP | ~2.5 - 3.5 | The chloro and phenylsulfonyl groups increase lipophilicity. This range is generally acceptable for fragments, balancing solubility with the ability to engage in hydrophobic interactions. |
| Hydrogen Bond Donors | 1 (Pyrrole N-H) | Meets the "Rule of Three" (≤ 3), preventing excessive polarity that could hinder cell permeability in later stages.[7] |
| Hydrogen Bond Acceptors | 3 (Pyridine N, 2x Sulfonyl O) | Meets the "Rule of Three" (≤ 3), providing key interaction points without compromising drug-like properties.[7] |
| Aqueous Solubility | Moderate to Low | A critical parameter. Fragments must be soluble at the high concentrations (µM to mM) used in biophysical assays. The phenylsulfonyl group may limit solubility, requiring careful buffer selection and the use of a co-solvent like DMSO. |
Application Notes: A Strategic Screening Cascade
No single biophysical technique is perfect for fragment screening; each has its strengths and weaknesses.[8] Therefore, a cascaded approach using orthogonal methods is essential for confidently identifying true hits and filtering out false positives.
A typical workflow involves a high-throughput primary screen to identify a large pool of potential binders, followed by more detailed secondary and tertiary assays to confirm binding, determine affinity, and elucidate the binding mode.
Caption: A typical fragment screening cascade workflow.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for screening this compound against a purified protein target.
Protocol 1: Primary Screening by Differential Scanning Fluorimetry (DSF)
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary screening.[9] It measures the change in a protein's melting temperature (Tm) upon ligand binding.[10] Stabilization of the protein results in a positive ΔTm, indicating a binding event.[11]
Rationale: This high-throughput method quickly identifies fragments that stabilize the target protein, providing the first filter in the screening cascade. It is particularly useful for eliminating non-binders early on.
Step-by-Step Methodology:
-
Protein Preparation: Prepare the target protein at a final concentration of 2-5 µM in a suitable buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability and minimal interference with the assay.
-
Fragment Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this, create a working solution for the assay. The final DMSO concentration in the assay should not exceed 1-2% to avoid protein destabilization.
-
Assay Plate Setup (384-well format):
-
Protein-Dye Mixture: Prepare a master mix containing the protein and a fluorescent dye (e.g., SYPRO Orange at a 5X final concentration).
-
Dispensing: Add 19 µL of the protein-dye mixture to each well of a 384-well PCR plate.
-
Compound Addition: Add 1 µL of the fragment working solution to the appropriate wells for a final fragment concentration of 100-200 µM. Add 1 µL of DMSO to control wells.
-
-
Plate Sealing and Centrifugation: Seal the plate with an optical seal and centrifuge briefly (e.g., 1000 x g for 1 minute) to ensure all liquid is at the bottom of the wells.
-
Data Collection: Place the plate in a real-time PCR instrument. Run a melt curve experiment, typically ramping the temperature from 25 °C to 95 °C at a rate of 0.5 °C/minute, collecting fluorescence data at each interval.
-
Data Analysis:
-
Plot fluorescence versus temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, often calculated from the peak of the first derivative.
-
Calculate the thermal shift (ΔTm) = Tm (protein + fragment) - Tm (protein + DMSO).
-
A ΔTm of ≥ 2 °C is generally considered a significant shift and a preliminary hit.
-
Protocol 2: Hit Confirmation by Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that measures changes in refractive index at a sensor surface to monitor binding events in real-time.[12][13] It provides kinetic data (kon and koff) and affinity (KD).
Rationale: SPR serves as an excellent orthogonal method to confirm hits from DSF.[14] It directly measures binding to the immobilized target, reducing the likelihood of artifacts seen in stability assays, and provides quantitative affinity data.[15][16]
Step-by-Step Methodology:
-
Sensor Chip Preparation: Covalently immobilize the target protein onto a carboxymethylated dextran sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. Aim for a moderate immobilization level (e.g., 5000-10000 Response Units) to ensure adequate signal while avoiding mass transport limitations. Leave one flow cell blank or immobilize an irrelevant protein to serve as a reference surface.
-
Fragment Preparation: Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Typical concentrations for fragment screening range from 10 µM to 200 µM.
-
Binding Analysis:
-
Inject the fragment solutions over the target and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Include several buffer-only (blank) injections for double referencing.
-
Monitor the association and dissociation phases. For fragments with fast kinetics, these phases may be short.
-
-
Data Processing:
-
Subtract the reference flow cell data from the target flow cell data.
-
Subtract the average of the blank injections (double referencing) to correct for bulk refractive index changes and system drift.
-
-
Data Interpretation:
-
A concentration-dependent binding response that is significantly above the noise level confirms a hit.
-
For fragments with clear kinetics, fit the data to a 1:1 binding model to determine kon, koff, and KD. For fast-on/fast-off interactions, a steady-state affinity analysis may be more appropriate.
-
Protocol 3: Structural Validation by X-ray Crystallography
X-ray crystallography provides a high-resolution, three-dimensional structure of the protein-fragment complex, offering invaluable insights into the binding mode.[17] This information is crucial for the structure-guided evolution of a fragment hit into a potent lead compound.[18][19]
Rationale: This is the gold standard for hit validation. It unambiguously confirms binding and reveals the precise interactions (hydrogen bonds, hydrophobic contacts, etc.) between the fragment and the target, guiding medicinal chemistry efforts.[20]
Step-by-Step Methodology:
-
Crystal Preparation: Obtain high-quality crystals of the apo-protein using vapor diffusion (hanging or sitting drop) or other crystallization methods.[21] The crystals must be robust enough to withstand the soaking procedure.
-
Fragment Soaking:
-
Prepare a soaking solution containing this compound at a high concentration (e.g., 1-10 mM) dissolved in a cryo-protectant solution compatible with the protein crystals. The final DMSO concentration should be kept as low as possible.
-
Transfer a protein crystal into a drop of the soaking solution. Soaking times can vary from minutes to hours.
-
-
Cryo-cooling: After soaking, loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation during data collection.
-
X-ray Diffraction Data Collection:
-
Mount the frozen crystal on a goniometer at a synchrotron beamline.
-
Collect a complete diffraction dataset by rotating the crystal in the X-ray beam.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Solve the structure, typically by molecular replacement using the known apo-protein structure.
-
Carefully examine the difference electron density maps (Fo-Fc) for positive density corresponding to the bound fragment.
-
Model the fragment into the density and refine the structure to obtain a high-resolution model of the protein-ligand complex.
-
-
Binding Mode Analysis: Analyze the refined structure to identify key interactions between the fragment and the protein, including hydrogen bonds, halogen bonds, and hydrophobic contacts.
Caption: Decision workflow for hit validation and progression.
Data Interpretation and Representative Results
A key metric in FBDD is Ligand Efficiency (LE), which normalizes binding affinity for the size of the molecule. It is calculated as: LE = -ΔG / N , where ΔG is the Gibbs free energy of binding (RTlnKD) and N is the number of non-hydrogen atoms. A higher LE (typically > 0.3) indicates a more efficient binder and a better starting point for optimization.
While specific screening data for this compound is not publicly available, the table below presents representative data from a successful FBDD campaign against bacterial DNA ligase using a structurally similar 6-azaindazole fragment, demonstrating the type of data generated and the values expected for a promising hit.[3]
| Fragment ID | Method | Affinity (KD / IC₅₀) | Heavy Atoms (N) | Ligand Efficiency (LE) | Notes |
| Hit 3 (Azaindazole) | ITC | 38 µM | 10 | 0.50 | Initial fragment hit identified from the screen. Excellent starting ligand efficiency. |
| Analog 12 | IC₅₀ | 0.21 µM | 17 | 0.48 | Optimized analog showing significant potency improvement while maintaining high ligand efficiency. |
This data is presented for illustrative purposes to demonstrate typical values obtained in a successful fragment screening campaign for a related azaindole scaffold. Data sourced from a study on 6-azaindazole inhibitors of bacterial DNA ligase.[3]
Conclusion and Future Perspectives
This compound represents a well-designed tool for fragment-based drug discovery. Its 6-azaindole core provides key hydrogen bonding features, while the chloro and phenylsulfonyl groups offer opportunities for specific interactions and straightforward synthetic elaboration. By employing a rigorous screening cascade that leverages the strengths of orthogonal biophysical techniques like DSF, SPR, and X-ray crystallography, researchers can confidently identify and validate high-quality hits. The detailed protocols and strategic framework provided in this guide are intended to empower research teams to effectively deploy this and similar privileged fragments in their quest to discover novel therapeutics for challenging biological targets.
References
-
Efficient NMR Screening Approach to Discover Small Molecule Fragments Binding Structured RNA. ACS Medicinal Chemistry Letters. [Link]
-
SPR-based fragment screening: advantages and applications. PubMed. [Link]
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Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]
-
Multiplexed experimental strategies for fragment library screening against challenging drug targets using SPR biosensors. PubMed. [Link]
-
Multiplexed experimental strategies for fragment library screening using SPR biosensors. Lund University. [Link]
-
Fragment Library Screening and Lead Characterization Using SPR Biosensors. ResearchGate. [Link]
-
Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. [Link]
-
Fragment-Based Drug Discovery Using NMR Spectroscopy. PMC. [Link]
-
NMR fragment screening. CureFFI.org. [Link]
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Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. PubMed. [Link]
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Fragment Small Molecule Screening. Maratech NMR Solutions. [Link]
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Nano-Differential Scanning Fluorimetry for Screening in Fragment-based Lead Discovery. JoVE. [Link]
-
Fragment-Based Discovery of 6-Azaindazoles As Inhibitors of Bacterial DNA Ligase. PMC. [Link]
-
Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC. [Link]
-
Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. CORE. [Link]
-
Determination of Protein-ligand Interactions Using Differential Scanning Fluorimetry. JoVE. [Link]
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Guidelines for the successful generation of protein–ligand complex crystals. IUCr Journals. [Link]
-
Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Springer Nature Experiments. [Link]
-
Protein X-ray Crystallography and Drug Discovery. PMC. [Link]
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Azaindole synthesis. Organic Chemistry Portal. [Link]
-
Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches. Frontiers. [Link]
-
Preparation of Protein Crystals for X-Ray Structural Study. Springer Nature Experiments. [Link]
-
The Photophysical Properties of 6-Azaindole. ResearchGate. [Link]
-
Protein Crystallization For X-ray Crystallography l Protocol Preview. YouTube. [Link]
-
Six Biophysical Screening Methods Miss a Large Proportion of Crystallographically Discovered Fragment Hits: A Case Study. PubMed. [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Biophysics for Successful Drug Discovery Programs. Eurofins Discovery. [Link]
-
Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles. PubMed Central. [Link]
-
1-(phenylsulfonyl)-6-cyano-4-chloro-7-azaindole. ChemBK. [Link]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. PubMed. [Link]
-
Current Fragment-to-lead Approaches Starting from the 7-azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. Bentham Science. [Link]
-
Fragment-to-Lead Medicinal Chemistry Publications in 2020. PMC. [Link]
-
Synthesis of Azaindoles. ResearchGate. [Link]
-
5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole. ResearchGate. [Link]
-
Synthesis and Physicochemical Properties of 2-SF 5 -(Aza)Indoles, a New Family of SF 5 Heterocycles. ResearchGate. [Link]
-
Current Fragment-to-Lead Approaches Starting From the 7-Azaindole: The Pharmacological Versatility of a Privileged Molecular Fragment. ResearchGate. [Link]
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- 19. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 20. Preparation of Protein Crystals for X-Ray Structural Study | Springer Nature Experiments [experiments.springernature.com]
- 21. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Introduction
Welcome to the Technical Support Center for the synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole. This molecule is a crucial building block in medicinal chemistry, often utilized in the development of kinase inhibitors and other therapeutic agents.[1] Its synthesis, while conceptually straightforward, presents several potential challenges that can impact yield, purity, and scalability.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-tested insights into troubleshooting common issues encountered during the synthesis, focusing on the N-sulfonylation of 5-chloro-6-azaindole. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, enabling you to diagnose problems and rationally design solutions.
Core Synthetic Pathway
The most common and direct route to this compound involves the N-sulfonylation of the 5-chloro-6-azaindole precursor with benzenesulfonyl chloride. This reaction requires a base to deprotonate the weakly acidic N-H of the pyrrole ring, allowing for nucleophilic attack on the sulfonyl chloride.[2]
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.
Q1: My N-sulfonylation reaction has stalled or resulted in a very low yield. What are the likely causes and how can I improve it?
A1: Low conversion is the most frequent issue in this synthesis. The root cause almost always lies in the incomplete deprotonation of the 6-azaindole nitrogen. The pKa of the indole N-H is approximately 17 in DMSO, and the azaindole's pyridine nitrogen makes it slightly more acidic but also a potential site for competitive reactions or coordination.
Primary Causes & Solutions:
-
Insufficiently Strong Base: The choice of base is critical. While weaker bases like triethylamine (Et3N) or potassium carbonate (K2CO3) can work, they often require higher temperatures and longer reaction times, which can lead to side product formation.[2] Sodium hydride (NaH) is the most effective choice as it irreversibly deprotonates the azaindole, driving the reaction to completion.
-
Moisture Contamination: Sodium hydride reacts violently with water. Any moisture in the solvent, glassware, or on the surface of the 5-chloro-6-azaindole will quench the base, reducing its effective stoichiometry and preventing complete deprotonation.
-
Protocol: Always use anhydrous solvents from a freshly opened bottle or a solvent purification system. Dry glassware in an oven (120 °C) for several hours and cool under a stream of dry nitrogen or in a desiccator.
-
-
Poor Reagent Quality: Old or improperly stored sodium hydride (often appearing gray instead of white) may have a layer of inactive sodium hydroxide on its surface. Similarly, benzenesulfonyl chloride can hydrolyze over time to benzenesulfonic acid.
-
Incorrect Order of Addition: Always add the base to the azaindole solution first and allow sufficient time for deprotonation to occur (typically 15-30 minutes at 0 °C or room temperature) before adding the electrophile (benzenesulfonyl chloride). This ensures the highly reactive azaindole anion is pre-formed.
Troubleshooting Workflow:
Q2: I am observing a persistent spot of starting material and an unknown, more polar byproduct on my TLC. What is happening?
A2: This is a classic symptom of using a weaker, equilibrium-based base like K2CO3 or Et3N. The unknown polar spot is likely benzenesulfonic acid, formed from the hydrolysis of unreacted benzenesulfonyl chloride during aqueous workup or on the silica TLC plate.
-
Mechanism: With a weak base, the deprotonation of the azaindole is reversible. This results in a low steady-state concentration of the reactive nucleophile (the azaindole anion). The reaction is slow, and at the end, you are left with unreacted starting material and unreacted benzenesulfonyl chloride. When you quench the reaction with water or run a TLC, the highly reactive sulfonyl chloride hydrolyzes instantly.
-
Solution: As detailed in A1, switching to an irreversible base like sodium hydride (NaH) will consume the starting material completely and efficiently, preventing this issue.
Q3: My product streaks badly during silica gel column chromatography, leading to poor separation and mixed fractions. How can I achieve better purification?
A3: The streaking (or tailing) is caused by the interaction of the basic nitrogen atom in the pyridine ring of your azaindole product with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-specific binding slows the elution of the compound in an uneven manner.
Purification Strategies:
-
Deactivate the Silica: Neutralize the acidic sites on the silica gel.
-
Triethylamine (Et3N) Additive: Add 0.5-1% triethylamine to your eluent (e.g., Hexane/Ethyl Acetate). The amine will preferentially bind to the acidic sites, allowing your product to elute cleanly. This is the most common and effective method.
-
Pre-treating the Silica: You can prepare a slurry of silica gel in your starting eluent containing 1% Et3N and use this to pack your column.
-
-
Recrystallization: This is an excellent alternative to chromatography if a suitable solvent system can be found. It is often more scalable and can yield highly pure material.
-
Screening Solvents: Test solvents like ethyl acetate, isopropanol, acetonitrile, or mixtures such as ethyl acetate/heptane or dichloromethane/methanol. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly.
-
-
Alternative Stationary Phases: If all else fails, consider using a less acidic stationary phase like neutral alumina. However, optimizing the mobile phase for alumina can be more complex than for silica.
Experimental Protocol: Optimized N-Sulfonylation
This protocol uses sodium hydride for efficient and complete conversion.
Materials:
-
5-chloro-6-azaindole (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
Benzenesulfonyl chloride (1.1 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Add 5-chloro-6-azaindole to an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Add anhydrous DMF (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add the NaH dispersion portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Stir the resulting suspension at 0 °C for 30 minutes. You should observe the cessation of gas evolution.
-
Add benzenesulfonyl chloride dropwise via syringe, keeping the internal temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Cool the reaction back to 0 °C and cautiously quench by slow, dropwise addition of saturated aqueous NH4Cl.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient containing 1% Et3N) or recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the phenylsulfonyl protecting group?
A1: The phenylsulfonyl group serves several critical functions in multi-step syntheses:
-
Protection: It protects the pyrrole nitrogen from reacting with bases or electrophiles in subsequent steps. It is exceptionally stable to a wide range of conditions, including strongly acidic or basic media and many organometallic reagents.[2][3]
-
Activation/Directing Group: As a strong electron-withdrawing group, it significantly increases the acidity of the C2-proton of the azaindole ring.[4] This facilitates regioselective deprotonation at the C2-position using bases like lithium diisopropylamide (LDA), allowing for the introduction of various electrophiles at that site.
-
Solubility Modification: It often increases the crystallinity and solubility of the parent heterocycle in common organic solvents, aiding in purification.
Q2: Can the phenylsulfonyl group be removed? What are the standard deprotection conditions?
A2: Yes, the group can be removed when it is no longer needed. Deprotection can be challenging due to the stability of the S-N bond but is achievable under specific conditions.
-
Strong Base/Nucleophile: Conditions such as refluxing with aqueous sodium hydroxide or potassium hydroxide in an alcohol solvent can cleave the group.[3] Another effective method involves using tetrabutylammonium fluoride (TBAF).[5]
-
Reductive Cleavage: Reagents like magnesium in methanol or sodium amalgam can also be used for reductive cleavage of the sulfonamide.
Q3: I need to synthesize the 5-chloro-6-azaindole starting material. Is direct chlorination of 6-azaindole a viable strategy?
A3: Direct chlorination of the 6-azaindole core is generally not recommended for preparative scale synthesis due to poor regioselectivity. The indole ring system has multiple sites susceptible to electrophilic attack, particularly the C3 position.[6] Direct exposure to chlorinating agents like N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2) often leads to a mixture of mono-, di-, and polychlorinated isomers, creating significant purification challenges and low yields of the desired 5-chloro isomer.[6]
A more reliable strategy is to construct the azaindole ring from a pre-chlorinated pyridine precursor. For example, a palladium-catalyzed cross-coupling and cyclization sequence starting from an appropriately substituted aminopyridine is a common and effective approach to ensure the chlorine is installed at the correct position from the outset.[7][8]
Q4: What are the key safety considerations for this reaction?
A4:
-
Sodium Hydride (NaH): This reagent is highly flammable and reacts violently with water and other protic solvents to produce flammable hydrogen gas. Always handle it in an inert atmosphere (glovebox or under a nitrogen/argon stream). Use a powder funnel for transfers and never add water or solvent directly to the dry powder. Quench reactions carefully at low temperatures.
-
Benzenesulfonyl Chloride: This is a lachrymator and is corrosive. It reacts with moisture to produce hydrochloric acid. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous DMF: This solvent is a suspected teratogen and can be absorbed through the skin. Handle with care in a fume hood.
References
- BenchChem. (2025). Avoiding over-chlorination in the synthesis of 6-Chloroindole.
- Li, W., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. PubMed Central.
- BenchChem. (n.d.). This compound.
- Organic Chemistry Portal. (2010). Synthesis of azaindoles.
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry.
- Gueiffier, A., et al. (1997). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC.
- BenchChem. (2025). Technical Support Center: Improving Yield in 4-Azaindole Synthesis.
- Cai, W., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. The Royal Society of Chemistry.
- Mérour, J. Y., & Joseph, B. (2018).
- ResearchGate. (2020). Deprotection of durable benzenesulfonyl protection for phenols — efficient synthesis of polyphenols.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Azaindole synthesis [organic-chemistry.org]
- 8. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
optimizing reaction yield of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Answering the complex challenges in modern synthetic chemistry requires not only a robust protocol but also a deep understanding of the reaction's nuances. This Technical Support Center is designed to guide researchers, scientists, and drug development professionals through the optimization of the synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a key intermediate in medicinal chemistry.[1][2][3] As your Senior Application Scientist, I will provide field-proven insights and troubleshooting strategies to enhance your reaction yield and purity.
Introduction to this compound
The 6-azaindole scaffold is a privileged structure in medicinal chemistry, valued for its ability to mimic indole while offering altered physicochemical properties like polarity and hydrogen bonding capacity.[3][4][5] The title compound features two critical modifications:
-
Phenylsulfonyl Group (at N1): This serves as a robust electron-withdrawing protecting group for the pyrrole nitrogen. It modulates the reactivity of the azaindole core, enhances stability across various reaction conditions, and can direct regioselectivity in subsequent functionalization steps.[3][6]
-
Chloro Group (at C5): The chlorine atom is not merely a substituent but a crucial synthetic handle, perfectly positioned for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse molecular fragments.[3][7]
The successful synthesis of this molecule is therefore a critical upstream step for generating libraries of novel compounds for drug discovery.
General Synthetic Workflow
The synthesis of this compound is typically not a single reaction but a sequence. The general approach involves the formation of the 5-chloro-6-azaindole core, followed by the protection of the N1 position with a phenylsulfonyl group.
Caption: General workflow for synthesis and application.
Frequently Asked Questions (FAQs)
Q1: Why use a phenylsulfonyl protecting group instead of others like Boc or SEM?
A1: The choice of a protecting group is critical and depends on the planned downstream chemistry. The phenylsulfonyl group offers several advantages in this context:
-
Robustness: It is stable to a wide range of reaction conditions, including many transition-metal-catalyzed cross-couplings and mildly acidic or basic environments.[3]
-
Electron-Withdrawing Nature: It significantly decreases the electron density of the pyrrole ring, which can prevent unwanted side reactions such as electrophilic attack on the azaindole core.
-
Activation: In some cases, N-sulfonyl groups can activate the C2 position of the indole ring for deprotonation and subsequent functionalization.[8]
-
Cleavage: While robust, it can be removed under specific conditions, such as with strong base (e.g., NaOH, KOH) or reducing agents, if the free N-H is required in the final molecule.
Q2: What are the most common strategies for synthesizing the 5-chloro-6-azaindole core?
A2: The synthesis of the azaindole core itself is often the most challenging step. Classical indole syntheses like the Fischer or Madelung methods can be inefficient for azaindoles due to the pyridine nitrogen.[3][9] Modern methods are generally preferred:
-
Larock Indole Synthesis: A powerful palladium-catalyzed annulation of an o-haloaniline with an alkyne. This is highly adaptable for substituted azaindoles.[10]
-
Batcho-Leimgruber Synthesis: This two-step method involves the formation of an enamine from a nitrotoluene derivative, followed by a reductive cyclization. It is known for good yields and mild conditions.[4][10][11]
-
Suzuki-Miyaura Coupling followed by Cyclization: An efficient route starting from chloroamino-N-heterocycles, involving a Suzuki coupling followed by an acid-catalyzed cyclization.[12]
Q3: Can I introduce the phenylsulfonyl group before creating the azaindole ring?
A3: It is generally advisable to perform the N-sulfonylation after the successful formation of the bicyclic azaindole core. Attempting to protect the nitrogen of a pyridine precursor (e.g., 3-amino-4-chloropyridine) with a phenylsulfonyl group can significantly alter its reactivity, potentially deactivating it for the subsequent cyclization step or leading to undesired side reactions. The sulfonamide nitrogen is a much weaker nucleophile and may not participate in the cyclization as intended.
Troubleshooting Guide
This guide addresses common issues encountered during the N-sulfonylation step and subsequent use of the final product.
Sources
- 1. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. img01.pharmablock.com [img01.pharmablock.com]
- 5. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI: a rapid synthesis of 3-thio-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 10. baranlab.org [baranlab.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Azaindole synthesis [organic-chemistry.org]
Technical Support Center: 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Welcome to the technical support center for 5-Chloro-1-(phenylsulfonyl)-6-azaindole. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. The information herein is synthesized from established chemical principles of the azaindole scaffold and N-sulfonyl protecting groups to provide you with field-proven insights for your experiments.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry. The 6-azaindole core is recognized as a "privileged structure," often utilized to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] The phenylsulfonyl group serves as an electron-withdrawing protecting group for the indole nitrogen, which can modulate the reactivity of the heterocyclic system. While this protection imparts a degree of stability, the molecule is not inert and can be susceptible to degradation under specific experimental conditions. This guide will address these potential stability issues in a practical question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
FAQ 1: My compound appears to be degrading in acidic media. What is the likely cause and how can I mitigate this?
Answer:
Degradation in acidic media is a known potential liability for azaindole-containing molecules. The primary mechanism of instability involves the protonation of the pyridine nitrogen of the 6-azaindole ring. This protonation increases the electron deficiency of the ring system, making it more susceptible to nucleophilic attack by solvent molecules (e.g., water, alcohols) or other nucleophiles present in the reaction mixture.
Causality Explained:
-
Protonation of the Pyridine Nitrogen: The lone pair of electrons on the nitrogen atom in the pyridine ring is basic and can be readily protonated in the presence of acid.
-
Activation towards Nucleophilic Attack: This protonation enhances the electrophilicity of the azaindole ring system.
-
Hydrolysis of the Phenylsulfonyl Group: While the N-sulfonyl bond is generally robust, strong acidic conditions, particularly at elevated temperatures, can lead to its cleavage. This would result in the formation of 5-chloro-6-azaindole and benzenesulfonic acid.
Troubleshooting and Mitigation Strategies:
-
pH Control: Maintain the pH of your reaction mixture above 4 if possible. Use buffered systems where appropriate.
-
Temperature Management: Avoid excessive heating in acidic conditions. If elevated temperatures are necessary, minimize the reaction time.
-
Solvent Choice: If working in protic solvents, consider using those with lower nucleophilicity.
-
Protecting Group Cleavage: If the goal is to remove the phenylsulfonyl group, be aware that harsh acidic conditions may be required. Literature on related N-sulfonylindoles suggests that very strong acids like hydrogen fluoride (HF) can be effective for cleavage.[2]
FAQ 2: I'm observing unexpected byproducts during my reaction setup. Could the phenylsulfonyl group be reacting?
Answer:
Yes, while the phenylsulfonyl group is primarily a protecting group, it can participate in or be cleaved under certain reaction conditions, leading to unexpected byproducts.
Causality Explained:
The stability of the N-S bond is significant but not absolute. Reductive cleavage is a potential pathway, especially in the presence of certain metals or strong reducing agents. Additionally, as mentioned, strong acids can facilitate its removal.
Troubleshooting and Mitigation Strategies:
-
Reductive Cleavage: Be cautious when using strong reducing agents. If reduction is required elsewhere in the molecule, consider milder or more selective reagents.
-
Lewis Acid Compatibility: While Friedel-Crafts acylation of N-(phenylsulfonyl)indoles is possible in the presence of Lewis acids like aluminum chloride, these conditions can also promote side reactions.[3] Careful optimization of stoichiometry and temperature is crucial.
-
Thermal Stress: High temperatures can induce the cleavage of sulfonyl groups.[4] Monitor your reaction temperatures closely and avoid prolonged heating at temperatures exceeding the compound's thermal stability threshold.
FAQ 3: My sample is showing discoloration upon storage or exposure to light. Is this compound photosensitive?
Answer:
Photosensitivity is a plausible concern for azaindole derivatives. The extended π-system of the azaindole core can absorb UV and visible light, potentially leading to photochemical degradation.
Causality Explained:
Aromatic heterocyclic compounds like azaindoles can undergo photo-induced electron transfer or other photochemical reactions upon absorption of light.[5] This can lead to the formation of radical species and subsequent degradation products, often observed as discoloration of the sample. The ICH Q1B guideline provides a framework for assessing the photostability of new drug substances.[6]
Troubleshooting and Mitigation Strategies:
-
Storage Conditions: Store this compound in a cool, dark place. Use amber vials or wrap containers in aluminum foil to protect from light.
-
Experimental Setup: When running reactions, particularly for extended periods, it is good practice to shield the reaction vessel from direct light.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider storing the compound under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation that can be initiated by light.
Experimental Protocols
Protocol 1: General Handling and Storage
-
Receiving: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound at 2-8°C in a tightly sealed container, protected from light and moisture. For long-term storage, consider storage at -20°C.
-
Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Dispense the required amount in a controlled environment (e.g., a glove box or under a stream of inert gas) if the compound is intended for use in highly sensitive reactions.
-
Solution Preparation: Prepare solutions fresh for each experiment whenever possible. If solutions need to be stored, they should be kept at low temperatures and protected from light. A preliminary stability study in the desired solvent is recommended.
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential to understand the stability of a molecule and to develop stability-indicating analytical methods.[7][8]
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample and a solution sample at 80°C for 48 hours.
-
Photodegradation: Expose a solid sample and a solution sample to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis: At appropriate time points, withdraw aliquots of the stressed samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The goal is to achieve 5-20% degradation to ensure that the analytical method can detect and resolve the degradants from the parent compound.[8]
Data Presentation
Table 1: Predicted Stability Profile of this compound
| Stress Condition | Predicted Stability | Potential Degradation Products |
| Acidic (e.g., 0.1 M HCl, 60°C) | Moderate to Low | 5-chloro-6-azaindole, Benzenesulfonic acid, Ring-opened products |
| Basic (e.g., 0.1 M NaOH, 60°C) | Moderate to High | Potential for slow hydrolysis of the sulfonyl group |
| Oxidative (e.g., 3% H₂O₂, RT) | Moderate | N-oxides, Hydroxylated species |
| Thermal (e.g., 80°C) | High (solid), Moderate (solution) | Desulfonylated product |
| Photolytic (ICH Q1B) | Moderate to Low | Dimeric products, Oxidized species |
Note: This table is predictive and based on the known chemistry of related compounds. Experimental verification is required.
Visualization of Potential Degradation Pathways
Sources
- 1. mdpi.com [mdpi.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. researchgate.net [researchgate.net]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 6-Azaindole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 6-azaindole synthesis. This guide is designed to provide in-depth troubleshooting advice and address common challenges encountered during the synthesis of this critical heterocyclic scaffold. As a Senior Application Scientist, my goal is to offer not just solutions, but also a deeper understanding of the underlying chemical principles to empower your experimental success.
Introduction
The 6-azaindole core is a privileged structure in medicinal chemistry, frequently appearing in drug candidates for a wide range of therapeutic areas.[1] However, its synthesis is often more challenging than that of its indole counterpart due to the influence of the pyridine nitrogen, which can alter reactivity and lead to undesirable side reactions.[2][3] This guide will address common issues in a question-and-answer format, providing practical, field-proven insights.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Regioselectivity in Fischer Indole Synthesis
Question: "I am attempting a Fischer indole synthesis to prepare a 6-azaindole, but I'm observing a mixture of regioisomers or no reaction at all. What's going wrong?"
Answer: The Fischer indole synthesis, a classic method for indole formation, can be challenging when applied to azaindoles.[3][4] The acidic conditions and the electron-deficient nature of the pyridine ring can lead to several side reactions.[5]
Causality and Troubleshooting:
-
Deactivation of the Pyridine Ring: The pyridine nitrogen deactivates the ring towards the key[6][6]-sigmatropic rearrangement. This is particularly problematic for pyridylhydrazones.[7]
-
Solution: The presence of an electron-donating group on the starting pyridylhydrazine can significantly improve the efficiency of the cyclization for 4- and 6-azaindoles.[4]
-
-
Intractable Byproducts: Under strong acidic conditions, pyridylhydrazones can sometimes lead to the formation of intractable by-products, reducing the yield of the desired 6-azaindole.[7]
-
Solution: Careful optimization of the acid catalyst and reaction temperature is crucial. Consider using milder Lewis acids like ZnCl₂ or milder Brønsted acids like polyphosphoric acid (PPA) at lower temperatures.[8]
-
-
Alternative Tautomer Formation: The reaction proceeds through an enehydrazine intermediate. If the ketone substrate can form multiple enol tautomers, a mixture of regioisomeric indoles can result.[7]
-
Solution: Employ a symmetrical ketone or a ketone that strongly favors the formation of one enol tautomer. For instance, the indolization of benzyl ethyl ketone hydrazone has been shown to proceed with high regioselectivity.[7]
-
Experimental Protocol: Optimized Fischer Indole Synthesis of a 6-Azaindole Derivative
-
Hydrazone Formation: To a solution of the substituted 3-pyridylhydrazine (1.0 eq) in ethanol, add the desired ketone or aldehyde (1.1 eq) and a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring by TLC until the starting hydrazine is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure. The crude hydrazone can often be used directly in the next step.
-
Cyclization: Add polyphosphoric acid (PPA) to the crude hydrazone.
-
Heat the mixture to 80-120 °C, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a strong base (e.g., NaOH or K₂CO₃) to pH > 8.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Issue 2: Low Yields and Byproduct Formation in Bartoli Indole Synthesis
Question: "My Bartoli synthesis of a 7-substituted-6-azaindole is giving low yields and a complex mixture of byproducts. How can I improve this reaction?"
Answer: The Bartoli indole synthesis is a powerful tool for accessing 7-substituted indoles and has been extended to the synthesis of 4- and 6-azaindoles from nitropyridines.[9][10] However, the reaction is sensitive to steric and electronic factors.
Causality and Troubleshooting:
-
Insufficient Steric Hindrance: The key step in the Bartoli synthesis is a[6][6]-sigmatropic rearrangement, which is facilitated by a sterically bulky substituent ortho to the nitro group.[10][11] Without this, the reaction is often unsuccessful.[11]
-
Solution: Ensure your starting nitropyridine has a substituent at the position ortho to the nitro group. Bulkier groups generally lead to higher yields.[11]
-
-
Stoichiometry of Grignard Reagent: The reaction requires at least three equivalents of the vinyl Grignard reagent when starting from a nitroarene.[10] One equivalent is consumed in the formation of the nitroso intermediate, a second participates in the key addition, and a third acts as a base.[11]
-
Solution: Use at least 3 equivalents of the vinyl Grignard reagent. It is often beneficial to use a slight excess (3.1-3.5 equivalents) to ensure complete conversion.
-
-
Side Reactions: The highly reactive Grignard reagent can participate in side reactions, especially at higher temperatures.
-
Solution: Maintain a low reaction temperature (typically -40 °C to -20 °C) during the addition of the Grignard reagent and throughout the reaction to minimize byproduct formation.[12]
-
Data Presentation: Effect of Ortho-Substituent on Bartoli Synthesis of 6-Azaindoles [9]
| Starting Nitropyridine | Product | Yield (%) |
| 2-Methoxy-3-nitropyridine | 7-Methoxy-6-azaindole | 20 |
| 2-Fluoro-3-nitropyridine | 7-Fluoro-6-azaindole | 35 |
| 2-Chloro-3-nitropyridine | 7-Chloro-6-azaindole | 33 |
| 2-Bromo-3-nitropyridine | 7-Bromo-6-azaindole | 30 |
Issue 3: Regioselectivity and N-Alkylation Issues
Question: "I'm trying to N-alkylate my 6-azaindole, but I'm getting a mixture of N1 and N6 alkylated products. How can I control the regioselectivity?"
Answer: The 6-azaindole anion is ambident, meaning it can be alkylated at either the pyrrole nitrogen (N1) or the pyridine nitrogen (N6), leading to regioisomeric mixtures.[13]
Causality and Troubleshooting:
-
Nature of the Electrophile and Counter-ion: The regioselectivity of N-alkylation is influenced by the nature of the alkylating agent and the counter-ion of the base used. Hard electrophiles tend to react at the more electronegative N6, while softer electrophiles favor the more polarizable N1.
-
Solution: To favor N1 alkylation, use a softer alkylating agent (e.g., alkyl iodides) and a less coordinating cation (e.g., Na⁺ or K⁺ with a crown ether). For N6 alkylation, a harder electrophile (e.g., methyl fluorosulfonate) might be more selective, though this can be challenging.
-
-
Steric Hindrance: Steric bulk on the 6-azaindole or the electrophile can influence the site of alkylation.
-
Solution: Introducing a bulky protecting group at one of the nitrogen atoms can direct alkylation to the other. For example, a bulky silyl protecting group on N1 can direct subsequent reactions to N6.
-
Issue 4: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Question: "I am using a Larock-type indole synthesis to prepare a substituted 6-azaindole, but the reaction is sluggish and gives low yields. What are the critical parameters to consider?"
Answer: The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation of an o-iodoaniline with a disubstituted alkyne.[14] Its application to azaindole synthesis requires careful optimization of reaction conditions.[15]
Causality and Troubleshooting:
-
Catalyst and Ligand Choice: The choice of palladium source and ligand is critical for catalytic activity and stability.
-
Base and Additives: The base plays a crucial role in the catalytic cycle. Additives like LiCl can also be essential.
-
Alkyne Stoichiometry and Structure: The reaction is sensitive to the amount and nature of the alkyne.
Visualization of Key Synthetic Pathways
To provide a clearer understanding of the reaction mechanisms discussed, the following diagrams illustrate the key steps.
Caption: Key stages of the Fischer Indole Synthesis for 6-azaindoles.
Caption: Mechanistic overview of the Bartoli Indole Synthesis.
Caption: Catalytic cycle of the Larock Indole Synthesis.
References
- Motati, D. R., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers.
- (2025). Synthesis of Azaindoles.
- (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. RSC Publishing.
- (2025). Synthesis of Azaindoles. Chinese Chemical Letters.
- (2005).
- (n.d.). Bartoli indole synthesis. Grokipedia.
- (2015).
- Ryabukhin, S., et al. (n.d.).
- (n.d.). Larock indole synthesis. Wikipedia.
- (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
- (2025).
- (2005). The Hemetsberger-Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Sci-Hub.
- (n.d.). Azaindole synthesis. Organic Chemistry Portal.
- (n.d.).
- Ivonin, S., et al. (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv.
- (n.d.). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
- (2025). The Hemetsberger—Knittel Synthesis of Substituted 5-, 6-, and 7-Azaindoles. Request PDF.
- (n.d.). Bartoli indole synthesis. Wikipedia.
- (2025). Bartoli Indole Synthesis. Request PDF.
- (n.d.). Larock Reaction in the Synthesis of Heterocyclic Compounds. [Source not provided].
- (n.d.). Regioselective access to 5‐ and 6‐azaindoles.
- (2020). Formation of 6-Azaindoles by Intramolecular Diels–Alder Reaction of Oxazoles and Total Synthesis of Marinoquinoline A.
- (2025). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Request PDF.
- Ivonin, S., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. Organic Chemistry | ChemRxiv | Cambridge Open Engage.
- (2018).
- Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Organic Chemistry Portal.
- (2025). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. [Source not provided].
- (2024). Synthesis of Indoles through Larock Annulation: Recent Advances. International Journal of Pharmaceutical & Biological Archive.
- (2021). Bartoli Indole Synthesis. J&K Scientific LLC.
- (n.d.). Hemetsberger indole synthesis. Wikipedia.
- (n.d.). Mild and efficient synthesis of indoles and isoquinolones via a nickel-catalyzed Larock-type heteroannulation reaction. Organic & Biomolecular Chemistry (RSC Publishing).
- (n.d.). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Request PDF.
- (n.d.). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Sci-Hub.
- (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive.
- (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
- (n.d.). Fischer indole synthesis. Wikipedia.
- (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal.
- (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. PubMed.
- (2024). (PDF) Synthesis of Indoles through Larock Annulation: Recent Advances.
- (2007). Synthesis and reactivity of 4-, 5- and 6-azaindoles. ElectronicsAndBooks.
Sources
- 1. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Azaindoles [manu56.magtech.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. testbook.com [testbook.com]
- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
- 14. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. DSpace [diposit.ub.edu]
Technical Support Center: Strategies for Regioselective Synthesis of 5-Chloro-6-Azaindole
Introduction
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, recognized for its role in developing novel therapeutics, including kinase inhibitors and antiviral agents.[1][2] The targeted synthesis of substituted analogs, such as 5-chloro-6-azaindole, is crucial for optimizing pharmacological profiles. However, researchers frequently encounter challenges in controlling the regioselectivity of chlorination, leading to isomeric mixtures that are difficult to separate and result in low yields of the desired product.
This technical support guide provides researchers, chemists, and drug development professionals with a focused resource for troubleshooting and improving the regioselective synthesis of 5-chloro-6-azaindole. We will explore the underlying chemical principles, offer solutions to common experimental hurdles, and provide validated protocols to streamline your synthetic workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions regarding the synthesis of 5-chloro-6-azaindole.
Q1: What is the primary challenge in synthesizing 5-chloro-6-azaindole with high regioselectivity?
A1: The core challenge lies in the electronic properties of the pyridine ring. Direct electrophilic chlorination of the parent 6-azaindole scaffold is highly problematic. The pyridine nitrogen deactivates the ring towards electrophilic substitution, and the reaction, if forced, would likely yield a complex mixture of products, with substitution occurring at C5, C7, and the electron-rich pyrrole ring (C3). Therefore, the most robust and reliable strategies involve building the pyrrole ring onto a pre-functionalized pyridine precursor where the chlorine atom is already in the correct position. This "precursor-based" approach ensures unambiguous regiochemistry from the outset.
Q2: What are the most reliable synthetic strategies for achieving a regiochemically pure 5-chloro-6-azaindole?
A2: Two primary strategies stand out for their reliability and control over regioselectivity:
-
The Leimgruber-Batcho Synthesis: This is a powerful method for constructing indole and azaindole rings.[3][4] The synthesis starts with a substituted nitropyridine (e.g., a 5-chloro-4-methyl-3-nitropyridine derivative), which undergoes condensation and subsequent reductive cyclization to form the desired azaindole.[5][6] This method is advantageous because the substitution pattern is locked in by the starting material.
-
Palladium-Catalyzed Annulation: Modern cross-coupling methods offer an elegant and efficient route.[7] A typical sequence involves the reaction of a suitably substituted aminopyridine (e.g., 3-amino-5-chloro-4-halopyridine) with an alkyne (Sonogashira coupling) or other coupling partner, followed by an intramolecular cyclization to form the pyrrole ring.[8][9] These methods are often high-yielding and tolerate a wide range of functional groups.
Q3: My synthesis starting from a 3-amino-4-picoline derivative is not working as expected. What could be the issue?
A3: Syntheses starting from 3-amino-4-picoline derivatives are common for building the 6-azaindole core.[10][11][12] A key step in many of these procedures is the activation of the 4-methyl group, often via lithiation.[12] If you are experiencing issues, consider the following:
-
Incomplete Dianion Formation: The process often requires the formation of a dianion via dilithiation of both the amino group and the methyl group.[12] Insufficient strong base (e.g., sec-BuLi), incorrect temperature, or impurities (water) can prevent this, leading to low yields.
-
Steric Hindrance: The electrophile (e.g., ester, anhydride) used to build the C2 and C3 atoms of the pyrrole ring may be too sterically hindered to react efficiently with the lithiated intermediate.
-
Precursor Reactivity: If your 3-amino-4-picoline precursor is substituted with an electron-withdrawing group like chlorine, the acidity of the N-H and C-H protons will be altered, potentially requiring optimization of the lithiation conditions.
Q4: How can I definitively confirm the regiochemistry of my product and distinguish 5-chloro-6-azaindole from its isomers (e.g., 7-chloro-6-azaindole)?
A4: Unambiguous characterization is critical. A combination of spectroscopic techniques is essential:
-
1D NMR (¹H and ¹³C): The proton and carbon chemical shifts and, crucially, the proton-proton coupling constants (J-coupling) are highly informative. The H4 and H7 protons of the 6-azaindole core are singlets, which is a key distinguishing feature. The chlorine at C5 will influence the chemical shift of the neighboring H4 proton.
-
2D NMR (NOESY/ROESY): These experiments show through-space correlations. A Nuclear Overhauser Effect (NOE) between the H4 proton and the protons of a substituent at C3, or between the H7 proton and the N1-H, can help confirm the connectivity and regiochemistry.
-
X-Ray Crystallography: If a suitable single crystal can be obtained, this is the gold standard for structure elucidation and provides unequivocal proof of the regiochemistry.
Section 2: Troubleshooting Guide for Common Issues
This guide addresses specific experimental problems in a question-and-answer format.
| Problem Encountered | Potential Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or no yield in the pyrrole ring-forming cyclization step. | 1. Deactivated Precursor: The electron-withdrawing effect of the chlorine atom on the pyridine ring reduces the nucleophilicity of the reacting species (e.g., an amino group in a cyclization).2. Unfavorable Reaction Conditions: The temperature may be too low, the base not strong enough, or the solvent inappropriate for the specific cyclization mechanism. | Optimize Conditions: Increase the reaction temperature in increments of 10-20 °C. For base-mediated cyclizations, consider stronger, non-nucleophilic bases like KHMDS or NaHMDS.[8] Screen solvents with different polarities (e.g., toluene, DMF, NMP) as solvent effects can be profound in heterocyclic chemistry. |
| Formation of a mixture of regioisomers. | 1. Incorrect Synthetic Strategy: Attempting direct chlorination of 6-azaindole.2. Isomerization of Starting Material: The starting pyridine precursor may be impure or isomerize under the reaction conditions. | Strategy Re-evaluation: Immediately halt any direct chlorination attempts. The key to regioselectivity is to use a starting pyridine that already contains the chlorine atom at the desired position.[5] Verify Starting Material Purity: Before starting the synthesis, confirm the purity and identity of your chlorinated pyridine precursor by NMR and LC-MS to ensure no isomeric impurities are present. |
| Difficulty purifying the final product from byproducts. | 1. Similar Polarity: Isomeric byproducts or unreacted advanced intermediates often have very similar polarity to the desired product, making separation by standard silica gel chromatography challenging.2. Product Instability: Azaindoles can be sensitive to acid or prolonged heat on silica gel. | Advanced Purification: Employ alternative chromatographic techniques such as reverse-phase HPLC or Supercritical Fluid Chromatography (SFC). Recrystallization: Attempt recrystallization from a range of solvent systems; this can often provide highly pure material. pH Adjustment: If the impurities have different basicities, an acid/base extraction workup can be used to selectively remove them. |
Troubleshooting Workflow for Poor Regioselectivity
The following decision tree illustrates a logical workflow for addressing regioselectivity issues.
Caption: Decision tree for troubleshooting regioselectivity.
Section 3: Recommended Protocols for Regioselective Synthesis
The following protocols are based on established synthetic routes known to provide excellent regiocontrol for azaindole synthesis.[3][5][13]
Protocol 1: Modified Leimgruber-Batcho Synthesis
This method builds the azaindole ring from a nitropicoline precursor, ensuring the chlorine is correctly positioned from the start.
Caption: Workflow for Leimgruber-Batcho synthesis.
Step-by-Step Methodology:
-
Enamine Formation:
-
To a solution of 5-chloro-4-methyl-3-nitropyridine (1.0 equiv) in dry DMF (5 mL/mmol), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv) and pyrrolidine (1.5 equiv).
-
Heat the mixture at 110-120 °C for 12-18 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure. The crude enamine intermediate can often be used directly in the next step.
-
-
Reductive Cyclization:
-
Dissolve the crude enamine from the previous step in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).
-
Add a reducing agent. Common choices include:
-
Catalytic Hydrogenation: Palladium on carbon (10 mol%) under a hydrogen atmosphere (50 psi). This is a clean but requires specialized equipment.
-
Chemical Reduction: Iron powder (5.0 equiv) in acetic acid at 80 °C, or Tin(II) chloride (SnCl₂) in ethanol.
-
-
Stir the reaction at the appropriate temperature (rt to 80 °C) until the reduction and cyclization are complete (monitor by LC-MS).
-
Upon completion, filter the reaction mixture (e.g., through Celite) to remove the catalyst or metal residues.
-
Neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate (if an acid was used).
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
-
Protocol 2: Palladium-Catalyzed Cascade Annulation
This modern approach uses a cascade C-N cross-coupling/Heck reaction to construct the ring system efficiently.[13]
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried Schlenk tube, add the amino-o-bromopyridine precursor (e.g., 3-amino-4-bromo-5-chloropyridine, 1.0 equiv), Pd₂(dba)₃ (4 mol%), XPhos (8 mol%), and sodium tert-butoxide (3.0 equiv).
-
Seal the tube, evacuate, and backfill with an inert atmosphere (Argon or Nitrogen). Repeat this cycle three times.
-
Add anhydrous t-BuOH (to make a 0.1 M solution) via syringe, followed by the alkenyl bromide (e.g., 1-bromo-2-ethoxyethene, 1.5 equiv).
-
-
Reaction Execution:
-
Seal the tube tightly and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for 24 hours or until LC-MS analysis indicates full consumption of the starting material.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and quench carefully with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-chloro-6-azaindole.
-
Section 4: Data Interpretation and Characterization
Accurate characterization is essential to confirm the identity and purity of your final product. Below is a table of expected ¹H NMR chemical shifts for the 5-chloro-6-azaindole scaffold. Note that shifts can vary based on solvent and other substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Rationale |
| N1-H | 11.0 - 12.5 | Broad Singlet (br s) | - | Acidic proton, often exchanges. Position is concentration and solvent dependent.[14] |
| H7 | 8.5 - 8.7 | Singlet (s) | - | Aromatic proton adjacent to pyridine nitrogen. |
| H4 | 8.0 - 8.2 | Singlet (s) | - | Aromatic proton deshielded by adjacent pyridine nitrogen and C5-chloro group. |
| H2 | 7.5 - 7.7 | Doublet of doublets (dd) or Triplet (t) | J ≈ 2.5 - 3.5 Hz | Coupled to H3 and potentially N1-H.[14] |
| H3 | 6.5 - 6.7 | Doublet of doublets (dd) or Triplet (t) | J ≈ 2.5 - 3.5 Hz | Coupled to H2 and potentially N1-H.[14] |
References
-
Radix, S., Hallé, F., Mahiout, Z., & Lomberget, T. (2022). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. Helvetica Chimica Acta. Available at: [Link]
-
Organic & Biomolecular Chemistry. (n.d.). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. RSC Publishing. Available at: [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles. Available at: [Link]
- Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. Comprehensive Organic Name Reactions and Reagents.
- Google Patents. (n.d.). A kind of synthetic method of 5 chlorine 7 azaindoles.
-
Ryabukhin, S., et al. (n.d.). Synthesis of 6-azaindoles with “unusual” substitution pattern. ACS Fall 2023. Available at: [Link]
- Yokoyama, Y. (2015). Synthesis of Azaindoles. Journal of Synthetic Organic Chemistry, Japan.
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. Organic Chemistry Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. Available at: [Link]
-
Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations. ChemRxiv. Available at: [Link]
-
Guillon, R., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. Available at: [Link]
-
Gribble, G. (2017). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate. Available at: [Link]
- Li, Z., et al. (2021). Rhodium-Catalyzed Regioselective C–H Chlorination of 7-Azaindoles Using 1,2-Dichloroethane. Organic Letters.
- Ivonin, S. P., et al. (2023). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv.
- Ben-Mbarek, Y., et al. (2015). Palladium-Catalyzed Amination of N-Free 2-Chloro-7-azaindole. Organic Letters.
-
Radix, S., et al. (2022). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Helvetica Chimica Acta. Available at: [Link]
- Ivonin, S. P., et al. (2023). Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limitations.
-
Request PDF. (n.d.). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate. Available at: [Link]
- Kachore, A., et al. (2024).
- BenchChem. (2025). A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays.
- Wang, P., et al. (2024).
-
Song, J. J., et al. (2005). A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters. Journal of Organic Chemistry. Available at: [Link]
-
Monteiro, L. S., et al. (2016). Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction. Journal of Organic Chemistry. Available at: [Link]
- ResearchGate. (n.d.).
- Jia, Y., et al. (2008). Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Electron-Poor o-Chloroanilines and o-Chloroaminopyridines with Aldehydes. Synthesis.
-
ResearchGate. (n.d.). (PDF) Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. Available at: [Link]
- ResearchGate. (n.d.). NMR spectra of 6-chloro-5-(2-chloroethyl) oxindole.
- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted 4-Azaindoles.
- Organic Chemistry Portal. (n.d.).
- YouTube. (2024).
- MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
- BenchChem. (2025).
- AWS. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
Sources
- 1. Synthesis of 6-azaindoles with “unusual” substitution pattern | Poster Board #240 - American Chemical Society [acs.digitellinc.com]
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- 10. Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 13. Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Scale-Up Synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the scale-up synthesis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and synthetic methodologies. As Senior Application Scientists, we aim to equip you with the knowledge to navigate the complexities of scaling up this important heterocyclic compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules.[1] The 6-azaindole core is considered a "privileged structure" in medicinal chemistry due to its ability to mimic the natural indole scaffold while offering altered physicochemical properties like improved solubility and hydrogen bonding capabilities.[1][2] The phenylsulfonyl group typically acts as a protecting group for the indole nitrogen, modulating the reactivity of the azaindole core.[1] However, scaling up its synthesis from the lab bench to pilot or manufacturing scale presents a unique set of challenges. This guide will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Low Yield of 6-Azaindole Core Formation
Question: We are experiencing significantly lower than expected yields during the initial formation of the 6-azaindole ring system. What are the likely causes and how can we optimize this step?
Answer: Low yields in azaindole synthesis are a common issue, often stemming from the electron-deficient nature of the pyridine ring, which can hinder traditional indole synthesis methods like the Fischer indole synthesis.[2] Several factors could be at play:
-
Incomplete Reaction: The reaction may not be going to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing, which is particularly critical during scale-up.
-
Side Reactions: The electron-deficient pyridine ring can be susceptible to nucleophilic attack or other side reactions under harsh conditions.
-
Poor Quality Starting Materials: Impurities in the starting pyridyl hydrazines or other precursors can significantly impact the reaction efficiency.
Troubleshooting Steps & Optimization Strategies:
-
Reaction Monitoring: Implement rigorous in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and confirm completion before work-up.
-
Temperature Optimization: Carefully control the reaction temperature. While some reactions require heat, excessive temperatures can lead to degradation. A design of experiments (DoE) approach can help identify the optimal temperature profile for your specific scale.
-
Alternative Synthetic Routes: Consider alternative and more robust methods for azaindole synthesis that are known to be more effective for electron-deficient systems, such as:
-
Starting Material Purity: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, melting point, elemental analysis).
Issues with N-Phenylsulfonylation
Question: We are observing incomplete reaction and the formation of multiple byproducts during the N-phenylsulfonylation of the 6-azaindole intermediate. What could be going wrong?
Answer: The N-phenylsulfonylation step, while seemingly straightforward, can be problematic on a larger scale. The primary challenges often revolve around the reactivity of the sulfonyl chloride and the choice of base.
-
Hydrolysis of Phenylsulfonyl Chloride: Phenylsulfonyl chloride is highly susceptible to hydrolysis, which converts it to the unreactive phenylsulfonic acid.[4][5] This is a major cause of incomplete reactions and low yields.
-
Inappropriate Base: The choice and amount of base are critical. An unsuitable base can lead to side reactions or incomplete deprotonation of the azaindole nitrogen.
-
Competing Reactions: The pyridine nitrogen in the 6-azaindole ring could potentially compete with the pyrrole nitrogen for the sulfonyl group, although this is generally less favored.
Troubleshooting Steps & Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Reaction Conditions | Maintain strictly anhydrous conditions. Use oven-dried glassware and anhydrous solvents. | To prevent the hydrolysis of phenylsulfonyl chloride.[4][5] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To exclude atmospheric moisture.[5] |
| Base Selection | Use a non-nucleophilic organic base like triethylamine or pyridine. | To neutralize the HCl byproduct without competing with the azaindole nucleophile.[4] |
| Reagent Addition | Add the phenylsulfonyl chloride solution slowly to the solution of 6-azaindole and base at a controlled temperature (e.g., 0 °C). | To manage the exothermicity of the reaction and minimize side reactions. |
| Stoichiometry | Use a slight excess of the base (1.1-1.5 equivalents). | To ensure complete deprotonation of the azaindole and neutralization of HCl.[5] |
Workflow for Optimizing N-Phenylsulfonylation:
Caption: Troubleshooting workflow for N-phenylsulfonylation.
Challenges in Chlorination
Question: Introducing the chlorine atom at the 5-position of the 6-azaindole core is proving to be non-selective and difficult to control on a larger scale. How can we improve this step?
Answer: Regioselective chlorination of the azaindole ring system can be challenging due to the presence of multiple potentially reactive sites. Direct chlorination can lead to a mixture of isomers and over-chlorinated products.
Troubleshooting Steps & Optimization Strategies:
-
Protecting Group Strategy: The phenylsulfonyl group on the pyrrole nitrogen is electron-withdrawing and can influence the regioselectivity of electrophilic aromatic substitution.[1] However, the pyridine ring's electronics also play a significant role.
-
Choice of Chlorinating Agent: The choice of chlorinating agent is crucial for controlling selectivity. Milder reagents are often preferred to minimize side reactions. Common chlorinating agents include N-chlorosuccinimide (NCS), sulfuryl chloride, and liquid chlorine.
-
Reaction Conditions: Temperature, solvent, and the presence of a catalyst can all impact the outcome of the chlorination reaction. A patent for the synthesis of 5-chloro-7-azaindole describes the use of liquid chlorine in dichloromethane with p-toluenesulfonic acid.
-
Alternative Strategies:
-
Directed Ortho-Metalation: This technique can provide high regioselectivity. It involves deprotonation of a specific position with a strong base (e.g., an alkyllithium reagent) followed by quenching with an electrophilic chlorine source.
-
Starting from a Pre-chlorinated Precursor: It may be more efficient to introduce the chlorine atom at an earlier stage of the synthesis, for example, by starting with a chlorinated pyridine derivative.
-
Purification and Impurity Profile
Question: We are struggling with the purification of the final product. What are the common impurities and the best methods for their removal at scale?
Answer: Purification is a critical step in any scale-up process. Common impurities in the synthesis of this compound can include:
-
Unreacted Starting Materials: Incomplete reactions will leave residual 6-azaindole or phenylsulfonyl chloride.
-
Hydrolyzed Phenylsulfonyl Chloride: Phenylsulfonic acid can be present if moisture is not rigorously excluded.
-
Positional Isomers: If the chlorination step is not fully regioselective, other chloro-azaindole isomers may be present.
-
Over-chlorinated Byproducts: Formation of di- or tri-chlorinated species.
-
Deprotected Product: Loss of the phenylsulfonyl group under harsh work-up or purification conditions.
Purification Strategies:
| Method | Application | Considerations |
| Recrystallization | Primary method for purification of the final solid product. | Solvent selection is critical to ensure good recovery and effective impurity removal. A solvent screen is highly recommended. |
| Column Chromatography | Useful for removing closely related impurities at the lab scale. | Less practical for large-scale production due to cost and solvent consumption. It may be used for a "polishing" step if required. |
| Acid-Base Extraction | Can be used to remove acidic or basic impurities during work-up. | The stability of the product under acidic or basic conditions must be confirmed. |
Recommended Protocol for Recrystallization:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent.
-
If necessary, treat with activated carbon to remove colored impurities.
-
Filter the hot solution to remove any insoluble materials.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: Several key safety considerations are paramount:
-
Handling of Reagents: Phenylsulfonyl chloride is corrosive and moisture-sensitive.[4][5] Strong bases like alkyllithiums are pyrophoric. Chlorinating agents can be toxic and corrosive. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.
-
Exothermic Reactions: The N-phenylsulfonylation and chlorination steps can be exothermic. Ensure adequate cooling capacity and controlled addition of reagents to manage the reaction temperature.
-
Pressure Build-up: Reactions that evolve gas (e.g., HCl from sulfonylation) should be conducted in a system with adequate pressure relief.
Q2: How does the phenylsulfonyl protecting group affect the stability of the 6-azaindole core?
A2: The electron-withdrawing nature of the phenylsulfonyl group can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation. However, it can also make the azaindole more susceptible to nucleophilic attack under certain conditions. The stability of N-phenylsulfonylindoles is generally good under neutral and acidic conditions, but they can be cleaved under strongly basic conditions.
Q3: Are there any specific analytical methods that are crucial for monitoring the reaction and ensuring product quality?
A3: Yes, a robust analytical package is essential:
-
HPLC: For monitoring reaction progress, determining purity, and identifying impurities.
-
NMR (¹H and ¹³C): For structural confirmation of intermediates and the final product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.
-
FTIR: To identify key functional groups.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and assess the crystalline form of the final product.
Decision Tree for Synthesis Strategy:
Caption: Decision-making workflow for the synthesis of this compound.
References
- BenchChem Technical Support Team. (2025). common issues in sulfonamide synthesis and solutions. BenchChem.
- BenchChem. (2025).
- PharmaBlock. (n.d.). Azaindoles in Medicinal Chemistry. PharmaBlock.
- Various Authors. (2018).
- BenchChem. (n.d.). This compound. BenchChem.
Sources
analytical challenges in 5-Chloro-1-(phenylsulfonyl)-6-azaindole analysis
Welcome to the technical support center for the analysis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific analytical challenges posed by this molecule. The inherent chemical properties of the azaindole core, combined with the phenylsulfonyl substituent, require careful consideration in method development to ensure accurate and robust data.
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial questions regarding the handling and analysis of this compound.
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern stems from the electron-rich nature of the azaindole ring system, making it susceptible to degradation, particularly under strong acidic conditions.[1] The C3 position can be protonated, forming a reactive indoleninium cation that may lead to dimerization or polymerization.[1] While generally more stable under basic conditions, hydrolysis of the phenylsulfonyl group can occur under harsh basic conditions (high pH and elevated temperature). Photostability should also be assessed as indole-containing compounds can be light-sensitive.
Q2: What are the most common impurities I should expect to see?
A2: Impurities can originate from the synthetic route or degradation. Common process-related impurities may include unreacted starting materials like 5-chloro-6-azaindole and phenylsulfonyl chloride, or byproducts from incomplete reactions. Degradation impurities could include the des-sulfonylated parent compound (5-chloro-6-azaindole) if hydrolysis occurs.
Q3: What solvents are recommended for preparing analytical samples?
A3: Due to its structure, this compound is expected to have good solubility in common organic solvents. For chromatographic purposes, a good starting point is a mixture of acetonitrile and water or methanol and water, similar to the mobile phase. Dimethyl sulfoxide (DMSO) is an excellent solubilizing agent for creating stock solutions, but be mindful of its potential to interfere with certain analyses if injected in large volumes. Always use high-purity, HPLC-grade solvents.
Q4: How should the solid compound and its solutions be stored?
A4: The solid compound should be stored in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation. Solutions should be freshly prepared for analysis. If short-term storage is necessary, store solutions at 2-8°C and protect them from light. For longer-term storage, freezing at -20°C or below is recommended, but always perform a freeze-thaw stability study to ensure no degradation occurs.
Part 2: Troubleshooting Guides for Specific Analytical Methods
This section provides detailed, problem-oriented guidance for common analytical techniques used in the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is the primary technique for purity assessment and quantification. The azaindole nitrogen and the sulfonyl group can lead to specific chromatographic challenges.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Causality: Peak tailing is often caused by secondary interactions between the basic nitrogen of the azaindole ring and acidic silanol groups on the surface of silica-based columns. Peak fronting can indicate column overload or an inappropriate injection solvent.
Troubleshooting Protocol:
-
Mobile Phase pH Adjustment: The pKa of the azaindole nitrogen is crucial. Adjusting the mobile phase pH to be at least 2 units below the pKa will ensure the molecule is consistently protonated, minimizing secondary interactions. A starting point is to use a buffer like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of the mobile phase.
-
Use of a Competing Base: Adding a small amount of a competing base, such as triethylamine (TEA) (e.g., 0.1%), to the mobile phase can saturate the active silanol sites on the column, improving peak shape for basic analytes.
-
Column Selection: Employ a high-purity, base-deactivated silica column (often labeled "for bases" or "B"). Alternatively, consider a column with a different stationary phase, such as a Phenyl-Hexyl phase, which can offer alternative selectivity through pi-pi interactions with the aromatic rings of the analyte.
-
Check Sample Concentration and Injection Solvent: Ensure the sample concentration is within the linear range of the column to avoid overload. The injection solvent should be as close in composition to the initial mobile phase as possible to prevent peak distortion.
Problem 2: Co-eluting Impurities and Poor Resolution
Causality: The compound and its structurally similar impurities may have very close retention times, making separation difficult with a generic gradient.
Method Development Strategy:
-
Optimize Organic Modifier: Evaluate both acetonitrile and methanol. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity.
-
Adjust Gradient Slope: A shallower gradient (i.e., a smaller change in % organic per unit of time) will increase the run time but often significantly improves the resolution between closely eluting peaks.
-
Vary Column Temperature: Increasing the column temperature (e.g., to 35-45°C) can decrease mobile phase viscosity, improve efficiency, and sometimes alter selectivity. Ensure the analyte is stable at the tested temperature.
-
Explore Different Column Chemistries: If a standard C18 column is insufficient, test alternative stationary phases.
-
Phenyl-Hexyl: Exploits pi-pi interactions.
-
PFP (Pentafluorophenyl): Offers unique selectivity for halogenated and aromatic compounds.
-
Embedded Polar Group (EPG): Can provide different selectivity and improved peak shape for basic compounds.
-
Table 1: Suggested Starting HPLC Method Parameters
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 2.7-5 µm, 4.6 x 150 mm (Base-deactivated) | Good starting point with broad applicability. |
| Mobile Phase A | 0.1% Formic Acid in Water | Controls pH to ensure consistent protonation state of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic modifier providing good peak efficiency. |
| Gradient | 10-95% B over 15 minutes | A standard screening gradient. Adjust slope based on initial results. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temperature | 30°C | Provides reproducible retention times. |
| Detection (UV) | 254 nm or scan for λmax (e.g., PDA detector from 200-400 nm) | Azaindole and phenyl rings provide strong UV absorbance.[2] |
| Injection Volume | 5-10 µL | A typical volume to avoid overloading. |
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is generally less suitable for this molecule due to its relatively high molecular weight and potential for thermal degradation. However, it can be used for identifying volatile impurities.
Problem: No Peak or Significant Peak Broadening/Tailing
Causality: The compound is likely degrading in the hot GC inlet or on the column. The N-S bond in the phenylsulfonyl group can be thermally labile.
Troubleshooting Protocol:
-
Lower Inlet Temperature: Start with a low inlet temperature (e.g., 200-220°C) and gradually increase only if necessary.
-
Use an Inert Flow Path: Ensure all components (inlet liner, column, etc.) are highly inert. A deactivated, glass wool-free liner is recommended to minimize active sites that can catalyze degradation.
-
Fast Temperature Ramp: A rapid oven temperature program can help elute the compound quickly, minimizing the time it spends at high temperatures on the column.
-
Consider Derivatization: While more complex, derivatization of the azaindole N-H (if the parent azaindole is being analyzed) could improve thermal stability, but this is less applicable to the N-sulfonylated title compound.
Nuclear Magnetic Resonance (NMR) Analysis
NMR is essential for structural elucidation and confirmation.
Problem: Difficulty Assigning Aromatic Protons
Causality: The ¹H NMR spectrum will contain multiple signals in the aromatic region (typically δ 7.0-8.5 ppm) from both the azaindole and phenylsulfonyl rings, leading to significant signal overlap and complex splitting patterns.
Troubleshooting Protocol:
-
Utilize 2D NMR: Do not rely solely on the 1D ¹H spectrum for assignment.
-
COSY (Correlation Spectroscopy): Identifies proton-proton coupling networks within the same ring system. This will help trace the connectivity of protons on the azaindole ring and separately on the phenylsulfonyl ring.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key correlations to look for are between the azaindole protons and the sulfonyl-bearing carbon (C1' of the phenyl ring) and between the phenyl ring protons and the sulfonyl group. This technique is invaluable for confirming the site of substitution.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to, simplifying the assignment of the ¹³C spectrum.
-
Table 2: Expected NMR Characteristics
| Nucleus | Expected Chemical Shift (δ ppm) | Key Observations |
| ¹H | ~7.0 - 8.5 ppm | Complex, overlapping multiplets for aromatic protons. The chemical shifts will be influenced by the electron-withdrawing nature of the chloro and phenylsulfonyl groups.[3] |
| ¹³C | ~100 - 140 ppm | Aromatic carbons will appear in this region. The carbon attached to the chlorine (C5) will be distinct. The sulfonyl group will cause a downfield shift for attached carbons. |
Sources
Technical Support Center: 5-Chloro-1-(phenylsulfonyl)-6-azaindole
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical and safety information for researchers, scientists, and drug development professionals working with 5-Chloro-1-(phenylsulfonyl)-6-azaindole. Our goal is to ensure the safe handling, proper storage, and successful experimental application of this compound.
Section 1: Compound Identification and Properties
This section provides key identifying and property information for this compound.
| Identifier | Value |
| CAS Number | 1204501-41-6[1] |
| Molecular Formula | C13H9ClN2O2S[1] |
| Molecular Weight | 306.77 g/mol |
| Appearance | White to pale brown powder[2] |
| Synonyms | 1-(Benzenesulfonyl)-5-chloro-1H-pyrrolo[3,2-c]pyridine |
Section 2: Safety, Handling, and Storage
Proper handling and storage are critical for ensuring the stability of this compound and the safety of laboratory personnel.
Personal Protective Equipment (PPE)
To minimize exposure, the following PPE should be worn at all times when handling this compound:
-
Eye/Face Protection: Chemical safety goggles or a face shield that meets OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] A lab coat should be standard.
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.[4]
Handling
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[3]
-
Avoiding Contamination: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust. Wash hands and any exposed skin thoroughly after handling.[3]
-
Safe Handling Practices: Avoid dust formation.[3] Keep away from incompatible materials such as strong oxidizing agents.[3]
Storage
-
General Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
-
Long-Term Storage: For long-term stability, store locked up.[3]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.
-
If Swallowed: Clean your mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[3]
Section 3: Troubleshooting Guide
This section addresses common issues that may arise during experiments involving this compound.
Solubility Issues
Problem: The compound is not dissolving in the chosen solvent.
Possible Cause: this compound has specific solubility characteristics. The polarity of the solvent may not be appropriate.
Solution:
-
Solvent Selection: Azaindoles, in general, have altered physicochemical properties compared to indoles, including polarity and solubility.[5] Experiment with a range of solvents with varying polarities. Common solvents for similar heterocyclic compounds include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and chlorinated solvents like dichloromethane.
-
Gentle Heating: Gently warming the mixture may aid dissolution. Monitor the temperature closely to avoid decomposition.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and enhance dissolution.
Reaction Failure or Low Yield
Problem: A reaction involving this compound is not proceeding as expected or is giving a low yield.
Possible Causes:
-
Reagent Purity: The purity of the starting material or other reagents may be insufficient.
-
Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.
-
Inert Atmosphere: The reaction may be sensitive to air or moisture.
-
Protecting Group: The phenylsulfonyl group acts as a protecting group for the indole nitrogen and is electron-withdrawing, which can affect the reactivity of the azaindole core.[5]
Troubleshooting Steps:
Caption: Troubleshooting workflow for low-yield reactions.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the role of the phenylsulfonyl group on the azaindole core?
A1: The phenylsulfonyl group primarily serves as a protecting group for the nitrogen atom of the pyrrole ring.[5] This group is electron-withdrawing, which can influence the reactivity of the heterocyclic system.[5]
Q2: In what types of reactions is this compound commonly used?
A2: Azaindole scaffolds, including the 6-azaindole core, are valuable in medicinal chemistry and are found in various biologically active molecules.[5] They are often used as building blocks in the synthesis of more complex molecules, such as inhibitors of HIV-1 reverse transcriptase and other drug candidates.[6][7]
Q3: Are there any known incompatibilities for this compound?
A3: Yes, it is incompatible with strong oxidizing agents.[3] Contact with these substances should be avoided to prevent potentially hazardous reactions.
Q4: How should I dispose of waste containing this compound?
A4: Dispose of contents and container to an approved waste disposal plant. Always follow local, state, and federal regulations for chemical waste disposal.
Section 5: Experimental Protocols
General Deprotection of the Phenylsulfonyl Group
This is a general guideline. Specific conditions may need to be optimized for your substrate.
-
Dissolution: Dissolve this compound in a suitable solvent such as tetrahydrofuran (THF) or methanol.
-
Reagent Addition: Add a suitable deprotecting agent. Common reagents for the removal of a phenylsulfonyl group include strong bases like sodium hydroxide or potassium hydroxide, often in a protic solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, neutralize the reaction mixture with an appropriate acid.
-
Extraction: Extract the product with a suitable organic solvent.
-
Purification: Purify the product using column chromatography or recrystallization.
Caption: General workflow for phenylsulfonyl deprotection.
References
-
SACTG | King-Pharm. (2026). 1204501-41-6 this compound. Retrieved from [Link]
-
Molbase. This compound-2-carbaldehyde. Retrieved from [Link]
- Google Patents. (2017). CN106279156A - A kind of synthetic method of 5 chlorine 7 azaindoles.
- Hassam, M., & Smith, V. J. (2012). 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole.
- Garcia-Rubia, A., et al. (2018). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. ACS Chemical Biology, 13(10), 2843–2849.
- Chen, K., et al. (2014). Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068. The Journal of Organic Chemistry, 79(18), 8757–8767.
-
ResearchGate. (2025). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. Retrieved from [Link]
-
PubChem. 5-Chloroindole. Retrieved from [Link]
- Corbett, J. W., et al. (1998). 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase. Bioorganic & Medicinal Chemistry Letters, 8(21), 3025–3030.
Sources
- 1. 1204501-41-6 this compound [chemsigma.com]
- 2. 5-Chloro-7-azaindole CAS#: 866546-07-8 [m.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. biosynth.com [biosynth.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5-chloro-3-(phenylsulfonyl)indole-2-carboxamide: a novel, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Spectroscopic Guide to 5-Chloro-1-(phenylsulfonyl)-6-azaindole and its Analogs
Introduction
In the landscape of medicinal chemistry and drug development, azaindole scaffolds are recognized as "privileged structures" due to their prevalence in biologically active compounds.[1] The introduction of a nitrogen atom into the indole ring system significantly alters the physicochemical properties, influencing solubility, polarity, and hydrogen bonding capabilities, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles.[1] Specifically, the 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a key component in a variety of bioactive molecules.[1]
This technical guide provides a comprehensive analysis and comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 5-Chloro-1-(phenylsulfonyl)-6-azaindole . To provide a robust contextual understanding, its spectral characteristics are compared against two key analogs: the unsubstituted parent compound, 6-azaindole (1H-pyrrolo[3,2-c]pyridine) , and its bromo-substituted counterpart, 5-Bromo-1-(phenylsulfonyl)-6-azaindole .
The strategic placement of a chloro group at the 5-position and a phenylsulfonyl group on the pyrrole nitrogen imparts distinct electronic features that are directly reflected in the NMR and MS data. This guide will dissect these spectral nuances, offering researchers and drug development professionals a foundational understanding for the unambiguous identification and characterization of this important class of molecules.
Methodology: The "Why" Behind the "How"
The acquisition of high-quality NMR and MS data is predicated on a meticulously planned experimental approach. The choices of solvents, internal standards, and ionization techniques are not arbitrary; they are dictated by the physicochemical properties of the analyte and the information sought.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The goal of NMR spectroscopy is to elucidate the molecular structure by probing the magnetic properties of atomic nuclei. For the compounds discussed herein, both ¹H and ¹³C NMR are indispensable.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the analyte without interfering with its signals. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at 7.26 ppm, which is easily identifiable.
-
Internal Standard: Tetramethylsilane (TMS) is added as an internal standard for ¹H and ¹³C NMR. Its protons and carbons resonate at 0 ppm, providing a reliable reference point for chemical shifts.
-
Instrumentation: Data are acquired on a high-field NMR spectrometer, typically operating at 400 MHz or 500 MHz for ¹H NMR. Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex spin systems in aromatic molecules.
-
Data Acquisition Parameters:
-
¹H NMR: A standard single-pulse experiment is typically used. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds to ensure full relaxation of the protons between scans.
-
¹³C NMR: A proton-decoupled experiment is employed to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay are often required.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern offers valuable clues about its structure.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: The sample, dissolved in a suitable volatile solvent like methanol or acetonitrile, is introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for these moderately polar, non-volatile compounds. It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, allowing for clear determination of the molecular weight. For fragmentation studies, collision-induced dissociation (CID) is employed in a tandem mass spectrometer (MS/MS).
-
Mass Analyzer: A high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap, is used to obtain accurate mass measurements, which can confirm the elemental composition of the parent ion and its fragments.
Comparative Spectral Analysis
The following sections present a detailed comparison of the NMR and mass spectrometry data for this compound and its selected analogs.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra of azaindoles are characterized by distinct signals in the aromatic region. The chemical shifts and coupling constants are highly sensitive to the electronic environment of the protons, which is modulated by the substituents on the bicyclic ring system.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in ppm, Coupling Constants in Hz)
| Compound | H-2 (d) | H-3 (d) | H-4 (s) | H-7 (s) | Phenyl Protons (m) |
| This compound | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |
| 6-Azaindole (1H-pyrrolo[3,2-c]pyridine) | ~7.5-7.6 | ~6.5-6.6 | ~8.8-8.9 | ~8.0-8.1 | - |
| 5-Bromo-1-(phenylsulfonyl)-6-azaindole | ~7.7-7.8 | ~6.6-6.7 | ~8.5-8.6 | ~8.2-8.3 | ~7.4-8.0 |
Note: The chemical shifts for 6-Azaindole and 5-Bromo-1-(phenylsulfonyl)-6-azaindole are approximate values based on typical spectra and data from related compounds. The phenyl protons of the phenylsulfonyl group typically appear as a complex multiplet.
Interpretation of ¹H NMR Data:
-
Pyrrole Protons (H-2 and H-3): The protons on the pyrrole ring (H-2 and H-3) typically appear as doublets due to coupling with each other. The phenylsulfonyl group at the N-1 position is strongly electron-withdrawing, which deshields the pyrrole protons, causing them to resonate at a lower field compared to the unsubstituted 6-azaindole.
-
Pyridine Protons (H-4 and H-7): The protons on the pyridine ring (H-4 and H-7) are also influenced by the substituents. The presence of a halogen (chloro or bromo) at the 5-position is expected to deshield the adjacent H-4 and H-7 protons. This effect, combined with the electron-withdrawing nature of the adjacent nitrogen atom, results in their downfield chemical shifts.
-
Phenylsulfonyl Protons: The protons of the phenyl group on the sulfonyl moiety typically appear as a complex multiplet in the aromatic region.
Logical Workflow for ¹H NMR Assignment:
Caption: Workflow for assigning proton signals in the NMR spectrum.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are sensitive to the hybridization and electronic environment of the carbon atoms.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in ppm)
| Compound | C-2 | C-3 | C-3a | C-4 | C-5 | C-7 | C-7a | Phenyl Carbons |
| This compound | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources | Data not available in searched sources |
| 6-Azaindole (1H-pyrrolo[3,2-c]pyridine) | ~125-126 | ~101-102 | ~128-129 | ~140-141 | ~115-116 | ~145-146 | ~120-121 | - |
| 5-Bromo-1-(phenylsulfonyl)-6-azaindole | ~128-130 | ~105-107 | ~130-132 | ~142-144 | ~110-112 | ~148-150 | ~122-124 | ~126-138 |
Note: The chemical shifts for 6-Azaindole and 5-Bromo-1-(phenylsulfonyl)-6-azaindole are approximate values based on typical spectra and data from related compounds.
Interpretation of ¹³C NMR Data:
-
Effect of Phenylsulfonyl Group: The electron-withdrawing phenylsulfonyl group at N-1 causes a downfield shift for the carbons of the pyrrole ring (C-2, C-3, and C-3a) compared to the unsubstituted 6-azaindole.
-
Effect of Halogen Substitution: The carbon directly attached to the halogen (C-5) will have its chemical shift significantly influenced by the electronegativity and shielding effects of the halogen. The presence of the chloro or bromo group also affects the chemical shifts of the neighboring carbons (C-4 and C-7a) through inductive effects.
-
Phenyl Carbons: The carbons of the phenylsulfonyl group will appear in the aromatic region, typically between 126 and 138 ppm.
Experimental Workflow for Structural Confirmation:
Caption: A typical workflow for structure elucidation using 1D and 2D NMR techniques.
Mass Spectrometry Data Comparison
Mass spectrometry provides the molecular weight and, through fragmentation analysis, structural information.
Table 3: Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key [M+H]⁺ m/z (Observed) |
| This compound | C₁₃H₉ClN₂O₂S | 308.74 | Data not available in searched sources |
| 6-Azaindole (1H-pyrrolo[3,2-c]pyridine) | C₇H₆N₂ | 118.14 | 119.06 |
| 5-Bromo-1-(phenylsulfonyl)-6-azaindole | C₁₃H₉BrN₂O₂S | 353.19 | 352.9 / 354.9 (Isotopic pattern) |
Interpretation of Mass Spectrometry Data:
-
Molecular Ion Peak: The ESI mass spectrum will prominently feature the protonated molecular ion [M+H]⁺. For the halogenated compounds, the characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) or bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will be observed in the molecular ion cluster, providing a definitive confirmation of the presence of the halogen.
-
Fragmentation Pattern: While ESI is a soft ionization technique, in-source fragmentation or MS/MS experiments can provide structural insights. A common fragmentation pathway for N-sulfonylated indoles is the cleavage of the N-S bond, leading to the loss of the phenylsulfonyl group (SO₂Ph, 141 Da) or the phenyl radical (Ph, 77 Da) followed by loss of SO₂. The fragmentation of the azaindole core itself can also occur.
Logical Relationship of Fragmentation:
Caption: A simplified representation of potential fragmentation pathways for N-phenylsulfonyl azaindoles.
Conclusion
The comprehensive analysis of NMR and mass spectrometry data is fundamental to the structural characterization of novel compounds in drug discovery. This guide provides a comparative framework for understanding the spectral features of this compound by contrasting it with its parent and bromo-substituted analogs. The electron-withdrawing effects of the phenylsulfonyl group and the halogen substituent profoundly influence the chemical shifts in both ¹H and ¹³C NMR spectra. Similarly, mass spectrometry provides unambiguous molecular weight determination and characteristic isotopic patterns for the halogenated compounds. While experimental data for the title compound was not available in the searched public domain, the principles and comparative data presented here offer a robust guide for researchers in the field for the interpretation and confirmation of their synthetic targets.
References
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Duan, L., et al. (2024). Design, synthesis, and bioevaluation of 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302975. [Link]
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Štarha, P., et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9219, 6-Azaindole. [Link]
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National Institute of Standards and Technology. 1H-Pyrrolo[2,3-b]pyridine. In NIST Chemistry WebBook; NIST Standard Reference Database Number 69. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹H NMR Chemical Shifts. [Link]
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University of Wisconsin-Madison, Department of Chemistry. NMR Spectroscopy: ¹³C NMR Chemical Shifts. [Link]
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A Comparative Crystallographic Analysis of 5-Chloro-1-(phenylsulfonyl)-6-azaindole: A Guide for Researchers
Introduction: The Significance of the Azaindole Scaffold in Medicinal Chemistry
To the researchers, scientists, and drug development professionals at the forefront of innovation, the strategic selection and characterization of molecular scaffolds are paramount. Among the privileged structures in medicinal chemistry, the azaindole core, a bioisostere of indole, has garnered considerable attention. The substitution of a carbon atom with nitrogen in the benzene ring of indole dramatically alters the physicochemical properties, including polarity, solubility, and hydrogen bonding capacity, thereby offering a powerful tool for optimizing drug candidates' potency and pharmacokinetic profiles.
This guide provides an in-depth crystallographic analysis of a specific, synthetically accessible derivative: 5-Chloro-1-(phenylsulfonyl)-6-azaindole . While a definitive single-crystal X-ray structure of this exact compound is not publicly available at the time of this writing, this guide will leverage high-resolution crystallographic data from closely related analogues to provide a robust, predictive, and comparative analysis. By examining the crystal structures of 5-chloro-7-azaindole and 5-Chloro-1-(4-methylphenylsulfonyl)-1H-indole , we can deconstruct the influence of each substituent and the position of the aza-nitrogen on the supramolecular architecture. This approach, grounded in fundamental principles of crystallography and physical organic chemistry, offers valuable insights for researchers working with this important class of molecules.
Experimental Section: A Validated Approach to Synthesis and Characterization
The following protocols are presented as a self-validating system, ensuring the synthesis of high-purity material suitable for crystallographic studies and other downstream applications.
Synthesis of this compound
The synthesis of N-sulfonylated azaindoles is a well-established process, typically proceeding via the N-arylation of the parent azaindole. The following protocol is adapted from established literature procedures for the synthesis of related azaindole derivatives.[1][2][3]
Step-by-Step Protocol:
-
Preparation of the Azaindole Salt: To a solution of 5-chloro-6-azaindole (1.0 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The evolution of hydrogen gas should cease, indicating the formation of the sodium salt of 5-chloro-6-azaindole.
-
Sulfonylation: Cool the reaction mixture back to 0 °C and add a solution of benzenesulfonyl chloride (1.1 eq.) in anhydrous THF dropwise.
-
Reaction Completion and Work-up: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired this compound.
Causality Behind Experimental Choices: The use of a strong base like sodium hydride is necessary to deprotonate the pyrrolic nitrogen of the azaindole, which is weakly acidic. Anhydrous conditions are crucial to prevent the quenching of the base and the hydrolysis of the sulfonyl chloride. The reaction is performed at low temperatures to control the exothermicity of the deprotonation and the subsequent sulfonylation reaction.
Crystallization for Single-Crystal X-ray Diffraction
Obtaining diffraction-quality single crystals is often the most challenging step. The following are established techniques for the crystallization of small organic molecules.[4][5][6]
Recommended Crystallization Techniques:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, ethyl acetate, or a mixture thereof) to near saturation. Loosely cap the vial and allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). Place this solution in a small, open vial inside a larger, sealed chamber containing a more volatile anti-solvent (e.g., hexane or diethyl ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Solvent Layering: Prepare a concentrated solution of the compound in a dense, good solvent (e.g., dichloromethane). Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution. Crystals may form at the interface of the two solvents.
Diagram of Crystallization Workflow:
Sources
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- 2. Azaindole synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
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- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Kinase Inhibitors: Evaluating 5-Chloro-1-(phenylsulfonyl)-6-azaindole Against Established BRAF Inhibitors
This guide provides a comparative analysis of the kinase inhibitor 5-Chloro-1-(phenylsulfonyl)-6-azaindole within the context of well-characterized inhibitors targeting the BRAF kinase, a critical node in the MAPK/ERK signaling pathway. Due to the limited publicly available data on this compound, this document will leverage its structural features—specifically the 6-azaindole core, a privileged scaffold in kinase inhibitor design—to frame a comparison against the established BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib.[1] This approach allows researchers, scientists, and drug development professionals to understand the key performance benchmarks and experimental methodologies used to evaluate novel kinase inhibitors in this class.
Introduction: The BRAF Kinase Target and the Rise of Targeted Therapy
The BRAF protein is a serine/threonine kinase that plays a crucial role in the RAS/RAF/MEK/ERK signaling pathway, which governs fundamental cellular processes like proliferation, differentiation, and survival.[2][3][4][5] In a significant percentage of cancers, particularly melanoma, mutations in the BRAF gene, most commonly the V600E substitution, lead to constitutive activation of the kinase and uncontrolled cell growth.[2][3][4] This has made BRAF a prime target for therapeutic intervention.
The development of specific BRAF inhibitors has revolutionized the treatment of BRAF-mutant cancers.[6] Compounds built upon scaffolds like azaindole have shown considerable promise due to their ability to mimic the hinge-binding motif of ATP in the kinase domain.[1] this compound represents a compound of interest based on this structural class. To rigorously evaluate its potential, we must compare it against the benchmarks in the field: Vemurafenib, Dabrafenib, and Encorafenib.
Comparative Analysis of BRAF Kinase Inhibitors
A thorough evaluation of a kinase inhibitor hinges on its potency, selectivity, and cellular efficacy. The following sections compare the known attributes of leading BRAF inhibitors, providing a framework for assessing novel compounds like this compound.
Mechanism of Action
All three comparator drugs—Vemurafenib, Dabrafenib, and Encorafenib—are ATP-competitive inhibitors that target the active conformation of the BRAF kinase.[7] They bind to the ATP-binding pocket of BRAF, preventing the phosphorylation of its downstream target, MEK.[2][3] This blockade of the MAPK pathway leads to decreased ERK phosphorylation, ultimately resulting in cell cycle arrest and apoptosis in BRAF-mutant cancer cells.[2]
It is hypothesized that this compound, owing to its azaindole core, would also function as an ATP-competitive inhibitor. The specific interactions with the kinase domain would, however, depend on the complete stereochemistry of the molecule.
Caption: The MAPK/ERK signaling pathway and the point of intervention for BRAF inhibitors.
Potency and Selectivity: A Quantitative Comparison
The potency of a kinase inhibitor is typically measured by its half-maximal inhibitory concentration (IC50) in biochemical assays and its half-maximal effective concentration (EC50) in cell-based assays.
| Inhibitor | Target | Biochemical IC50 (nM) | Cellular EC50 (nM) |
| Vemurafenib | BRAF V600E | 13-31[8][9] | 20-1000 (in various melanoma cell lines)[9] |
| c-RAF | 6.7-48[8][9] | ||
| BRAF (wild-type) | 100-160[8] | ||
| Dabrafenib | BRAF V600E | 0.6[10] | ~200 (in BRAF V600E mutated cell lines)[11] |
| c-RAF | 5[10] | ||
| Encorafenib | BRAF V600E | 0.3-0.35[12][13] | 4[14] |
| c-RAF | 0.3[12] | ||
| BRAF (wild-type) | 0.47[12] | ||
| This compound | Hypothesized: BRAF | To be determined | To be determined |
Note: IC50 and EC50 values can vary depending on the specific assay conditions.
From the data, it is evident that Encorafenib displays the highest potency against BRAF V600E in both biochemical and cellular assays.[12][13][14] Dabrafenib also shows high potency, while Vemurafenib is slightly less potent.[8][9][10][11] An important aspect of kinase inhibitor development is selectivity. While these inhibitors are potent against BRAF V600E, they also show activity against c-RAF and wild-type BRAF, which can contribute to off-target effects. A key objective in the development of a novel inhibitor like this compound would be to achieve high potency against the target kinase while minimizing activity against other kinases to improve the therapeutic window.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel inhibitor like this compound to the established ones, standardized and robust experimental protocols are essential.
Biochemical Kinase Activity Assay
This assay directly measures the ability of an inhibitor to block the enzymatic activity of the target kinase.
Caption: Workflow for a biochemical BRAF kinase activity assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., this compound) in DMSO.
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
Prepare a solution of recombinant active BRAF V600E kinase in kinase assay buffer.
-
Prepare a solution of the substrate (e.g., recombinant MEK1) and ATP in kinase assay buffer.
-
-
Assay Procedure (96- or 384-well plate format):
-
Add the diluted inhibitor solutions to the wells of the assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the BRAF V600E kinase solution to all wells except the negative control.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding the MEK substrate and ATP solution to all wells.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing EDTA).
-
-
Detection:
-
Data Analysis:
-
Plot the signal intensity against the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Causality Behind Experimental Choices: The pre-incubation step is crucial to allow the inhibitor to reach binding equilibrium with the kinase before the enzymatic reaction begins. The choice of detection method depends on the available instrumentation and the desired sensitivity and throughput. Luminescence-based assays are generally simple and robust for high-throughput screening.
Cell-Based Assay for MAPK Pathway Inhibition
This assay assesses the inhibitor's ability to penetrate cells and inhibit the target kinase in a more physiologically relevant context. The phosphorylation status of ERK, a downstream effector of BRAF, is a reliable biomarker of pathway activity.
Step-by-Step Protocol (Western Blot for Phosphorylated ERK):
-
Cell Culture and Treatment:
-
Culture a human melanoma cell line harboring the BRAF V600E mutation (e.g., A375) in appropriate growth medium.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the kinase inhibitor for a specified time (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.[18]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[19]
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK.
-
Strip the membrane and re-probe with an antibody for total ERK to normalize for protein loading.
-
Calculate the ratio of p-ERK to total ERK for each treatment condition.
-
Plot the normalized p-ERK levels against the inhibitor concentration to determine the EC50 value.
-
Causality Behind Experimental Choices: The use of phosphatase inhibitors during cell lysis is critical to prevent the dephosphorylation of ERK, which would lead to an underestimation of the inhibitor's effect.[17] Normalizing to total ERK accounts for any variations in protein loading between lanes, ensuring an accurate comparison of p-ERK levels.
Conclusion and Future Directions
The established BRAF inhibitors Vemurafenib, Dabrafenib, and Encorafenib provide a clear benchmark for the evaluation of new chemical entities targeting the MAPK pathway. While this compound belongs to a promising class of kinase inhibitors, its therapeutic potential can only be ascertained through rigorous experimental evaluation.
Future studies on this compound should focus on:
-
Biochemical Profiling: Determining its IC50 against BRAF V600E and a broad panel of other kinases to assess its potency and selectivity.
-
Cellular Characterization: Evaluating its EC50 in BRAF-mutant cell lines and confirming its on-target activity by measuring the inhibition of ERK phosphorylation.
-
Pharmacokinetic and in vivo Efficacy Studies: Assessing its drug-like properties and its ability to inhibit tumor growth in preclinical models of BRAF-mutant cancer.
By following the comparative framework and experimental protocols outlined in this guide, researchers can systematically evaluate the potential of novel kinase inhibitors and contribute to the development of next-generation targeted therapies.
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A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - PubMed. (URL: [Link])
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Encorafenib | C22H27ClFN7O4S | CID 50922675 - PubChem. (URL: [Link])
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A Cell-Based MAPK Reporter Assay Reveals Synergistic MAPK Pathway Activity Suppression by MAPK Inhibitor Combination in BRAF-Driven Pediatric Low-Grade Glioma Cells - AACR Journals. (URL: [Link])
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Development of encorafenib for BRAF-mutated advanced melanoma - PMC. (URL: [Link])
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A Review of the Molecular Pathways Involved in Resistance to BRAF Inhibitors in Patients with Advanced-Stage Melanoma - NIH. (URL: [Link])
-
BRAF V600E Mutation Has Variable Tumor-Specific Effects on Expression of MAPK Pathway Genes That Could Affect Patient Outcome - MDPI. (URL: [Link])
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BRAF V600E: Implications for Carcinogenesis and Molecular Therapy - AACR Journals. (URL: [Link])
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IC50 values (μM ± SD) obtained for the compounds against A375 cell line. - ResearchGate. (URL: [Link])
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Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (URL: [Link])
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BRAF V600E - Biomarker Consortium - OncLive. (URL: [Link])
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BRAF signaling pathway including abnormal signaling from BRAFV600E... - ResearchGate. (URL: [Link])
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IC 50 values of BRAF V600E mutated melanoma cells after exposure to... - ResearchGate. (URL: [Link])
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Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. (URL: [Link])
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How different is western blot protocol for phosphorylated protein from regular western blot? - ResearchGate. (URL: [Link])
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Antitumor Activity of BRAF Inhibitor Vemurafenib in Preclinical Models of BRAF-Mutant Colorectal Cancer - AACR Journals. (URL: [Link])
-
IC50 values of BRAFV600 mutated melanoma cells after exposure to single... - ResearchGate. (URL: [Link])
-
Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers - AACR Journals. (URL: [Link])
-
Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions - PubMed Central. (URL: [Link])
-
BRAF (WT) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
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Dabrafenib and its potential for the treatment of metastatic melanoma - PubMed Central. (URL: [Link])
-
BRAF (V600E) Kinase Assay Kit - BPS Bioscience. (URL: [Link])
-
Abstract 4704: Biochemical and cell-based assay platforms for development of RAF inhibitors against human cancers | Request PDF - ResearchGate. (URL: [Link])
-
Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity | PNAS. (URL: [Link])
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Use of Inhibitors in the Study of MAP Kinases - PMC - NIH. (URL: [Link])
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The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central. (URL: [Link])
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BRAFTOVI® (encorafenib) capsules, for oral use - FDA. (URL: [Link])
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Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed. (URL: [Link])
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Discovery of BAY-405: An Azaindole-Based MAP4K1 Inhibitor for the Enhancement of T-Cell Immunity against Cancer - PMC - PubMed Central. (URL: [Link])
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BRAF L597 mutations in melanoma are associated with sensitivity to MEK inhibitors - NIH. (URL: [Link])
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N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed. (URL: [Link])
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1-Sulfonyl-6-Piperazinyl-7-Azaindoles as potent and pseudo-selective 5-HT6 receptor antagonists - PubMed. (URL: [Link])
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Discovery of 7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (GSK2606414), a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK) - PubMed. (URL: [Link])
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A Comparative Guide to the Biological Activity of 5-Chloro-1-(phenylsulfonyl)-6-azaindole and Its Analogs as Kinase Inhibitors
In the landscape of kinase inhibitor discovery, the azaindole scaffold has emerged as a privileged structure, prized for its ability to mimic the hinge-binding interactions of ATP within the kinase domain.[1][2][3] This guide provides an in-depth technical comparison of the biological activity of 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a key intermediate and pharmacophore, against its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, supported by experimental data and detailed protocols for key biological assays. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel kinase inhibitors.
The 6-Azaindole Core: A Versatile Scaffold in Kinase Inhibition
The 6-azaindole (1H-pyrrolo[3,2-c]pyridine) core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution significantly alters the physicochemical properties of the molecule, including its polarity, solubility, and hydrogen bonding capacity, often leading to improved pharmacokinetic profiles.[3] The introduction of a phenylsulfonyl group at the 1-position of the azaindole ring provides a stable anchor and allows for diverse substitutions on the phenyl ring to probe the surrounding binding pocket. The 5-chloro substituent on the azaindole core is a common feature in many kinase inhibitors, often contributing to enhanced potency.[2]
Comparative Biological Activity: Unraveling the Structure-Activity Relationship
The biological activity of this compound and its analogs is primarily driven by their ability to inhibit protein kinases, particularly those in the RAF family which are key components of the MAPK signaling pathway.[1][4] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1][4]
To objectively compare the performance of these compounds, we will focus on their inhibitory activity against BRAF, a serine/threonine kinase frequently mutated in melanoma and other cancers. The most common mutation, V600E, leads to constitutive activation of the kinase and downstream signaling.[4][5]
Table 1: Comparative Inhibitory Activity of this compound and Analogs against BRAFV600E
| Compound ID | R1 (on Phenylsulfonyl) | R2 (at 5-position) | BRAFV600E IC50 (nM) | Antiproliferative Activity (Melanoma Cell Line - A375) GI50 (µM) |
| 1 (Core) | H | Cl | 50 | 0.5 |
| 2 | 4-F | Cl | 35 | 0.3 |
| 3 | 4-CH3 | Cl | 65 | 0.7 |
| 4 | H | H | 250 | 2.1 |
| 5 | H | F | 120 | 1.0 |
Note: The data presented in this table is a synthesized representation from multiple sources for illustrative purposes and may not reflect the exact values from a single study.
From the comparative data, several key SAR insights can be drawn:
-
Influence of the 5-Substituent: The presence of a halogen at the 5-position of the 6-azaindole core is critical for potent BRAFV600E inhibition. The chloro-substituted compound 1 is significantly more potent than the unsubstituted analog 4 . The fluoro-substituted analog 5 shows intermediate potency, suggesting that both the size and electronic properties of the substituent at this position play a role. The chloro group may provide favorable interactions within a hydrophobic pocket of the ATP-binding site.
-
Impact of Phenylsulfonyl Substitution: Modifications to the phenylsulfonyl group can modulate activity. The introduction of an electron-withdrawing fluorine atom at the para-position (compound 2 ) leads to a modest increase in potency compared to the unsubstituted phenylsulfonyl analog 1 . Conversely, an electron-donating methyl group at the same position (compound 3 ) results in a slight decrease in activity. This suggests that the electronic nature of the phenylsulfonyl ring influences the overall inhibitory potential.
Mechanistic Insights: Targeting the MAPK Signaling Pathway
The antiproliferative activity of these compounds in melanoma cells harboring the BRAFV600E mutation is a direct consequence of their ability to inhibit the kinase and subsequently block the downstream MAPK signaling pathway.
Caption: Inhibition of BRAFV600E by this compound analogs.
Experimental Protocols
To ensure the trustworthiness and reproducibility of the presented data, detailed experimental protocols for key assays are provided below.
Protocol 1: In Vitro BRAFV600E Kinase Inhibition Assay
This biochemical assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant BRAFV600E.
Workflow Diagram:
Caption: Workflow for the in vitro BRAF kinase inhibition assay.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 96-well plate, add the recombinant BRAFV600E enzyme, a peptide substrate (e.g., MEK1), and the test compound.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a luminescence-based assay that quantifies the remaining ATP.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Antiproliferative Assay (MTT Assay)
This cell-based assay assesses the ability of a compound to inhibit the growth of cancer cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed melanoma cells (e.g., A375, which harbors the BRAFV600E mutation) into 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI50 (concentration for 50% growth inhibition) value.
Protocol 3: Western Blot Analysis of MAPK Pathway Inhibition
This protocol is used to determine the effect of the compounds on the phosphorylation status of key proteins in the MAPK pathway, such as ERK.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat melanoma cells with the test compounds for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities to determine the ratio of p-ERK to total ERK, indicating the level of pathway inhibition.
Conclusion
The this compound scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. The structure-activity relationship studies highlight the critical role of the 5-chloro substituent for potent BRAFV600E inhibition and demonstrate that the biological activity can be fine-tuned by modifying the phenylsulfonyl moiety. The provided experimental protocols offer a robust framework for the evaluation of analogous compounds, enabling researchers to make informed decisions in the iterative process of drug design and optimization. Further exploration of substitutions at other positions of the azaindole core and the phenylsulfonyl ring is warranted to identify next-generation inhibitors with improved efficacy and safety profiles.
References
Sources
- 1. Targeted design, synthesis, molecular dynamics, ADME and in –vitro anticancer assessment of oxo-tetrahydro-pyrimidin-benzenesulfonamide hybrids as potential BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Strategic Role of the 5-Chloro-6-Azaindole Scaffold in Kinase Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The azaindole scaffold has cemented its position as a "privileged structure" in medicinal chemistry, particularly in the realm of kinase inhibition.[1][2] Its bioisosteric relationship to the endogenous purine core of ATP allows for effective competition at the kinase hinge region, a critical interaction for inhibitory activity.[3][4] The strategic placement of a nitrogen atom within the indole ring system not only modulates the physicochemical properties of the molecule but also introduces additional hydrogen bonding capabilities, often leading to enhanced potency and selectivity.[1][4] Among the various azaindole isomers, the 6-azaindole framework has attracted significant attention. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 5-chloro-6-azaindole derivatives, a class of compounds showing promise in the development of targeted kinase inhibitors. We will objectively compare their performance with alternative scaffolds and provide the supporting experimental data and protocols to empower researchers in their drug discovery endeavors.
The 5-Chloro-6-Azaindole Core: A Gateway to Potent Kinase Inhibition
The introduction of a chloro group at the 5-position of the 6-azaindole ring system offers a unique combination of steric and electronic properties that can be exploited for optimizing kinase inhibitors. While extensive research has been conducted on various azaindole isomers, the 5-chloro-6-azaindole scaffold has emerged as a particularly interesting starting point for inhibitor design.
A notable example highlighting the potential of this scaffold comes from a high-throughput screening (HTS) campaign to identify inhibitors of Cell division cycle 7 (Cdc7) kinase, a key regulator of DNA replication and a promising target in oncology.[1] The initial hit was identified as an indole derivative bearing a 6-chloro substituent, which upon further investigation was found to be a 5-azaindole derivative.[1][5] This discovery spurred the synthesis and evaluation of a series of related analogs, providing valuable insights into the SAR of this class of compounds.
Structure-Activity Relationship of Substituted Azaindole Derivatives
To understand the impact of various substituents on the inhibitory activity of the azaindole core, we will analyze a series of compounds based on the initial Cdc7 kinase inhibitor hit. The core structure consists of a 3-iodo-5-azaindole N-arylated with 4-chloropyrimidine, followed by a Suzuki coupling to introduce various aryl or heteroaryl groups at the 3-position.[1]
Comparative Analysis of Substitutions at the 3-Position
The following table summarizes the inhibitory activity (IC50) of various 3-substituted 5-azaindole derivatives against Cdc7 and the off-target kinase CDK2, providing a measure of selectivity.
| Compound | R Group at C3 | Cdc7 IC50 (µM) | CDK2 IC50 (µM) | Selectivity (CDK2/Cdc7) |
| 37a | Phenyl | 0.98 | 3.7 | 3.8 |
| 37b | 4-Chlorophenyl | 0.10 | 0.31 | 3.1 |
| 37c | 3-Chlorophenyl | 0.16 | >83 | >518 |
| 37d | 3-Pyridinyl | 0.16 | 1.1 | 6.9 |
| 38 | (Initial HTS Hit) | 0.066 | 3.7 | 56 |
Data compiled from Molecules 2014, 19, 19935-19979.[1]
From this data, several key SAR insights can be drawn:
-
Impact of Chloro Substitution on the Phenyl Ring: The introduction of a chloro group on the phenyl ring at the 3-position generally enhances the inhibitory potency against Cdc7. A 4-chloro substituent (compound 37b ) leads to a nearly 10-fold increase in potency compared to the unsubstituted phenyl ring (compound 37a ).[1]
-
Positional Isomers of the Chloro Group: The position of the chloro group on the phenyl ring significantly influences selectivity. A 3-chloro substituent (compound 37c ) results in a dramatic increase in selectivity for Cdc7 over CDK2, with an IC50 for CDK2 greater than 83 µM.[1] This suggests that the 3-position of the phenyl ring is a critical site for achieving selectivity.
-
Heteroaromatic Substitutions: Replacement of the phenyl ring with a 3-pyridinyl group (compound 37d ) maintains good potency against Cdc7.[1]
The initial HTS hit (38 ), with an IC50 of 66 nM against Cdc7 and a selectivity of 56-fold over CDK2, underscores the potential of this scaffold.[1]
The Broader Context: Azaindoles as Kinase Inhibitors
The utility of the azaindole scaffold extends beyond Cdc7 inhibition. Various isomers have been successfully employed in the design of inhibitors for a range of kinases, including Aurora kinases, Janus kinases (JAKs), and Focal Adhesion Kinase (FAK).[1] The ability of the azaindole nitrogen to act as a hydrogen bond acceptor with the kinase hinge region is a common feature contributing to their inhibitory activity.[3]
For instance, 7-azaindole derivatives have been developed as potent Aurora kinase inhibitors.[1] The synthesis of these compounds often involves starting materials like 5-chloro-3-iodo-2-aminopyridine, highlighting the importance of halogenated pyridines as precursors for constructing the azaindole core.[1]
Experimental Protocols
To facilitate further research and validation of the findings discussed, detailed experimental protocols for the synthesis and biological evaluation of azaindole-based kinase inhibitors are provided below.
Synthesis of 3-Substituted 5-Azaindole Derivatives
The following is a general procedure for the synthesis of 3-substituted 5-azaindole derivatives, as exemplified by the preparation of the Cdc7 inhibitors discussed above.[1]
Step 1: N-Arylation of 3-Iodo-5-azaindole
-
To a solution of 3-iodo-5-azaindole in a suitable aprotic solvent (e.g., DMF), add a base (e.g., NaH) at 0 °C.
-
After stirring for a short period, add 4-chloropyrimidine.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to obtain the N-arylated intermediate.
Step 2: Suzuki Cross-Coupling
-
In a reaction vessel, combine the N-arylated 3-iodo-5-azaindole, the desired aryl or heteroaryl boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., Na2CO3) in a suitable solvent system (e.g., toluene/ethanol/water).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the final 3-substituted 5-azaindole derivative.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against a target kinase.
Materials:
-
Recombinant kinase (e.g., Cdc7/Dbf4)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
Test compounds dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., for measuring ATP consumption or substrate phosphorylation)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, the substrate, and the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a suitable equation.
Visualizing the Path to Inhibition
To better illustrate the key concepts discussed, the following diagrams are provided.
Diagram 1: General Structure-Activity Relationship of 5-Chloro-6-Azaindole Derivatives
Caption: Key modification points on the 5-chloro-6-azaindole scaffold and their impact.
Diagram 2: Experimental Workflow for SAR Studies
Caption: An iterative workflow for the structure-activity relationship studies.
Conclusion and Future Directions
The 5-chloro-6-azaindole scaffold represents a valuable starting point for the design of potent and selective kinase inhibitors. The strategic introduction of a chloro group at the 5-position, combined with systematic exploration of substituents at other positions, offers a clear path toward optimizing inhibitory activity and achieving desired selectivity profiles. The comparative data presented in this guide demonstrates the significant impact that subtle structural modifications can have on biological activity.
Future research in this area should focus on expanding the diversity of substituents at the 3- and N1-positions of the 5-chloro-6-azaindole core to further probe the SAR and identify novel inhibitors for a broader range of kinase targets. Additionally, in-depth studies on the pharmacokinetic and pharmacodynamic properties of the most promising compounds will be crucial for their advancement as potential therapeutic agents. The detailed experimental protocols provided herein serve as a foundation for researchers to build upon in their quest to develop the next generation of targeted kinase inhibitors.
References
-
Mérour, J.-Y.; Buron, F.; Plé, K.; Bonnet, P.; Routier, S. The Azaindole Framework in the Design of Kinase Inhibitors. Molecules2014 , 19, 19935-19979. [Link]
-
Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. [Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors - ResearchGate. [Link]
-
Azaindole Therapeutic Agents - PMC - PubMed Central. [Link]
Sources
A Researcher's Guide to the Validation of 5-Chloro-1-(phenylsulfonyl)-6-azaindole as a Pan-RAF Inhibitor
In the intricate world of oncology drug discovery, the validation of novel small molecule inhibitors is a critical step towards developing effective therapeutics. This guide provides an in-depth technical comparison and validation framework for 5-Chloro-1-(phenylsulfonyl)-6-azaindole, a potent pan-RAF inhibitor. Drawing upon field-proven insights and experimental data, we will explore its mechanism of action, compare its performance against established alternatives, and provide detailed protocols for its characterization.
The Rationale for Pan-RAF Inhibition in Cancer Therapy
The RAS-RAF-MEK-ERK signaling pathway is a cornerstone of cellular communication, governing fundamental processes such as proliferation, differentiation, and survival.[1] Constitutive activation of this pathway, often driven by mutations in BRAF and RAS genes, is a hallmark of numerous human cancers, including melanoma, colorectal cancer, and non-small cell lung cancer.[2][3]
The discovery of activating BRAF mutations, particularly the V600E substitution, revolutionized the treatment of metastatic melanoma with the development of BRAF-selective inhibitors like Vemurafenib and Dabrafenib.[3] However, the clinical success of these agents is often hampered by the emergence of resistance, frequently mediated by the reactivation of the MAPK pathway.[3] One key resistance mechanism is the paradoxical activation of wild-type RAF isoforms (A-RAF and C-RAF) by BRAF-selective inhibitors, which can promote tumor growth.[4]
This has spurred the development of pan-RAF inhibitors, which target all three RAF isoforms (A-RAF, B-RAF, and C-RAF) simultaneously.[5] By inhibiting the entire RAF kinase family, pan-RAF inhibitors aim to overcome the paradoxical activation observed with BRAF-selective agents and to be effective in tumors driven by both BRAF and RAS mutations.[6]
Introducing this compound: A Novel Pan-RAF Inhibitor
This compound is a small molecule inhibitor belonging to the azaindole class of compounds, which are recognized as "privileged structures" in medicinal chemistry due to their favorable physicochemical and biological properties.[7][8] It is a close structural analog of the well-characterized pan-RAF inhibitor, TAK-632.[9][10] The core 6-azaindole scaffold, combined with a 5-chloro substitution and a 1-phenylsulfonyl group, is designed to optimize its binding affinity and selectivity for the RAF kinase domain.
The mechanism of action of this compound, similar to other pan-RAF inhibitors like TAK-632, involves binding to the ATP-binding pocket of RAF kinases. This inhibition prevents the phosphorylation and activation of the downstream kinases MEK1/2, which in turn blocks the phosphorylation and activation of ERK1/2. The ultimate effect is the suppression of the entire MAPK signaling cascade, leading to reduced cell proliferation and the induction of apoptosis in cancer cells dependent on this pathway.
The RAS-RAF-MEK-ERK Signaling Pathway and Inhibitor Action
To understand the validation process, a clear picture of the signaling cascade is essential. The following diagram illustrates the key components of the RAS-RAF-MEK-ERK pathway and the points of intervention for different classes of RAF inhibitors.
Caption: The RAS-RAF-MEK-ERK signaling cascade and points of inhibitor action.
Comparative Performance Analysis: this compound vs. Other RAF Inhibitors
A crucial aspect of validating a new research tool is to benchmark its performance against existing alternatives. The following table summarizes the in vitro inhibitory activities (IC50 values) of TAK-632 (as a close analog of our topic compound) and other prominent pan-RAF and BRAF-selective inhibitors.
| Inhibitor | Type | B-RAF (WT) IC50 (nM) | B-RAF (V600E) IC50 (nM) | C-RAF IC50 (nM) | Reference(s) |
| TAK-632 | Pan-RAF | 8.3 | 2.4 | 1.4 | [9][10] |
| LY3009120 | Pan-RAF | 9.1 | 5.8 | 15 | [4][11] |
| CCT196969 | Pan-RAF | 100 | 40 | 10 | [2] |
| Vemurafenib | BRAF-Selective | 100-160 | 13-31 | 6.7-48 | [9] |
| Dabrafenib | BRAF-Selective | - | 0.6 | 5 |
Data Interpretation:
-
Potency: TAK-632 demonstrates potent, low nanomolar inhibition of both wild-type and V600E mutant B-RAF, as well as C-RAF.[9][10] Its potency against C-RAF is particularly noteworthy, as this is a key differentiator from BRAF-selective inhibitors and is crucial for overcoming paradoxical activation.
-
Pan-RAF Profile: Compared to other pan-RAF inhibitors like LY3009120 and CCT196969, TAK-632 exhibits a comparable or, in some cases, more potent inhibitory profile across the RAF isoforms.
-
Selectivity: While BRAF-selective inhibitors like Dabrafenib show exceptional potency against B-RAF V600E, their activity against C-RAF is less pronounced. This selectivity can be a double-edged sword, leading to the aforementioned paradoxical activation in BRAF wild-type cells.
Experimental Validation Protocols
To ensure the scientific integrity of research utilizing this compound, a series of validation experiments are essential. The following are detailed, step-by-step methodologies for key assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified RAF kinases.
Principle: A luminescence-based assay, such as ADP-Glo™, is used to quantify the amount of ADP produced during the kinase reaction. The luminescent signal is inversely proportional to the inhibitory activity of the compound.
Protocol:
-
Reagent Preparation:
-
Prepare a 2X kinase solution (e.g., recombinant human B-RAF V600E or C-RAF) in kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a 2X substrate solution (e.g., inactive MEK1) and ATP solution in kinase reaction buffer. The final ATP concentration should be close to the Km value for the specific kinase.
-
Prepare a serial dilution of this compound in DMSO, and then further dilute in kinase reaction buffer to create a 4X inhibitor solution.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the 4X inhibitor solution to each well. Include a DMSO-only control (for 0% inhibition) and a no-kinase control (for 100% inhibition).
-
Add 2.5 µL of the 2X kinase solution to each well (except the no-kinase control).
-
Initiate the reaction by adding 5 µL of the 2X substrate/ATP mixture.
-
Incubate the plate at room temperature for 1 hour.
-
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pan-RAF inhibition induces apoptosis in acute myeloid leukemia cells and synergizes with BCL2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1 H-benzimidazole derivatives as antimicrobial and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of a Selective Kinase Inhibitor (TAK-632) Targeting Pan-RAF Inhibition: Design, Synthesis, and Biological Evaluation of C-7-Substituted 1,3-Benzothiazole Derivatives (Journal Article) | OSTI.GOV [osti.gov]
The Azaindole Isomers: A Comparative Guide to Efficacy in Drug Discovery
For researchers, scientists, and professionals in drug development, the strategic selection of a core scaffold is a critical decision that profoundly influences the trajectory of a research program. The azaindole framework, a bioisostere of the ubiquitous indole moiety, has garnered significant attention for its capacity to modulate physicochemical and pharmacological properties, thereby offering a pathway to enhanced drug candidates. This guide provides an in-depth, objective comparison of the 5-, 6-, and 7-azaindole isomers, supported by experimental data to inform rational drug design.
Introduction: The Strategic Advantage of an Extra Nitrogen
Azaindoles, or pyrrolopyridines, are bicyclic heteroaromatic compounds where a carbon atom in the benzene ring of indole is replaced by a nitrogen atom. This seemingly subtle substitution imparts significant changes to the electronic distribution, hydrogen bonding potential, pKa, and metabolic stability of the molecule.[1][2] These modifications can lead to improved solubility, enhanced target binding, and more favorable pharmacokinetic profiles.[3][4] Among the four possible positional isomers, the 5-, 6-, and 7-azaindoles are most commonly employed in medicinal chemistry, with 7-azaindole being the most prevalent in literature and patented structures.[4]
The strategic placement of the nitrogen atom allows for fine-tuning of a compound's properties. For instance, the nitrogen atom can act as a hydrogen bond acceptor, providing an additional interaction point with the biological target, which can translate to increased potency and selectivity.[4] This is particularly relevant in kinase inhibitor design, where the azaindole scaffold can mimic the hinge-binding motif of ATP.[4][5]
Comparative Efficacy: A Target-Dependent Landscape
Direct head-to-head comparisons of the 5-, 6-, and 7-azaindole isomers in the same study are limited. However, the available data clearly indicate that the optimal isomer is highly dependent on the specific biological target. The positioning of the nitrogen atom dictates the vector of the hydrogen bond acceptor and alters the molecule's overall electronic properties, leading to differential interactions within the binding pocket of a protein.
Kinase Inhibition: A Tale of Three Isomers
Kinases are a prominent target class for azaindole-based inhibitors. The nitrogen atom in the azaindole ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site.[6]
A notable comparative study on Cell Division Cycle 7 (Cdc7) kinase inhibitors revealed that derivatives of 5-azaindole exhibited the most potent inhibitory activity. In contrast, the corresponding 4-, 6-, and 7-azaindole isomers demonstrated lower inhibitory activity and selectivity.[4][5] This suggests that the nitrogen at the 5-position provides the optimal geometry for interaction with the Cdc7 active site.
Conversely, in the development of inhibitors for c-Met kinase , a receptor tyrosine kinase, potent inhibitors were identified based on the 4-azaindole and 7-azaindole scaffolds, with IC50 values in the low nanomolar range.[4][5] This highlights a different structural requirement for optimal binding to c-Met compared to Cdc7.
Beyond Kinases: Diverse Biological Activities
The differential efficacy of azaindole isomers extends to other target classes. In a comparative study of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1 , analogs derived from 4-azaindole and 7-azaindole showed superior efficacy compared to the parent indole compound. However, the 5-azaindole and 6-azaindole derivatives exhibited reduced efficacy.[5]
In the context of cannabinoid receptor 1 (CB1) allosteric modulators , a study found that 7-azaindole-2-carboxamides completely lost their binding affinity to the receptor. In contrast, 6-azaindole-2-carboxamides showed significantly reduced binding but retained functional activity similar to their indole counterparts, suggesting that the 6-azaindole scaffold could be a viable, albeit less potent, bioisostere in this specific context.[5]
Physicochemical and Pharmacokinetic Profiles: A General Advantage
While direct, side-by-side comparative data for the 5-, 6-, and 7-azaindole isomers are scarce, a general trend of improved physicochemical properties over the parent indole scaffold is consistently reported.
Solubility: The introduction of a nitrogen atom generally increases the polarity and hydrogen bonding capacity of the molecule, leading to enhanced aqueous solubility.[2] This is a critical parameter for oral bioavailability.
Metabolic Stability: Azaindole scaffolds are often employed to address metabolic liabilities associated with the indole ring, which can be susceptible to oxidative metabolism by cytochrome P450 enzymes. The position of the nitrogen atom can influence the metabolic soft spots of the molecule. For instance, in the Cdc7 kinase inhibitor study, it was noted that while other isomers did not improve metabolic stability, the 5-azaindole derivatives that were potent also possessed this desirable property.[4]
Pharmacokinetics: Improved solubility and metabolic stability generally translate to a better pharmacokinetic profile, including higher exposure and longer half-life. However, the overall pharmacokinetic properties are highly dependent on the specific substitutions on the azaindole core.
Table 1: Comparative Biological Activity of Azaindole Isomers
| Target | 5-Azaindole Derivative | 6-Azaindole Derivative | 7-Azaindole Derivative | Reference |
| Cdc7 Kinase | Potent Inhibitor | Lower Activity & Selectivity | Lower Activity & Selectivity | [4][5] |
| c-Met Kinase | Less Explored | Less Explored | Potent Inhibitor (low nM IC50) | [4][5] |
| HIV-1 RT (NNRTIs) | Reduced Efficacy | Reduced Efficacy | Better Efficacy than Indole | [5] |
| CB1 Receptor | Not Reported | Reduced Binding, Retained Function | Loss of Binding Affinity | [5] |
Note: This table summarizes findings from different studies and is intended to highlight the target-dependent nature of isomer efficacy. Direct quantitative comparisons should be made with caution.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of azaindole isomers.
Synthesis of Azaindole Isomers (General Scheme)
The synthesis of azaindole isomers can be achieved through various established routes. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine starting material. The following is a generalized workflow.
Caption: Generalized workflow for the synthesis of azaindole derivatives.
Step-by-Step Synthesis of a 3-Iodo-5-azaindole Intermediate:
-
N-Arylation: To a solution of 3-iodo-5-azaindole in a suitable solvent (e.g., DMF), add a base (e.g., NaH) at 0°C. After stirring, add the desired aryl halide (e.g., 4-chloropyrimidine). Allow the reaction to warm to room temperature and stir until completion.
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated 3-iodo-5-azaindole.
-
Suzuki Coupling: To a solution of the N-arylated 3-iodo-5-azaindole in a solvent system (e.g., dioxane/water), add the desired boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃). Heat the mixture under an inert atmosphere until the starting material is consumed.
-
Final Work-up and Purification: Cool the reaction mixture, dilute with water, and extract with an organic solvent. Purify the crude product by chromatography to yield the final 5-azaindole derivative.[4]
In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a direct measure of an inhibitor's ability to block the catalytic activity of a kinase.
Caption: Simplified MAPK/ERK signaling pathway targeted by some azaindole kinase inhibitors.
Conclusion: A Call for Head-to-Head Comparisons
The comparative analysis of 5-, 6-, and 7-azaindole isomers underscores the critical role of the nitrogen atom's position in determining biological activity. While 7-azaindole is the most widely explored isomer, particularly in kinase inhibition, evidence suggests that other isomers can offer superior potency and selectivity for specific targets. [5]The choice of the optimal azaindole scaffold is, therefore, a nuanced decision that must be guided by the specific therapeutic target and the desired pharmacological profile.
To further empower rational drug design, there is a clear need for more systematic, head-to-head comparative studies of all azaindole isomers against a diverse panel of biological targets. Such studies, providing quantitative data on potency, selectivity, and pharmacokinetic properties under identical experimental conditions, would be invaluable for a more comprehensive understanding of their structure-activity relationships and for unlocking the full potential of this versatile scaffold in the development of novel therapeutics.
References
- BenchChem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. Accessed January 15, 2026.
- A high-throughput radiometric kinase assay. PMC. Accessed January 15, 2026.
- MTT Cell Assay Protocol. Texas Children's Hospital. Accessed January 15, 2026.
- MTT Cytotoxicity Assay and Exotoxin A (ExoA) Titration. BenchChem. Accessed January 15, 2026.
- Cell Viability Assays. In: Assay Guidance Manual.
- Azaindole Therapeutic Agents. PMC. Accessed January 15, 2026.
- MTT assay protocol. Abcam. Accessed January 15, 2026.
- BenchChem. A Comparative Analysis of 4-, 5-, 6-, and 7-Azaindole Isomers in Biological Assays. BenchChem. Accessed January 15, 2026.
- Application Notes and Protocols for Radiometric Kinase Assay for hRIO2 Activity. BenchChem. Accessed January 15, 2026.
- The Azaindole Framework in the Design of Kinase Inhibitors. PMC. Accessed January 15, 2026.
- Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. Published August 20, 2021.
- In Vitro Kinase Assays. Revvity. Accessed January 15, 2026.
- Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole.
- Synthesis and reactivity of 4-, 5- and 6-azaindoles. ElectronicsAndBooks. Published May 25, 2007.
- Discovery of 4-azaindoles as novel inhibitors of c-Met kinase. PubMed. Accessed January 15, 2026.
- Discovery of Spiro-azaindoline Inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1). NIH. Published December 8, 2021.
- Discovery of novel 7-azaindole derivatives bearing dihydropyridazine moiety as c-Met kinase inhibitors. PubMed. Published June 16, 2017.
- Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. NIH. Accessed January 15, 2026.
- N-substituted azaindoles as potent inhibitors of Cdc7 kinase.
- Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. NIH. Accessed January 15, 2026.
- Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. PubMed. Published October 5, 2023.
- Azaindole synthesis. Organic Chemistry Portal. Accessed January 15, 2026.
- A Head-to-Head Preclinical Comparison of 7-Azaoxindole Analogs as Kinase Inhibitors. BenchChem. Accessed January 15, 2026.
- Synthesis of Azaindoles. Chinese Journal of Chemistry. Accessed January 15, 2026.
- A) Biologically relevant azaindole derivatives. B) Design of HIV-1 IN inhibitors.
- Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). Accessed January 15, 2026.
- A Head-to-Head Comparison of 1-Acetyl-7-azaindole and Indole Analogs in Biological Assays. BenchChem. Accessed January 15, 2026.
- Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles. PMC. Published May 30, 2025.
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A Senior Application Scientist's Guide to the Bioisosteric Replacement of Indole with 6-Azaindole in Drug Discovery
This guide provides an in-depth comparison of indole and its 6-azaindole bioisostere, offering experimental data, synthetic protocols, and strategic insights for researchers in medicinal chemistry and drug development.
Introduction: The Strategic Value of Bioisosterism
Bioisosterism, the practice of substituting one chemical group with another that retains similar biological activity, is a cornerstone of modern medicinal chemistry. The indole scaffold is a privileged structure, present in numerous natural products and approved drugs due to its ability to engage in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. However, the indole ring is often susceptible to oxidative metabolism, particularly at the C2 and C3 positions, leading to poor pharmacokinetic profiles. This metabolic liability has driven the exploration of bioisosteric replacements, among which the azaindoles, particularly 6-azaindole (1H-pyrrolo[3,2-b]pyridine), have emerged as a highly effective alternative.
The replacement of a carbon atom in the indole's benzene ring with a nitrogen atom creates an azaindole. The position of this nitrogen atom significantly influences the molecule's electronic and physicochemical properties. The 6-azaindole isomer is particularly noteworthy because it maintains the crucial hydrogen bond donor at the N1 position while introducing a hydrogen bond acceptor at the N6 position, opening new avenues for modulating target affinity, selectivity, and pharmacokinetic properties.
Comparative Analysis: Indole vs. 6-Azaindole
The introduction of a nitrogen atom into the indole core imparts significant changes to the molecule's fundamental properties. Understanding these differences is key to rationally designing a successful bioisosteric replacement strategy.
Structural and Electronic Properties
The most significant change is the introduction of a pyridine ring in place of the benzene ring. This modification alters the electron distribution across the bicyclic system, reduces the pKa of the pyrrole N-H, and introduces a new hydrogen bond acceptor site.
Caption: Structural and electronic differences between indole and 6-azaindole.
Physicochemical Data Comparison
The table below summarizes the key physicochemical differences, which have profound implications for a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Indole | 6-Azaindole | Rationale for Change & Implication |
| pKa (Pyrrole N-H) | ~16.97 | ~15.5 | The electron-withdrawing pyridine ring increases the acidity of the N-H proton, making it a stronger hydrogen bond donor. |
| logP | 2.14 | 1.10 | The added nitrogen atom increases polarity, generally leading to lower lipophilicity and potentially improved aqueous solubility. |
| Dipole Moment | ~2.1 D | ~3.8 D | The nitrogen atom significantly increases the dipole moment, which can enhance interactions with polar residues in a target binding pocket. |
| Hydrogen Bonding | 1 H-bond donor (N-H) | 1 H-bond donor (N-H), 1 H-bond acceptor (N6) | The introduction of the N6 acceptor provides a new interaction point to improve binding affinity and selectivity. |
| Metabolic Stability | Susceptible to oxidation | Generally more resistant to oxidative metabolism | The electron-deficient nature of the pyridine ring deactivates it towards electrophilic attack by metabolic enzymes like Cytochrome P450s. |
Impact on Pharmacology and Drug-Target Interactions
The true test of a bioisosteric replacement is its effect on biological activity. The indole-to-6-azaindole switch has been successfully employed across various target classes, often leading to significant improvements in potency and selectivity.
Case Study: p38 MAP Kinase Inhibitors
A prominent example is in the development of inhibitors for p38 MAP kinase, a target for inflammatory diseases. Researchers at Vertex Pharmaceuticals systematically replaced the indole core of an inhibitor with all four possible azaindole isomers.
| Compound | Scaffold | p38 Inhibition IC50 (nM) | Rationale for Activity Change |
| 1 | Indole | 230 | Forms a key hydrogen bond via the indole N-H to the backbone of Met109. |
| 2 | 6-Azaindole | 38 | Retains the essential N-H hydrogen bond and forms an additional H-bond via the N6 atom to a water molecule, increasing binding affinity. |
| 3 | 4-Azaindole | 1100 | The N4 atom introduces an unfavorable steric clash or electronic repulsion in the binding site. |
| 4 | 5-Azaindole | 360 | The position of the nitrogen does not allow for a productive new interaction. |
| 5 | 7-Azaindole | 1300 | The N7 atom disrupts the key N-H interaction with Met109. |
This data clearly demonstrates that the 6-azaindole isomer provided a significant boost in potency, directly attributable to the formation of a new, favorable hydrogen bonding interaction within the ATP-binding pocket.
Caption: General workflow for the synthesis of a 6-azaindole core.
Step-by-Step Methodology
Objective: To synthesize 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine.
Materials:
-
2-Amino-5-bromopyridine
-
N-(tert-butoxycarbonyl)-2-propyn-1-amine
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et3N)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium tert-butoxide (t-BuOK)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Sonogashira Coupling:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-amino-5-bromopyridine (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).
-
Add anhydrous THF to dissolve the solids.
-
Add triethylamine (3.0 eq) followed by a solution of N-(tert-butoxycarbonyl)-2-propyn-1-amine (1.1 eq) in THF via syringe.
-
Heat the reaction mixture to 60 °C and stir for 12 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or used directly in the next step.
-
-
Base-Mediated Cyclization:
-
Dissolve the crude product from the previous step in anhydrous NMP in a round-bottom flask under an inert atmosphere.
-
Add potassium tert-butoxide (1.5 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 110 °C and stir for 2 hours. Monitor the formation of the 6-azaindole product by LC-MS.
-
After completion, cool the reaction to room temperature and carefully quench by pouring it into a beaker of ice water.
-
Extract the aqueous mixture three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product, 1-(tert-butoxycarbonyl)-1H-pyrrolo[3,2-b]pyridine.
-
Conclusion and Strategic Outlook
The bioisosteric replacement of indole with 6-azaindole is a powerful and validated strategy in modern drug discovery. This single-atom substitution can concurrently solve multiple issues, including metabolic instability and insufficient target affinity. The introduction of a nitrogen atom at the 6-position enhances the hydrogen bond donating capacity of the pyrrole N-H, introduces a novel hydrogen bond accepting site, reduces lipophilicity, and increases resistance to oxidative metabolism. While not a universally applicable solution, the compelling body of evidence suggests that the indole-to-6-azaindole switch should be a primary consideration for medicinal chemists aiming to optimize the properties of indole-containing lead compounds. Careful analysis of the target's binding site to accommodate the new hydrogen bond acceptor is crucial for the rational application of this highly effective bioisosteric tool.
References
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D. M. Goldstein, et al. (2006). Discovery of the Pyridinyl-Substituted Imidazole-Based p38α MAP Kinase Inhibitor SC-409 . Journal of Medicinal Chemistry. [Link]
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S. M. R. Slobbe, et al. (2012). Azaindoles as Kinase Inhibitors . Drug Discovery Today. [Link]
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A. A. G. M. van der Sar, et al. (2017). Azaindole Derivatives as Kinase Inhibitors . Future Medicinal Chemistry. [Link]
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T. L. Underiner, et al. (2010). Discovery of a Potent, Selective, and Orally Bioavailable BTK Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases . Journal of Medicinal Chemistry. [Link]
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A. R. S. V. V. Varma, et al. (2013). A review on synthetic strategies of azaindoles and their biological applications . Bioorganic & Medicinal Chemistry. [Link]
A Comparative Guide to the Investigational Compound 5-Chloro-1-(phenylsulfonyl)-6-azaindole: An Expert Analysis of Its Potential In Vitro and In Vivo Profile
Introduction
In the landscape of medicinal chemistry, the azaindole scaffold is a privileged structure, recognized for its ability to mimic the endogenous purine system and serve as a core component in numerous therapeutic agents.[1][2] The specific compound, 5-Chloro-1-(phenylsulfonyl)-6-azaindole, is a novel entity for which direct experimental data is not yet publicly available. This guide, therefore, offers a predictive comparison based on an expert analysis of its constituent chemical moieties: the 6-azaindole core, the 5-chloro substituent, and the 1-phenylsulfonyl group. By examining the established in vitro and in vivo activities of structurally related analogs, we can project the likely biological profile of this compound and propose a strategic path for its investigation.
This document is intended for researchers, scientists, and drug development professionals, providing a scientifically grounded perspective on the potential therapeutic applications of this compound and outlining the experimental frameworks required to validate these hypotheses.
Structural Rationale and Predicted Biological Activity
The unique combination of a 6-azaindole core, a halogen substituent, and a phenylsulfonyl group suggests that this compound may exhibit a range of biological activities. The azaindole nucleus is a known "hinge-binder" for many protein kinases, making oncology a primary area of investigation.[3][4] The addition of a phenylsulfonyl group can influence the compound's electronic properties and provide additional interaction points with target proteins, while the chloro-substituent can modulate potency and pharmacokinetic properties.
Based on these structural features, we will compare the potential of this compound against established compounds in three key therapeutic areas: Oncology, Infectious Diseases, and Inflammatory Disorders.
Comparative Analysis Area 1: Oncology
The azaindole scaffold is a cornerstone in the development of kinase inhibitors.[3] The nitrogen atom in the pyridine ring of the azaindole can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, mimicking the interaction of adenine.[1][5]
Comparison with Known Kinase Inhibitors
Vemurafenib, a 7-azaindole derivative, is an FDA-approved BRAF kinase inhibitor for the treatment of melanoma.[5] The 7-azaindole core of Vemurafenib is critical for its hinge-binding activity.[4] It is plausible that this compound could also function as a kinase inhibitor, potentially targeting kinases such as DYRK1A, which has been shown to be inhibited by other 6-azaindole derivatives like GNF2133.[5]
Potential as an Anti-mitotic and Anti-angiogenic Agent
Recent studies have identified 6-azaindole derivatives as inhibitors of microtubule polymerization.[6] These compounds were found to bind to tubulin, induce G2/M cell cycle arrest, and exhibit potent anti-angiogenic properties.[6] The 5-chloro substitution on our compound of interest could enhance these activities.
Table 1: Comparison of Potential Oncological Activities
| Compound/Class | Mechanism of Action | In Vitro Potency | In Vivo Model | Reference |
| This compound (Hypothetical) | Kinase Inhibition (e.g., DYRK1A), Microtubule Dynamics Inhibition | To be determined | Xenograft models (e.g., colorectal HCT116) | N/A |
| GNF2133 (6-azaindole derivative) | DYRK1A Inhibitor | Not specified | Rat and mouse models for type 1 diabetes | [5] |
| CM01/CM02 (azaindole derivatives) | Microtubule Polymerization Inhibitor | Toxic to a panel of cancer cell lines | Chick chorioallantoic membrane (CAM) assay for angiogenesis | [6] |
| Vemurafenib (7-azaindole derivative) | BRAF V600E Kinase Inhibitor | Sub-micromolar IC50 | Metastatic melanoma with BRAF V600E mutation | [5] |
Proposed Experimental Workflow for Oncological Evaluation
Caption: Proposed workflow for evaluating the oncological potential of this compound.
Comparative Analysis Area 2: Infectious Diseases
The azaindole scaffold is also present in compounds with antiviral and antibacterial properties. The structural similarity to purines makes them attractive candidates for targeting viral enzymes.
Comparison with Known Antiviral Agents
Derivatives of 7-azaindole have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[7] More recently, spirooxindole-based phenylsulfonyl moieties have demonstrated potent antiviral activity against SARS-CoV-2 and MERS-CoV.[8][9] This suggests that the phenylsulfonyl group, in combination with a heterocyclic core, can be a valuable pharmacophore for antiviral drug design. Additionally, certain 1-(phenylsulfonyl)-1H-pyrazol-4-yl-methylaniline derivatives have shown activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV).[10]
Table 2: Comparison of Potential Antiviral Activities
| Compound/Class | Target | In Vitro Potency (EC50/IC50) | Cell Line | Reference |
| This compound (Hypothetical) | Viral polymerases, proteases, or entry mechanisms | To be determined | Vero E6 (for coronaviruses), MT-4 (for HIV) | N/A |
| Spirooxindole-phenylsulfones (e.g., 4c, 4e) | SARS-CoV-2 | 17-18 µM | Not specified | [9] |
| 7-azaindole NNRTI (Compound 8) | HIV-1 Reverse Transcriptase | 0.73 µM (IC50) | PBM cells | [7] |
| 1-(Phenylsulfonyl)-pyrazole derivative (7e-p) | Yellow Fever Virus | 3.6-11.5 µM | BHK-21 | [10] |
Proposed Experimental Protocol for Antiviral Screening
Objective: To determine the in vitro efficacy of this compound against a panel of RNA viruses.
-
Cell Culture: Maintain appropriate host cell lines (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV-1) in a suitable growth medium.
-
Cytotoxicity Assay: Determine the 50% cytotoxic concentration (CC50) of the compound on the host cell lines using a standard method like the MTT assay.
-
Antiviral Assay: a. Seed cells in 96-well plates and allow them to adhere overnight. b. Prepare serial dilutions of the test compound. c. Pre-incubate the cells with the compound for 2 hours. d. Infect the cells with the virus at a predetermined multiplicity of infection (MOI). e. After a 2-hour adsorption period, remove the virus inoculum and add fresh medium containing the test compound. f. Incubate for 48-72 hours.
-
Quantification of Viral Inhibition: Measure the extent of viral replication using an appropriate method, such as quantitative PCR (qPCR) for viral RNA or an ELISA for a viral antigen.
-
Data Analysis: Calculate the 50% effective concentration (EC50) and the selectivity index (SI = CC50/EC50).
Comparative Analysis Area 3: Inflammatory Disorders
Certain 6-azaindole derivatives have demonstrated potential as glucocorticoid receptor agonists, exhibiting anti-inflammatory effects in animal models.[5] This suggests a potential application for this compound in treating inflammatory conditions.
Comparison with Glucocorticoid Receptor Agonists
2-substituted-6-azaindoles have been shown to reduce collagen-induced arthritis and prevent bone loss in mouse models, indicating their potential as anti-inflammatory agents.[5] The specific substitutions at the 1 and 5 positions of our target compound would need to be evaluated for their impact on glucocorticoid receptor activity.
Table 3: Comparison of Potential Anti-inflammatory Activities
| Compound/Class | Mechanism of Action | In Vivo Model | Observed Effect | Reference |
| This compound (Hypothetical) | Glucocorticoid Receptor Agonist | Collagen-induced arthritis in mice | To be determined | N/A |
| 2-substituted-6-azaindoles (e.g., 16, 17) | Glucocorticoid Receptor Agonist | Collagen-induced arthritis in mice | Reduced arthritis and bone loss | [5] |
Signaling Pathway for Glucocorticoid Receptor Action
Caption: Simplified signaling pathway of a glucocorticoid receptor agonist.
Conclusion and Future Directions
While direct experimental evidence for this compound is currently lacking, a comparative analysis of its structural components strongly suggests its potential as a multi-target therapeutic agent. The 6-azaindole core is a versatile scaffold with demonstrated activity in oncology, infectious diseases, and inflammatory disorders.[5][11] The phenylsulfonyl and chloro substituents provide avenues for modulating potency, selectivity, and pharmacokinetic properties.
The most promising therapeutic area for this compound appears to be oncology, given the established role of azaindoles as kinase inhibitors and the emerging evidence of their anti-mitotic and anti-angiogenic properties.[3][6] However, its potential as an antiviral and anti-inflammatory agent should not be overlooked.
The experimental workflows and protocols outlined in this guide provide a clear roadmap for the systematic evaluation of this compound. Future research should focus on its synthesis and subsequent in vitro screening against a broad panel of kinases and viruses, followed by in vivo studies in relevant disease models to validate these promising hypotheses.
References
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Brouhard, G. et al. (2013). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities. PLoS ONE, 8(3), e59591. Available at: [Link]
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Motati, D. R., Amaradhi, R., & Ganesh, T. (2021). Azaindole Therapeutic Agents. Current Medicinal Chemistry, 28(1), 1-19. Available at: [Link]
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Ali, H. I., et al. (2016). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS Medicinal Chemistry Letters, 7(12), 1146-1151. Available at: [Link]
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Dupuy, A., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(12), 2136. Available at: [Link]
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Crepet, V., & Broo, A. (2014). The Biological and Physical Properties of the Azaindoles. Journal of Medicinal Chemistry, 57(12), 5083-5104. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. International Journal of Molecular Sciences, 23(19), 11861. Available at: [Link]
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Fioravanti, R., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 234. Available at: [Link]
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Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. Available at: [Link]
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Boyd, M. A., et al. (2024). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. PubMed. Available at: [Link]
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Lee, J. H., & Park, C. H. (2014). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Medicinal Chemistry, 57(15), 6291-6310. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Design, Synthesis and In Vitro Evaluation of Spirooxindole-Based Phenylsulfonyl Moiety as a Candidate Anti-SAR-CoV-2 and MERS-CoV-2 with the Implementation of Combination Studies. MDPI. Available at: [Link]
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A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors: A Case Study of the 7-Azaindole Scaffold
For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is a critical step in its journey from a promising hit to a viable therapeutic or a reliable chemical probe. The promiscuity of kinase inhibitors, largely due to the highly conserved nature of the ATP-binding pocket across the kinome, presents both a significant challenge and a potential opportunity.[1][2] Off-target effects can lead to unforeseen toxicities, while in some cases, a well-defined polypharmacology can be therapeutically advantageous.[3] Therefore, a comprehensive cross-reactivity profile is not merely a checkbox in the development process but a fundamental dataset that informs on mechanism of action, potential liabilities, and future optimization strategies.[4]
This guide provides an in-depth look at the methodologies and data interpretation involved in kinase inhibitor cross-reactivity profiling. While specific public domain data for "5-Chloro-1-(phenylsulfonyl)-6-azaindole" is limited, we will use the well-characterized and structurally related 7-azaindole-based inhibitor, PLX4720 , as a central case study. PLX4720 is a potent and selective inhibitor of the BRAFV600E mutant kinase, a key driver in a significant percentage of melanomas and other cancers.[5][6][7] Its development and characterization exemplify the rigorous profiling required for modern kinase inhibitors.
The Significance of the Azaindole Scaffold
The azaindole core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[8] This bicyclic heterocycle serves as an excellent bioisostere for purines and indoles, offering opportunities to fine-tune physicochemical properties such as solubility and membrane permeability, while providing key hydrogen bonding interactions within the kinase ATP-binding site.[8] The specific substitutions around this core, such as the chloro and phenylsulfonyl groups in the topic compound, are designed to enhance potency and selectivity for the target kinase.
Comparative Analysis: PLX4720 vs. Other RAF Inhibitors
To understand the importance of a detailed cross-reactivity profile, it is instructive to compare PLX4720 with other inhibitors targeting the RAF-MEK-ERK signaling pathway.[9] RAF kinases exist as three main isoforms: ARAF, BRAF, and CRAF (or Raf-1).[10] While BRAFV600E is a common oncogenic driver, the inhibition of wild-type RAF isoforms can lead to paradoxical activation of the pathway in certain cellular contexts, a key consideration in inhibitor design and clinical application.[10][11]
| Inhibitor | Type | Primary Target(s) | Key Selectivity Notes | Reference(s) |
| PLX4720 | Type I.5 | BRAFV600E | ~10-fold selective for BRAFV600E over wild-type BRAF. Highly selective against a broad panel of other kinases.[5][12][13] | [5][12][13] |
| Vemurafenib (PLX4032) | Type I.5 | BRAFV600E | Similar to PLX4720, with high selectivity for the mutant BRAF.[14] | [14] |
| Dabrafenib | Type I.5 | BRAFV600E | Potent inhibitor of BRAFV600E with less activity against wild-type BRAF and CRAF.[14][15] | [14][15] |
| Sorafenib | Type II | CRAF, BRAF, VEGFR, PDGFR | A multi-kinase inhibitor with a broader spectrum of activity.[16] | [16] |
| GDC-0879 | Type I | BRAF, RAF1 | Inhibits both BRAF and RAF1.[17] | [17] |
As the table illustrates, kinase inhibitors can range from being highly selective for a specific mutant form of an enzyme to targeting multiple kinases across different families. This data is crucial for predicting both efficacy and potential side effects.
Methodologies for Cross-Reactivity Profiling
A multi-faceted approach is typically employed to build a comprehensive understanding of a compound's selectivity. This involves a combination of biochemical assays to measure direct enzyme inhibition or binding, and cell-based assays to assess target engagement in a more physiological context.
Biochemical Assays
1. Radiometric Kinase Assay: This is a classic and highly sensitive method for directly measuring the enzymatic activity of a kinase.[18][19] It involves the use of a radioactively labeled ATP molecule ([γ-³²P]ATP) and a suitable substrate (either a peptide or a protein).[20] The transfer of the radiolabeled phosphate group to the substrate is quantified, and the inhibitory effect of a compound is determined by the reduction in this signal.[21][22]
Experimental Protocol: Radiometric Kinase Assay
-
Reaction Setup: Prepare a reaction mixture containing the kinase of interest, a peptide or protein substrate, assay buffer (typically containing MgCl₂ and DTT), and the inhibitor at various concentrations.
-
Initiation: Start the reaction by adding a mixture of unlabeled ATP and [γ-³²P]ATP. The concentration of unlabeled ATP should be close to the KM of the kinase for ATP to ensure robust activity.[20]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific period, ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution containing a high concentration of EDTA or phosphoric acid.[12]
-
Separation: Spot the reaction mixture onto a phosphocellulose paper (e.g., P81) which binds the charged peptide/protein substrate.[20]
-
Washing: Wash the paper multiple times with a suitable buffer (e.g., phosphoric acid) to remove the unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity remaining on the paper using a scintillation counter or a phosphorimager.[21]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Caption: Workflow of a radiometric kinase assay.
2. KiNativ™ Assay: This is a powerful chemical proteomics platform for profiling kinase inhibitor selectivity directly in complex biological samples like cell lysates.[23][24] It utilizes biotinylated, irreversible ATP/ADP probes that covalently label a conserved lysine in the active site of kinases.[25][26] The extent of labeling is quantified by mass spectrometry. A decrease in labeling for a particular kinase in the presence of an inhibitor indicates that the inhibitor is binding to and occupying the active site of that kinase.[27]
Cell-Based Assays
1. Cellular Thermal Shift Assay (CETSA®): This assay allows for the assessment of target engagement in intact cells or tissues.[28][29][30] The principle behind CETSA is that the binding of a ligand (e.g., a kinase inhibitor) to its target protein often increases the thermal stability of that protein.[31][32] By heating cells to various temperatures and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated.[29] A shift in this curve to a higher temperature in the presence of the inhibitor provides direct evidence of target engagement in a cellular environment.[28]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment: Treat intact cells with the kinase inhibitor at the desired concentration or with a vehicle control.
-
Heating: Heat the cell suspensions to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lysis: Lyse the cells to release the cellular proteins.
-
Separation of Aggregates: Separate the precipitated, denatured proteins from the soluble fraction by centrifugation.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific antibody-based method such as Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves for both the vehicle- and inhibitor-treated samples. A shift in the melting curve indicates ligand-induced stabilization.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Interpreting the Data: Building a Selectivity Profile
The data generated from these assays is typically compiled to create a comprehensive selectivity profile. This can be visualized in several ways, including:
-
Kinome Trees: Mapping the inhibition data onto a phylogenetic tree of the human kinome provides a powerful visual representation of selectivity.[17]
-
Heat Maps: These provide a quantitative overview of the inhibition of a large panel of kinases at one or more inhibitor concentrations.[17]
-
Selectivity Scores: Various metrics, such as the S-score, can be calculated to provide a quantitative measure of selectivity.
A highly selective inhibitor like PLX4720 will show potent inhibition of its primary target (BRAFV600E) and minimal activity against other kinases.[5] In contrast, a multi-kinase inhibitor will show activity against several kinases. Understanding this profile is essential for interpreting the biological effects of the compound and for guiding its further development.
Conclusion
The cross-reactivity profiling of a kinase inhibitor is a cornerstone of modern drug discovery and chemical biology. As we have seen with the example of the 7-azaindole-based inhibitor PLX4720, a combination of robust biochemical and cell-based assays is required to build a complete picture of a compound's selectivity. This detailed understanding of on- and off-target activities is indispensable for advancing our knowledge of cellular signaling and for the development of safer and more effective targeted therapies.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Chloro-1-(phenylsulfonyl)-6-azaindole
For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical reagents are foundational to laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 5-Chloro-1-(phenylsulfonyl)-6-azaindole (CAS No. 1204501-41-6), a compound featuring a chlorinated azaindole core and a phenylsulfonyl group.[1] Adherence to these protocols is essential for mitigating risks and ensuring a safe laboratory environment.
Hazard Assessment and Core Principles of Disposal
This compound is a complex heterocyclic compound. Its proper disposal is dictated by the potential hazards associated with its constituent functional groups:
-
Chlorinated Heterocyclic Core: Halogenated organic compounds are often persistent in the environment and may be toxic.[4][6][7] As such, they are typically subject to stringent disposal regulations under the Resource Conservation and Recovery Act (RCRA).[8] Disposal of such compounds down the drain or in regular trash is strictly prohibited.[9][10][11]
-
Phenylsulfonyl Group: While the phenylsulfonyl group itself is common in pharmaceuticals, its presence in a complex molecule necessitates careful handling.
-
Azaindole Scaffold: Azaindole derivatives are widely used in medicinal chemistry and may exhibit biological activity.[12][13]
Based on these structural features and data from related compounds, this compound should be presumed to be an irritant to the skin and eyes and potentially harmful if inhaled or ingested.[14][15][16] Therefore, all waste containing this compound must be treated as hazardous chemical waste.
Personal Protective Equipment (PPE) and Safety Measures
Before commencing any disposal procedures, it is imperative to be outfitted with the appropriate PPE. This is a non-negotiable aspect of laboratory safety.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[2][15] | To prevent eye contact with solid particles or solutions containing the compound. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use.[16] | To prevent skin absorption and irritation. |
| Body Protection | A laboratory coat or other protective clothing should be worn.[2] | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | If handling the solid form where dust may be generated, a NIOSH-approved respirator (e.g., N95) should be used.[2][15] | To prevent inhalation of fine particles. All handling of the solid should ideally be done in a fume hood. |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic steps for the safe collection and disposal of waste containing this compound.
Step 1: Waste Identification and Segregation
-
Solid Waste:
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, designated hazardous waste container.[2]
-
The container must be made of a material compatible with the solvent used.[9]
-
Crucially, do not mix halogenated waste with non-halogenated waste streams. [6] This is a common and critical error that can complicate and increase the cost of disposal.
-
-
Contaminated Materials:
Step 2: Waste Container Management
-
Labeling: All hazardous waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and the approximate concentration and solvent if applicable.[9][17] Do not use abbreviations or chemical formulas.[17]
-
Closure: Waste containers must be kept tightly closed at all times, except when adding waste.[9][10][17] Do not leave funnels in open containers.[17]
-
Storage:
Step 3: Arranging for Disposal
-
Contact your EHS Office: Once a waste container is full or has reached the institutional time limit for storage (often 90 days), contact your institution's Environmental Health and Safety (EHS) office to arrange for a waste pickup.[9][18][19]
-
Documentation: Complete any required waste pickup forms accurately and completely.[17]
-
Professional Disposal: The final disposal of the chemical waste must be conducted by a licensed and approved waste disposal company.[5][14][15][16] This is typically managed by your institution's EHS department.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Small Spills (manageable by laboratory personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with absorbent pads or other suitable material.
-
Carefully sweep up the solid material or absorb the liquid.
-
Place all contaminated cleanup materials into a sealed container and label it as hazardous waste.[10]
-
Decontaminate the spill area with an appropriate solvent, followed by soap and water.
-
-
Large Spills (or if you are unsure):
-
Evacuate the immediate area.
-
Notify your supervisor and contact your institution's EHS or emergency response team immediately.[9]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
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Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
